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5-Chloro-2-phenyl-4-(p-tolyl)thiazole Documentation Hub

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  • Product: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

The following technical guide is structured as a Compound Monograph & Research Manual . It is designed to serve as a primary reference for the synthesis, characterization, and application of 5-Chloro-2-phenyl-4-(p-tolyl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Compound Monograph & Research Manual . It is designed to serve as a primary reference for the synthesis, characterization, and application of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , synthesizing established chemical principles with specific protocol design.

Domain: Medicinal Chemistry & Synthetic Organic Chemistry Document Type: Research Manual & Protocol Guide

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound represents a trisubstituted thiazole scaffold, highly relevant in Structure-Activity Relationship (SAR) studies for anti-inflammatory (COX-2 inhibition) and antiproliferative agents. The introduction of the chlorine atom at the C5 position is a strategic modification often employed to block metabolic oxidation (CYP450 mediated) and modulate lipophilicity.

PropertyData / Value
IUPAC Name 5-Chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole
Molecular Formula C₁₆H₁₂ClNS
Molecular Weight 285.79 g/mol
LogP (Predicted) ~5.2 (High Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 2 (N, S)
Rotatable Bonds 2 (Phenyl-Thiazole, Tolyl-Thiazole)
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in Water
Structural Logic

The molecule consists of a central electron-rich thiazole core .

  • Position 2 (C2): Substituted with a Phenyl group, providing aromatic stacking potential.

  • Position 4 (C4): Substituted with a p-Tolyl (4-methylphenyl) group. The para-methyl adds steric bulk and hydrophobicity without introducing polarity.

  • Position 5 (C5): Substituted with Chlorine .[1] This is the critical "metabolic block" position. In the parent compound, C5-H is susceptible to electrophilic attack and metabolic oxidation; chlorination prevents this.

Synthesis Strategy & Protocols

The synthesis is best approached via a convergent Hantzsch Thiazole Synthesis followed by a regioselective Electrophilic Chlorination . This two-step protocol ensures high yields and simplifies purification compared to direct cyclization of chlorinated precursors.

Step 1: Construction of the Parent Scaffold

Reaction: Condensation of Thiobenzamide with 2-Bromo-4'-methylacetophenone.

  • Reagents: Thiobenzamide (1.0 eq), 2-Bromo-4'-methylacetophenone (1.0 eq), Ethanol (Solvent).

  • Mechanism: Nucleophilic attack of sulfur on the alpha-carbon, followed by cyclodehydration.

Step 2: Regioselective C5 Chlorination

Reaction: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS).

  • Reagents: Parent Thiazole (from Step 1), NCS (1.1 eq), Acetonitrile (MeCN) or DMF.

  • Why NCS? Unlike Cl₂ gas or SO₂Cl₂, NCS provides a controlled source of "Cl+" that selectively targets the most electron-rich position (C5) without over-chlorinating the phenyl rings.

Diagram: Synthetic Pathway (DOT Visualization)

SynthesisPathway Start1 Thiobenzamide (S-Donor) Intermediate Parent Scaffold: 2-Phenyl-4-(p-tolyl)thiazole Start1->Intermediate Hantzsch Synthesis (EtOH, Reflux) Start2 2-Bromo-4'-methylacetophenone (Electrophile) Start2->Intermediate Product TARGET: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Intermediate->Product Electrophilic Substitution (MeCN, 80°C) Reagent N-Chlorosuccinimide (NCS) (Cl Source) Reagent->Product

Figure 1: Convergent synthesis route utilizing Hantzsch cyclization followed by late-stage chlorination.

Detailed Experimental Protocol
A. Synthesis of 2-Phenyl-4-(p-tolyl)thiazole (Parent)
  • Dissolution: In a 250 mL round-bottom flask, dissolve Thiobenzamide (10 mmol, 1.37 g) in 50 mL of absolute ethanol.

  • Addition: Add 2-Bromo-4'-methylacetophenone (10 mmol, 2.13 g) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting materials should disappear, and a fluorescent spot (the thiazole) will appear.

  • Workup: Cool the reaction to room temperature. The hydrobromide salt of the thiazole may precipitate. Neutralize by pouring into saturated NaHCO₃ solution (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over anhydrous Na₂SO₄ and concentrate.[2][3][4]

  • Purification: Recrystallize from Ethanol/Water to yield white/off-white crystals.

B. Chlorination to 5-Chloro-2-phenyl-4-(p-tolyl)thiazole
  • Setup: Dissolve the parent thiazole (5 mmol, ~1.25 g) in 20 mL of Acetonitrile (MeCN).

  • Reagent: Add N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g).

  • Reaction: Stir at reflux (80°C) for 1–2 hours.

    • Note: The C5 position is highly nucleophilic; reaction is often fast.

  • Validation: Check TLC. The product will be slightly less polar (higher Rf) than the parent due to the Cl atom.

  • Isolation: Evaporate solvent. Redissolve residue in DCM and wash with water (to remove succinimide byproduct).

  • Final Polish: Recrystallize from Ethanol.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected 1H NMR Data (CDCl₃, 400 MHz)

The key diagnostic feature is the disappearance of the C5-H singlet found in the parent.

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Tolyl -CH₃ 2.40Singlet3HMethyl group on p-tolyl
Tolyl Ar-H 7.25Doublet (J=8Hz)2HProtons meta to thiazole
Tolyl Ar-H 7.85Doublet (J=8Hz)2HProtons ortho to thiazole
Phenyl Ar-H 7.45 - 7.55Multiplet3HMeta/Para protons of 2-phenyl
Phenyl Ar-H 8.00 - 8.10Multiplet2HOrtho protons of 2-phenyl
C5-H ABSENT --CONFIRMS CHLORINATION

Note: In the parent compound, the C5-H signal typically appears as a sharp singlet around 7.4–7.6 ppm. Its absence is the primary confirmation of success.

Mass Spectrometry (MS)[6]
  • Parent Ion: Expect a molecular ion peak [M]+ at 285.0 .

  • Isotope Pattern: A distinctive 3:1 ratio between peaks at 285 (³⁵Cl) and 287 (³⁷Cl) confirms the presence of a single chlorine atom.

Biological & Medicinal Context

Pharmacophore Analysis

The 2,4-diarylthiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for cis-stilbenes and diaryl-heterocycles (like COX-2 inhibitors such as Celecoxib).

Mechanism of Action Logic:

  • Lipophilic Pocket Binding: The 2-phenyl and 4-p-tolyl groups dock into hydrophobic pockets of enzymes (e.g., Cyclooxygenase or Kinase domains).

  • Metabolic Stability: The C5-Chlorine prevents hydroxylation, extending the half-life (

    
    ) of the molecule in vivo.
    
  • Electronic Modulation: The electron-withdrawing Cl atom lowers the electron density of the thiazole ring, potentially altering

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.
Diagram: Structure-Activity Relationship (SAR)[9]

SAR_Logic Center Thiazole Core Sub1 2-Phenyl Group: Lipophilic Anchor (Binds Hydrophobic Pocket) Center->Sub1 Sub2 4-(p-Tolyl) Group: Steric Bulk + Hydrophobicity Center->Sub2 Sub3 5-Chloro Substituent: 1. Blocks Metabolic Oxidation 2. Modulates pKa/LogP Center->Sub3 Target Potential Targets: COX-2, EGFR Kinase, Antimicrobial Sub1->Target Sub2->Target Sub3->Target Enhances Stability

Figure 2: SAR analysis highlighting the functional role of each substituent on the thiazole ring.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Chlorination Protocols: Bekhit, A. A., et al. (2008). "Synthesis and biological evaluation of some new thiazolyl-pyrazole derivatives as anti-inflammatory agents". European Journal of Medicinal Chemistry, 43(3), 456-463. (Demonstrates NCS chlorination of thiazoles).

  • Thiazole Biological Activity: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents". Acta Poloniae Pharmaceutica, 69(1), 61-67.

  • Parent Compound Data: Sigma-Aldrich. "4-Phenyl-2-(p-tolyl)thiazole Product Sheet". CAS: 2227-61-4.[5]

Sources

Exploratory

Technical Guide: Therapeutic Potential of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Derivatives

Executive Summary 5-Chloro-2-phenyl-4-(p-tolyl)thiazole represents a highly optimized pharmacophore within the class of 2,4-diarylthiazoles. While the thiazole ring is a ubiquitous scaffold in FDA-approved drugs (e.g., D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-phenyl-4-(p-tolyl)thiazole represents a highly optimized pharmacophore within the class of 2,4-diarylthiazoles. While the thiazole ring is a ubiquitous scaffold in FDA-approved drugs (e.g., Dasatinib, Ceftaroline), this specific derivative incorporates strategic substitutions—a p-tolyl moiety for enhanced lipophilicity and a 5-chloro substituent for metabolic blockade.

This guide analyzes the compound's therapeutic utility, focusing on its role as a potent antimicrobial and anti-inflammatory agent, with emerging applications in oncology . By stabilizing the electron-rich 5-position with chlorine, researchers can significantly extend the half-life and bioavailability of the parent scaffold, overcoming the rapid oxidative metabolism often seen in unsubstituted thiazoles.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The therapeutic efficacy of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole is dictated by three distinct structural zones. Understanding these zones is critical for rational drug design.

Structural Analysis[1][2][3][4]
  • Zone A (Position 2 - Phenyl Ring): Provides essential

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Zone B (Position 4 - p-Tolyl Group): The para-methyl group increases lipophilicity (

    
    ), facilitating passive transport across bacterial cell walls or the blood-brain barrier.
    
  • Zone C (Position 5 - Chlorine Atom): The critical modification. The 5-position of a 2,4-disubstituted thiazole is highly nucleophilic and prone to metabolic oxidation by CYP450 enzymes. Chlorination blocks this site, preventing ring opening and enhancing metabolic stability.

SAR Logic Table
Structural FeatureBiological FunctionOptimization Strategy
Thiazole Core H-bond acceptor (N) & donor mimic (S)Core scaffold; rigid linker ensuring correct orientation of aryl rings.
5-Chloro Metabolic Blockade Prevents oxidative degradation; increases biological half-life compared to 5-H analogs.
4-(p-Tolyl) Lipophilicity Modulation Enhances membrane permeability; the methyl group provides steric bulk to fill hydrophobic pockets.
2-Phenyl Receptor Affinity Critical for binding affinity via hydrophobic interactions; susceptible to further substitution (e.g., 4-F, 4-OMe) to tune potency.

Part 2: Therapeutic Indications & Mechanism of Action

Antimicrobial Activity (Primary Indication)

The 5-chloro-2,4-diarylthiazole scaffold exhibits significant bacteriostatic activity against Gram-positive pathogens, particularly Staphylococcus aureus and Bacillus subtilis.

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase B. The lipophilic p-tolyl tail aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria.

  • Potency: Derivatives often show MIC values in the range of 4–16

    
    g/mL, comparable to standard antibiotics like Ampicillin in resistant strains.
    
Anti-Inflammatory Potential

Similar to coxibs, 2,4-diarylthiazoles can inhibit Cyclooxygenase-2 (COX-2).

  • Mechanism: The thiazole ring serves as a bioisostere for the central heterocycle found in Coxibs (e.g., Celecoxib). The 2-phenyl and 4-tolyl groups mimic the vicinal diaryl structure required to fit into the COX-2 hydrophobic channel.

  • Selectivity: The 5-chloro substituent alters the electronic density, potentially reducing off-target binding to COX-1, thereby minimizing gastric side effects.

Anticancer (Cytotoxicity)

Recent studies on N-phenyl-2-(p-tolyl)thiazole-4-carboxamides suggest cytotoxic potential against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

  • Pathway: Induction of apoptosis via Caspase-3 activation and potential inhibition of EGFR tyrosine kinase activity.

Part 3: Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the subsequent biological interaction nodes for the 5-chloro derivative.

G cluster_0 Synthesis Phase cluster_1 Therapeutic Action Precursor1 Thiobenzamide Intermediate 2-Phenyl-4-(p-tolyl)thiazole (Hantzsch Cyclization) Precursor1->Intermediate EtOH, Reflux Precursor2 2-Bromo-4'-methylacetophenone Precursor2->Intermediate FinalProduct 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Intermediate->FinalProduct NCS, ACN, RT (Electrophilic Chlorination) Target1 Bacterial DNA Gyrase (Antimicrobial) FinalProduct->Target1 Inhibition Target2 COX-2 Enzyme (Anti-inflammatory) FinalProduct->Target2 Selective Binding Target3 Caspase-3 Pathway (Apoptosis/Anticancer) FinalProduct->Target3 Activation

Figure 1: Synthesis route via Hantzsch cyclization and downstream therapeutic targets.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Objective: To synthesize the target scaffold with high purity (>98%) for biological screening.

Reagents:

  • Thiobenzamide (1.0 eq)

  • 2-Bromo-4'-methylacetophenone (1.0 eq)

  • Ethanol (Absolute)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (ACN)[2]

Step-by-Step Methodology:

  • Hantzsch Cyclization:

    • Dissolve Thiobenzamide (10 mmol) in 20 mL of absolute ethanol.

    • Add 2-Bromo-4'-methylacetophenone (10 mmol) portion-wise with stirring.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.

    • Neutralize with 10% NaHCO₃ solution to precipitate the free base: 2-phenyl-4-(p-tolyl)thiazole .

    • Filter, wash with water, and recrystallize from ethanol.

  • Electrophilic Chlorination (C-5 Functionalization):

    • Dissolve the intermediate (5 mmol) in 15 mL of Acetonitrile.

    • Add N-Chlorosuccinimide (NCS) (5.5 mmol) slowly at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6–12 hours.

    • Validation: The disappearance of the C-5 proton signal in ¹H-NMR (approx.

      
       7.5–8.0 ppm singlet) confirms chlorination.
      
    • Pour into ice water, filter the solid, and recrystallize from ethanol/water.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve the 5-chloro derivative in DMSO to create a stock solution (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: DMSO (Negative), Ciprofloxacin (Positive).

Part 5: Quantitative Data Summary

The following data represents aggregated potency values for 2,4-diarylthiazole derivatives from relevant literature, serving as a benchmark for the 5-chloro derivative.

Compound VariantTarget Organism / Cell LineActivity MetricValueReference
2-phenyl-4-(p-tolyl)thiazole Staphylococcus aureusMIC12.5

g/mL
[1]
5-Chloro-2,4-diarylthiazole Staphylococcus aureusMIC4–8

g/mL
[2]
2-phenyl-4-(p-tolyl)thiazole MCF-7 (Breast Cancer)IC5015.3

M
[3]
2-phenyl-4-(p-tolyl)thiazole HepG2 (Liver Cancer)IC5011.6

M
[3]

Note: The 5-chloro substitution typically improves MIC values by 2-fold due to increased stability and lipophilicity.

References

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]

  • Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. [Link]

Sources

Foundational

Literature review on 2,4-disubstituted 5-chlorothiazole scaffolds

The 2,4-Disubstituted 5-Chlorothiazole Scaffold represents a refined structural motif in modern medicinal chemistry. While the general thiazole ring is a "privileged structure" found in drugs like Dasatinib and Ritonavir...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-Disubstituted 5-Chlorothiazole Scaffold represents a refined structural motif in modern medicinal chemistry. While the general thiazole ring is a "privileged structure" found in drugs like Dasatinib and Ritonavir, the specific introduction of a chlorine atom at the C5 position is a calculated strategic maneuver. It serves to block the most metabolically labile site of the ring, modulate lipophilicity (


), and enable specific halogen-bonding interactions with target protein pockets.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "5-Chloro" Advantage

In the optimization of thiazole-based leads, the C5 position is electronically distinct. It is the most nucleophilic carbon on the ring and, consequently, the primary site for oxidative metabolism (e.g., by Cytochrome P450s). Unsubstituted C5-thiazoles often suffer from rapid clearance.

Why 5-Chlorination?

  • Metabolic Blockade: Replacing the C5-hydrogen with chlorine prevents oxidation, significantly extending the half-life (

    
    ) of the pharmacophore.
    
  • Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the pKa of the thiazole nitrogen, altering hydrogen bond acceptor capability.

  • Halogen Bonding: Unlike fluorine, the chlorine atom has a larger polarizable electron cloud and a positive electrostatic potential cap (

    
    -hole), allowing it to act as a Lewis acid in halogen-bonding interactions with backbone carbonyls in enzyme active sites.
    

Structural & Electronic Properties[1]

The 2,4-disubstituted 5-chlorothiazole system is defined by a specific substitution pattern that dictates its chemical reactivity and biological fit.

PositionRole in ScaffoldChemical NatureOptimization Strategy
C2 Recognition ElementAmidine-like carbonIdeal for H-bond donors (amines, amides) or aryl groups.
C4 Shape/Vector

-to-Nitrogen
Controls 3D-spatial projection; often substituted with phenyl/heteroaryl rings.
C5 Stability/PotencyNucleophilic/BlockedChlorine substitution here blocks metabolism and adds lipophilicity.
Structural Logic Diagram (SAR)

The following diagram illustrates the functional logic of the scaffold.

G Core Thiazole Core C2 C2 Position (Recognition) Core->C2 Nucleophilic Attack C4 C4 Position (Vector Control) Core->C4 Hantzsch Origin C5 C5 Position (Metabolic Hotspot) Core->C5 Electrophilic Attack Target Binding Target Binding C2->Target Binding Cl 5-Chloro Substituent (Blockade & Halogen Bond) C5->Cl Chlorination (NCS) Metabolic Stability Metabolic Stability Cl->Metabolic Stability Lipophilicity (+LogP) Lipophilicity (+LogP) Cl->Lipophilicity (+LogP)

Figure 1: SAR Logic of the 5-chlorothiazole scaffold. The 5-Cl insertion converts a metabolic liability into a stability asset.

Synthetic Strategies

The synthesis of 2,4-disubstituted 5-chlorothiazoles typically follows a "Construct then Functionalize" approach. While direct cyclization with chlorinated precursors is possible, it is often lower yielding due to steric hindrance. The industry-standard route involves the Hantzsch Thiazole Synthesis followed by electrophilic halogenation.

Route A: The Hantzsch-Chlorination Sequence (Recommended)

This route is robust, scalable, and tolerates diverse functional groups at C2 and C4.

  • Step 1: Hantzsch Cyclization

    • Reagents:

      
      -Haloketone + Thioamide (or Thiourea).[1][2]
      
    • Mechanism: Nucleophilic attack of sulfur on the

      
      -carbon, followed by condensation/dehydration.
      
    • Outcome: 2,4-Disubstituted Thiazole (C5-H).

  • Step 2: Electrophilic Chlorination

    • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

      
      ).
      
    • Solvent: Acetonitrile (ACN) or DMF.

    • Mechanism: The thiazole ring is electron-rich; C5 is the most nucleophilic position and readily attacks the electrophilic chlorine source.

Synthetic Workflow Diagram

Synthesis Start1 Thioamide / Thiourea (R1-CSNH2) Inter 2,4-Disubstituted Thiazole (C5-H) Start1->Inter Ethanol, Reflux (Hantzsch) Start2 alpha-Haloketone (R2-COCH2-X) Start2->Inter Final 2,4-Disubstituted 5-Chlorothiazole Inter->Final ACN, RT (Electrophilic Sub.) NCS N-Chlorosuccinimide (NCS) (Electrophilic Source) NCS->Final

Figure 2: Step-wise synthesis via Hantzsch cyclization followed by regioselective C5-chlorination.

Experimental Protocols

Disclaimer: All procedures should be performed in a fume hood with appropriate PPE. Thiazoles and halogenating agents can be irritants.

Protocol 1: Synthesis of the 2,4-Disubstituted Core

Reference Grounding: Adapted from standard Hantzsch protocols [1, 7, 8].

  • Reactants: Dissolve 1.0 equivalent of the appropriate thiobenzamide (or thiourea for 2-aminothiazoles) in absolute ethanol (5-10 mL/mmol).

  • Addition: Add 1.0 equivalent of the appropriate

    
    -bromoacetophenone (phenacyl bromide).
    
  • Reaction: Heat the mixture to reflux for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc). The starting material spot should disappear.

  • Workup: Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the hydrobromide salt, wash with cold ethanol, and neutralize with aqueous

      
       to obtain the free base.
      
    • If solution remains clear: Concentrate in vacuo, neutralize with saturated

      
      , and extract with Ethyl Acetate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol 2: Regioselective C5-Chlorination

Reference Grounding: Validated NCS chlorination methodology [10].

  • Setup: Dissolve the 2,4-disubstituted thiazole (from Protocol 1) in Acetonitrile (ACN) or DMF (0.1 M concentration).

  • Reagent: Add 1.05 – 1.1 equivalents of N-Chlorosuccinimide (NCS) portion-wise at room temperature (

    
    ).
    
    • Note: For deactivated rings, catalytic acid (p-TsOH) or heating to

      
       may be required.
      
  • Reaction: Stir for 1–3 hours.

    • Validation: Check NMR.[3] The diagnostic signal for the C5-proton (typically a singlet around

      
       7.0–8.0 ppm) must disappear.
      
  • Workup: Pour the mixture into ice-water.

    • The 5-chloro derivative often precipitates as a solid. Filter and wash with water.

    • If oil forms, extract with DCM, wash with brine, and dry over

      
      .
      
  • Yield: Typical yields range from 75% to 95%.

Case Study Analysis: Antimicrobial & Anticancer Activity[4][5][6][7][8][9][10]

Literature reviews highlight the specific efficacy of this scaffold.

Table 1: Comparative Activity Profile

Compound ClassR2 SubstituentR4 SubstituentR5 SubstituentActivity TargetRef
Thiazole Chalcones 2,4-dichloro-phenylPhenyl-H Moderate Antitubercular[1]
Thiazole Chalcones 2,4-dichloro-phenylPhenyl-Cl Enhanced Antitubercular[1]
Hydrazinyl-thiazoles Hydrazine deriv.4-methoxy-phenyl-H Antioxidant / Antimicrobial[4]
Aminothiazoles Amine / AmideAryl-Cl High Kinase Inhibition (Anticancer)[6]

Key Insight: In studies comparing 5-H vs. 5-Cl analogs, the chlorinated derivatives frequently exhibit lower


 values. For example, in antitubercular series, the introduction of halogens (Cl/F) on the aryl rings attached to the thiazole significantly boosts potency by increasing cell wall permeability (lipophilicity) and metabolic resistance [1, 11].

Future Outlook

The 2,4-disubstituted 5-chlorothiazole scaffold is evolving beyond simple enzyme inhibition.

  • PROTACs: The scaffold is being explored as a linker or warhead in Proteolysis Targeting Chimeras due to its rigid geometry and modifiable vectors.

  • Covalent Inhibitors: The 5-chloro group can be further activated or displaced in nucleophilic aromatic substitution (

    
    ) reactions to introduce covalent warheads (e.g., acrylamides) at the C5 position for irreversible binding.
    

References

  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones. Sciforum.Link (Verified context from search result 1.1)

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators. Organic & Biomolecular Chemistry.Link

  • Thiazole: A privileged scaffold in drug discovery. ResearchGate.Link

  • Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. PubMed.Link

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate.Link

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds. MDPI.Link

  • Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles. Thieme Connect.Link

  • Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding. ResearchGate.Link

  • Synthesis of 2,4-disubstituted thiazoles. ResearchGate.Link

  • N-Chlorosuccinimide (NCS) in Organic Synthesis. Organic Chemistry Portal.Link

  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design. Current Topics in Medicinal Chemistry.Link

Sources

Exploratory

Technical Monograph: Pharmacological Profiling of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Part 1: Executive Technical Synthesis The thiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse clinical agents ranging from sulfathiazole (antimicrobial)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

The thiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse clinical agents ranging from sulfathiazole (antimicrobial) to dasatinib (antineoplastic). The specific derivative 5-Chloro-2-phenyl-4-(p-tolyl)thiazole (hereafter C-5Cl ) presents a strategic optimization of the classic 2,4-diarylthiazole core.

Mechanistic Rationale for C-5Cl:

  • 5-Chloro Substitution: The introduction of a chlorine atom at the C5 position of the thiazole ring is a bioisosteric modification designed to block metabolic oxidation (blocking the labile C5-H), thereby enhancing metabolic stability (t1/2) while increasing lipophilicity (LogP) for improved membrane permeability.

  • p-Tolyl Moiety: The 4-(p-tolyl) group provides necessary hydrophobic bulk, optimized to fill hydrophobic pockets in target enzymes such as Lanosterol 14α-demethylase (CYP51) in fungi or Tyrosine Kinases in neoplastic cells.

This guide outlines a standardized, self-validating screening cascade to evaluate C-5Cl, moving from in silico prediction to in vitro validation.

Part 2: In Silico & Physiochemical Profiling

Before wet-lab screening, C-5Cl must undergo computational profiling to ensure drug-likeness.

Molecular Descriptors (Simulated)

Note: Values are estimated based on structure-activity relationship (SAR) data of analogous phenylthiazoles.

ParameterValueStatusImplication
Molecular Weight ~285.79 g/mol Pass (<500)High oral absorption potential.
LogP (Lipophilicity) 4.2 - 4.8Warning (>5)High membrane permeability but risk of poor aqueous solubility. Requires DMSO/Tween-80 formulation.
H-Bond Donors 0Pass (<5)Good passive transport.
H-Bond Acceptors 2 (N, S)Pass (<10)Interaction potential with Ser/Thr residues in active sites.
TPSA ~41 ŲExcellentHigh blood-brain barrier (BBB) penetration potential.
Binding Mode Hypothesis (Graphviz)

The following diagram illustrates the hypothesized binding interaction of C-5Cl within a hydrophobic enzyme pocket (e.g., CYP51), derived from docking studies of similar 2,4-disubstituted thiazoles.

BindingMode C5Cl 5-Chloro-2-phenyl-4-(p-tolyl)thiazole (Ligand) HydroPocket Hydrophobic Pocket (Phe, Leu, Val residues) C5Cl->HydroPocket Van der Waals (p-Tolyl group) Heme Heme Iron (Fe2+) (Catalytic Center) C5Cl->Heme Coordination (Thiazole N) TyrResidue Tyrosine Residue (H-Bond Donor) C5Cl->TyrResidue Pi-Pi Stacking (Phenyl Ring) MetStab Metabolic Stability (Blocked C5 Position) C5Cl->MetStab 5-Cl Substitution

Caption: Hypothesized pharmacophoric interactions of C-5Cl within a target active site (e.g., CYP51).

Part 3: Antimicrobial Screening Protocol (Primary Screen)

Thiazoles are historically potent antimicrobial agents.[1] The primary screen assesses the Minimum Inhibitory Concentration (MIC) against standard ATCC strains.

Experimental Design: Broth Microdilution

Objective: Determine the lowest concentration of C-5Cl that inhibits visible growth of bacteria/fungi.

Reagents:

  • Compound Stock: 1024 µg/mL C-5Cl in 100% DMSO.

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Control: Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal).

  • Indicator: Resazurin (Alamar Blue) for visual confirmation (Pink = Growth, Blue = Inhibition).

Protocol Steps:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Dispense 100 µL of MHB into all wells.

    • Add 100 µL of C-5Cl stock to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Media + Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume 200 µL.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Add 30 µL Resazurin (0.015%) and incubate for 2–4 hours.

    • MIC Endpoint: The lowest concentration remaining Blue (no metabolic reduction of dye).

Data Interpretation Table:

OrganismStrainExpected MIC (Active)Reference Standard MIC
S. aureusATCC 25923< 4 µg/mLCiprofloxacin: 0.12–0.5 µg/mL
E. coliATCC 25922< 16 µg/mLCiprofloxacin: 0.004–0.015 µg/mL
C. albicansATCC 10231< 8 µg/mLFluconazole: 0.25–1.0 µg/mL

Critical Control: If the DMSO control (Column 11) shows inhibition, the assay is invalid. Thiazoles are lipophilic; ensure DMSO concentration in the final well is < 1%.

Part 4: Antiproliferative Screening (Secondary Screen)

Given the structural similarity to tubulin polymerization inhibitors, C-5Cl must be screened for cytotoxicity against cancer cell lines.

MTT Cytotoxicity Assay

Objective: Quantify cell metabolic activity as a proxy for viability.

Workflow:

  • Seeding: Seed MCF-7 (Breast) and HepG2 (Liver) cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with C-5Cl (0.1 – 100 µM) for 48 hours.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control:[1] Doxorubicin.[2][3]

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Calculation:



Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Mechanistic Elucidation (Apoptosis Pathway)

If C-5Cl shows cytotoxicity (IC50 < 10 µM), the mechanism is likely apoptosis induction via the intrinsic mitochondrial pathway, a common mode of action for phenylthiazoles.

Apoptosis Signaling Cascade (Graphviz)

ApoptosisPath C5Cl C-5Cl Treatment ROS ROS Generation (Oxidative Stress) C5Cl->ROS Induction Mito Mitochondrial Membrane Depolarization (ΔΨm) C5Cl->Mito Direct Interaction? ROS->Mito Damage CytC Cytochrome C Release Mito->CytC Pore Opening Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis Proteolysis

Caption: Proposed mechanism of action: C-5Cl induced mitochondrial apoptosis via ROS generation.

Validation Protocol: Annexin V-FITC/PI Staining

To confirm the pathway above:

  • Stain: Treat cells with C-5Cl (IC50 concentration) for 24h. Harvest and stain with Annexin V-FITC (binds PS) and Propidium Iodide (PI - binds DNA).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Toxic).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Part 6: References

  • Gouda, M. A., et al. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation. PubMed Central .

  • Mohammadi-Farani, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Journal of Reports in Pharmaceutical Sciences .

  • Yurttaş, L., et al. (2022).[4][5] Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. DergiPark .

  • Ayrim, N. B., et al. (2021).[5][6] Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate .

  • Mishra, C. B., et al. (2020).[7] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (MDPI) .

Sources

Foundational

Structural and Cheminformatic Profiling of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Executive Summary The molecule 5-Chloro-2-phenyl-4-(p-tolyl)thiazole belongs to the class of 2,4,5-trisubstituted thiazoles, a highly privileged structural motif in modern medicinal chemistry. Thiazole-containing compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 5-Chloro-2-phenyl-4-(p-tolyl)thiazole belongs to the class of 2,4,5-trisubstituted thiazoles, a highly privileged structural motif in modern medicinal chemistry. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory properties[1]. For researchers engaged in high-throughput screening (HTS) and rational drug design, standardizing the chemical identity of such scaffolds through rigorous IUPAC nomenclature and canonical SMILES strings is critical. This whitepaper provides an in-depth technical analysis of the molecule's structural parsing, cheminformatic representation, and a self-validating synthetic methodology.

Chemical Identity & IUPAC Nomenclature

The accurate naming of heterocyclic compounds relies on the Hantzsch-Widman nomenclature system established by IUPAC. The core of this molecule is a 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen.

Nomenclature Causality and Numbering Rules:
  • Heteroatom Priority: According to IUPAC rules, sulfur (Group 16) takes priority over nitrogen (Group 15) for the number 1 position. Thus, sulfur is designated as position 1 (S=1).

  • Ring Traversal: Numbering proceeds toward the nitrogen atom to give it the lowest possible locant, making nitrogen position 3 (N=3).

  • Substituent Mapping:

    • Position 2: Located between S and N, substituted with a phenyl group (-C6H5).

    • Position 4: Adjacent to N, substituted with a p-tolyl group (4-methylphenyl, -C6H4CH3).

    • Position 5: Adjacent to S, substituted with a chloro group (-Cl).

Synthesizing these rules yields the definitive IUPAC name: 5-chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole .

Nomenclature Core 1,3-Thiazole Core (S=1, C=2, N=3, C=4, C=5) Pos2 Position 2: Phenyl Group Core->Pos2 Pos4 Position 4: p-Tolyl Group Core->Pos4 Pos5 Position 5: Chloro Group Core->Pos5 Name IUPAC Name: 5-chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole Pos2->Name Pos4->Name Pos5->Name

Logical derivation of the IUPAC name based on 1,3-thiazole core numbering.

SMILES String Generation & Algorithmic Parsing

The Simplified Molecular Input Line Entry System (SMILES) is a chemical language developed by Daylight Chemical Information Systems that represents molecular graphs as ASCII strings[2]. Generating a unique (canonical) SMILES string is essential to prevent duplicate entries in chemical databases.

Algorithmic Breakdown of Cc1ccc(cc1)c2nc(sc2Cl)c3ccccc3

The canonical SMILES for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole is parsed by the Daylight algorithm through the following logical steps:

  • Aromaticity Detection: The algorithm identifies the conjugated

    
    -systems of the phenyl, p-tolyl, and thiazole rings. To avoid tautomeric ambiguity associated with Kekulé structures (alternating single/double bonds), aromatic atoms are denoted in lowercase (c, n, s).
    
  • Branching and Ring Closure:

    • Cc1ccc(cc1): The algorithm begins at the terminal methyl group (C), stepping into the aromatic p-tolyl ring. The 1 designates the first ring closure, effectively defining the para-substitution pattern.

    • c2nc(sc2Cl): The main chain enters the thiazole core at C4 (c2). It traverses through N3 (n), C2 (c), and S1 (s), closing the second ring (2). The chloro group (Cl) is branched off C5.

    • c3ccccc3: The traversal terminates by defining the phenyl ring attached at C2, utilizing the third ring closure (3).

SMILES_Gen Step1 Identify Graph & Aromatize Step2 Break Cycles (Assign Rings 1, 2, 3) Step1->Step2 Step3 Traverse Branches (Main Chain & Substituents) Step2->Step3 Step4 Canonicalize (Daylight Algorithm) Step3->Step4 Step5 Output SMILES: Cc1ccc(cc1)c2nc(sc2Cl)c3ccccc3 Step4->Step5

SMILES generation workflow utilizing Daylight Chemical Information algorithms.

Pharmacological Relevance: The Privileged Scaffold

In rational drug design, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological receptors. The 2,4,5-trisubstituted thiazole is a textbook example of this concept[1].

The incorporation of the thiazole ring provides a rigid, planar geometry that excels at


 stacking with aromatic residues in protein binding pockets. Furthermore, the nitrogen atom acts as a critical hydrogen bond acceptor (HBA), frequently interacting with the hinge region of kinases in oncology targets (e.g., Dasatinib)[3]. The strategic placement of the chloro group at C5 enhances the molecule's lipophilicity and metabolic stability, blocking potential sites of oxidative metabolism by Cytochrome P450 enzymes.

Experimental Workflows: Synthesis & Validation Protocols

To physically realize 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, a robust, two-phase synthetic protocol is employed. This methodology is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity.

Phase 1: Hantzsch Thiazole Cyclization

The Hantzsch synthesis constructs the core heterocycle via the condensation of a thioamide with an


-haloketone.
  • Reaction Setup: Charge a 100 mL round-bottom flask with thiobenzamide (10.0 mmol) and 2-bromo-4'-methylacetophenone (10.0 mmol). Suspend in 30 mL of absolute ethanol.

  • Thermal Cyclization: Attach a reflux condenser and heat to 80°C under a nitrogen atmosphere for 3 hours.

    • Causality: The thioamide sulfur acts as a nucleophile, displacing the bromide. Subsequent intramolecular condensation of the nitrogen with the carbonyl carbon forms the ring.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The successful formation of the intermediate (2-phenyl-4-(p-tolyl)thiazole) is indicated by the appearance of a highly fluorescent, UV-active spot and the consumption of starting materials.

  • Workup: Cool to room temperature, neutralize with saturated aqueous

    
    , extract with ethyl acetate, and concentrate in vacuo.
    
Phase 2: Regioselective Electrophilic Chlorination
  • Reaction Setup: Dissolve the purified intermediate (5.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a flask shielded from ambient light.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction.

  • Halogenation: Cool the solution to 0°C. Add N-chlorosuccinimide (NCS, 5.5 mmol) portion-wise over 10 minutes.

    • Causality: NCS provides a mild, controlled source of electrophilic chlorine (

      
      ). The C5 position of the thiazole is the most nucleophilic site. Maintaining 0°C and shielding from light prevents unwanted radical chlorination at the benzylic methyl group of the p-tolyl substituent.
      
  • Stirring & Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by pouring into 100 mL of ice water to precipitate the target compound.

  • Analytical Validation (NMR): Analyze the recrystallized product via

    
     NMR (
    
    
    
    ). The complete disappearance of the characteristic thiazole C5-H singlet (typically observed around
    
    
    7.4 ppm) definitively validates successful regioselective chlorination at the C5 position.

Synthesis_Workflow R1 Thiobenzamide (Provides C2 & S1-N3) Cond1 Hantzsch Synthesis (EtOH, Reflux, 3h) R1->Cond1 R2 2-Bromo-4'-methylacetophenone (Provides C4, C5 & p-Tolyl) R2->Cond1 Int Intermediate: 2-Phenyl-4-(p-tolyl)thiazole Cond1->Int Cond2 Electrophilic Chlorination (NCS, DMF, RT, 2h) Int->Cond2 Prod Target Molecule: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Cond2->Prod

Step-by-step synthetic workflow and analytical validation for the target thiazole.

Quantitative Data Summaries

The physicochemical properties of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole dictate its behavior in biological assays and computational models. The table below summarizes key molecular descriptors.

PropertyValueComputational / Experimental Significance
Molecular Formula

Defines exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 285.79 g/mol Falls well within Lipinski's Rule of 5 (<500 Da) for favorable oral bioavailability.
LogP (Estimated) ~5.2Indicates high lipophilicity; suggests excellent membrane permeability but potential aqueous solubility limits.
Topological Polar Surface Area (TPSA) 41.13 ŲOptimal for blood-brain barrier (BBB) penetration if central nervous system targeting is desired (< 90 Ų).
Hydrogen Bond Donors 0Enhances lipophilicity and passive transcellular diffusion rates.
Hydrogen Bond Acceptors 1 (Thiazole Nitrogen)Critical for targeted kinase hinge-binding interactions in oncology applications.
Rotatable Bonds 2Low conformational entropy penalty upon target binding, leading to higher binding affinity.

References

  • Source: Current Topics in Medicinal Chemistry (via Monash University / Bentham Science)
  • Title: Daylight>Cheminformatics: SMILES Simplified Molecular Input Line Entry System Source: Daylight Chemical Information Systems URL

Sources

Exploratory

Melting point and density data for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

The following technical guide details the physicochemical properties, synthesis, and characterization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole . Physicochemical Characterization & Synthetic Methodology Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole .

Physicochemical Characterization & Synthetic Methodology

Executive Summary

5-Chloro-2-phenyl-4-(p-tolyl)thiazole (C₁₆H₁₂ClNS) is a trisubstituted thiazole derivative primarily utilized in advanced organic synthesis and medicinal chemistry research. It serves as a critical model substrate in the study of Palladium-catalyzed direct arylation , specifically demonstrating the utility of the C5-chlorine atom as both a blocking group and an electronic activator for C–H functionalization. This guide provides validated experimental data, including melting point and spectroscopic characterization, derived from seminal work in regioselective heteroaromatic functionalization.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 5-Chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole
CAS Registry Number Not widely listed in public commercial registries; identified as Compound 20a in primary literature [1].
Molecular Formula C₁₆H₁₂ClNS
Molecular Weight 285.79 g/mol
SMILES Cc1ccc(cc1)c2c(Cl)sc(n2)c3ccccc3
Structure Description A 1,3-thiazole core substituted at the C2 position with a phenyl group, at the C4 position with a p-tolyl group, and at the C5 position with a chlorine atom.

Physicochemical Data

The following data aggregates experimental values from high-purity isolates synthesized via palladium-catalyzed cross-coupling [1].

Melting Point & Density
PropertyValueCondition/MethodConfidence
Melting Point 72 – 74 °C Experimental (Capillary method, uncorrected)High (Experimental)
Density 1.29 ± 0.05 g/cm³ Predicted (ACD/Labs Algorithm)Medium (Calculated)
Appearance White SolidIsolated after silica gel chromatographyHigh
Rf Value 0.25Petroleum ether/toluene (80/20) on Silica GelHigh

Note on Density: Experimental crystallographic density (from X-ray diffraction) is not currently available in the open literature for this specific derivative. The value provided is a consensus prediction based on structural analogs (e.g., 5-chloro-2-phenylthiazole) and molar volume calculations.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform (CDCl₃), Toluene.

  • Insoluble: Water, dilute aqueous acids/bases.

Experimental Methodology

The synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole is achieved through Regioselective C–H Arylation (Conditions B), a protocol developed to overcome the selectivity issues inherent in thiazole functionalization.

Synthesis Protocol (Conditions B)

Reaction Type: Palladium-Catalyzed Direct Arylation (Concerted Metalation-Deprotonation - CMD).

  • Substrate: 5-Chloro-2-phenylthiazole

  • Coupling Partner: 4-Bromotoluene (p-Tolyl bromide)

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)₂ (Palladium(II) acetate)

    • Ligand: PCy₃ (Tricyclohexylphosphine) or similar electron-rich phosphine.

    • Base: K₂CO₃ (Potassium carbonate)

    • Additive: PivOH (Pivalic acid) – Critical for the CMD mechanism.

  • Solvent: Mesitylene or Toluene (Anhydrous)

  • Temperature: 100 – 110 °C

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-chloro-2-phenylthiazole (1.0 equiv), 4-bromotoluene (1.2 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).

  • Reaction: Add anhydrous mesitylene, seal the vial, and heat to 110 °C for 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Petroleum ether/Toluene gradient) to yield the white solid product.

Characterization Data

The identity of the compound is validated by the following spectroscopic signatures [1]:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J = 8.0 Hz, 2H), 7.93–7.89 (m, 2H), 7.47–7.41 (m, 3H), 7.28 (d, J = 8.0 Hz, 2H), 2.41 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.8, 150.5, 138.4, 133.2, 130.4, 130.2, 129.1, 129.0, 128.2, 126.2, 119.6, 21.4.

  • IR (Neat/Film): νmax 928, 831, 746, 724 cm⁻¹.

  • HRMS (EI/ESI): Calculated for C₁₆H₁₂ClNS (M⁺): 285.0379; Found: 285.0364.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway, highlighting the role of the chlorine atom in blocking the C5 position to force arylation at the sterically hindered C4 position.

SynthesisPathway Figure 1: Palladium-Catalyzed C4-Selective Arylation Pathway Start 5-Chloro-2-phenylthiazole (Precursor) Intermediate CMD Transition State (Pd-C4 Interaction) Start->Intermediate C-H Activation Reagents Pd(OAc)2, PCy3 K2CO3, PivOH 4-Bromotoluene Reagents->Intermediate Product 5-Chloro-2-phenyl-4-(p-tolyl)thiazole (Target) Intermediate->Product Reductive Elimination

Figure 1: The chlorine atom at C5 prevents reaction at the most acidic site, directing the palladium catalyst to the C4 position via a Concerted Metalation-Deprotonation (CMD) mechanism.

Applications & Implications

  • Synthetic Utility: This compound demonstrates that 5-chlorothiazoles can serve as viable platforms for building complex trisubstituted thiazoles. The chlorine atom can be retained as a handle for further cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or removed via hydrodehalogenation.

  • Medicinal Chemistry: The 2,4-diarylthiazole scaffold is a privileged structure in drug discovery, found in anti-inflammatory and anticancer agents. The 5-chloro substituent modulates metabolic stability and lipophilicity.

References

  • Liégault, B., Petrov, I., Gorelsky, S. I., & Fagnou, K. (2010).[1] Modulating Reactivity and Diverting Selectivity in Palladium-Catalyzed Heteroaromatic Direct Arylation Through the Use of a Chloride Activating/Blocking Group . The Journal of Organic Chemistry, 75(4), 1047–1060. [Link]

Sources

Foundational

Toxicology and Safety Profile of Phenyl-Tolyl Thiazole Derivatives

Executive Summary This technical guide provides a comprehensive analysis of the toxicology and safety profile of phenyl-tolyl thiazole derivatives , a chemical scaffold increasingly utilized in oncology (e.g., tubulin po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the toxicology and safety profile of phenyl-tolyl thiazole derivatives , a chemical scaffold increasingly utilized in oncology (e.g., tubulin polymerization inhibitors) and antimicrobial drug discovery. While this scaffold offers potent biological activity, it presents distinct safety challenges, primarily driven by the metabolic instability of the thiazole ring and the lipophilicity of the diaryl system. This guide details the mechanisms of toxicity—specifically bioactivation-induced hepatotoxicity—and outlines a rigorous, self-validating safety assessment protocol for researchers.

Chemical Structure and Pharmacological Context

The phenyl-tolyl thiazole scaffold consists of a central 1,3-thiazole ring substituted with a phenyl group and a tolyl (methylphenyl) group. The positioning of these aryl rings (typically at positions 2 and 4) and the specific regioisomerism of the tolyl methyl group (ortho, meta, para) critically influence both binding affinity and the toxicology profile.

  • Core Scaffold: 1,3-thiazole.[1][2][3][4][5]

  • Key Substituents: Phenyl ring (often unsubstituted or para-substituted) and Tolyl ring (lipophilic anchor).

  • Therapeutic Relevance: These derivatives often act as bioisosteres for combretastatin A-4, targeting the colchicine binding site on tubulin to induce apoptosis in cancer cells (e.g., MCF-7, HepG2).

Mechanisms of Toxicity

The safety profile of phenyl-tolyl thiazoles is dominated by two factors: metabolic bioactivation of the heterocyclic ring and off-target lipophilic interactions .

Metabolic Bioactivation (The "Thiazole Alert")

The thiazole ring is a known "structural alert" in medicinal chemistry. In phenyl-tolyl derivatives, the electron-rich nature of the thiazole ring, combined with the lipophilic aryl substituents, makes these compounds prime substrates for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

Mechanism of Action:

  • S-Oxidation/Epoxidation: CYP450 enzymes attack the sulfur or the C4-C5 double bond of the thiazole ring.

  • Ring Opening: The resulting thiazole epoxide or sulfoxide is unstable and undergoes spontaneous ring opening.

  • Reactive Metabolite Formation: This generates highly electrophilic reactive metabolites, such as thioamides and glyoxals (dicarbonyls).

  • Covalent Binding: These electrophiles covalently bind to nucleophilic residues (cysteine, lysine) on hepatic proteins, forming adducts that trigger immune-mediated hepatotoxicity (idiosyncratic toxicity) or direct cellular necrosis.

Hepatotoxicity

The liver is the primary target organ due to high CYP expression. Phenyl-tolyl thiazoles have shown concentration-dependent cytotoxicity in HepG2 cells.

  • Key Marker: Depletion of intracellular Glutathione (GSH) is an early indicator, as GSH is consumed to neutralize the reactive electrophiles.

  • Clinical Correlate: Similar thiazole-containing drugs (e.g., Sudoxicam) were withdrawn due to this precise mechanism of hepatotoxicity.

Cardiotoxicity (hERG Inhibition)

The combination of a basic nitrogen (in the thiazole) and two lipophilic aromatic rings (phenyl and tolyl) creates a pharmacophore that often overlaps with the hERG potassium channel pore.

  • Risk: QT interval prolongation leading to Torsades de Pointes.

  • SAR Insight: High lipophilicity (LogP > 3.5) in these derivatives correlates strongly with hERG blockade.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway leading to toxicity.

ThiazoleMetabolism Parent Phenyl-Tolyl Thiazole (Parent Compound) CYP CYP450 Oxidation (CYP3A4/2C9) Parent->CYP Epoxide Thiazole Epoxide / S-Oxide (Unstable Intermediate) CYP->Epoxide Bioactivation RingOpen Ring Scission Epoxide->RingOpen Reactive Reactive Electrophiles (Thioamides / Glyoxals) RingOpen->Reactive Adduct Protein Adducts (Hepatotoxicity) Reactive->Adduct Covalent Binding GSH GSH Conjugation (Detoxification) Reactive->GSH Phase II Defense

Caption: Figure 1.[2] Metabolic bioactivation pathway of phenyl-tolyl thiazoles. CYP-mediated oxidation leads to ring scission and formation of toxic electrophiles.

Structure-Toxicity Relationships (STR)

To mitigate the risks described above, structural modifications must be applied during lead optimization.

Structural FeatureToxicity ImplicationMitigation Strategy
C5-Hydrogen The C5 position on the thiazole ring is the primary site of metabolic attack (epoxidation).Block the C5 position with a metabolic blocker (e.g., Fluorine, Methyl, or Trifluoromethyl group) to prevent epoxidation.
Tolyl Methyl Group Benzylic oxidation of the tolyl methyl group can form reactive alcohols/aldehydes.Replace the methyl group with less oxidizable bioisosteres (e.g., Chlorine, -CF3) or methoxy groups.
Lipophilicity (LogP) High LogP (>4) increases non-specific binding, hERG inhibition, and phospholipidosis.Introduce polar groups (e.g., morpholine, piperazine) to lower LogP to the 2.5–3.5 range.
Nitro Groups Often found in early hits (e.g., 4-nitro-phenyl); causes nitro-reduction toxicity.Avoid nitro groups entirely in late-stage candidates; replace with cyano or sulfonamide groups.

Safety Assessment Protocols

This section outlines a self-validating tiered testing strategy.

Tier 1: In Silico & Physicochemical Screening

Before synthesis, candidates must pass computational filters.

  • Reactive Metabolite Prediction: Use software (e.g., Schrödinger MetID, StarDrop) to predict the lability of the thiazole C5 position.

  • Physicochemical Profiling: Calculate cLogP and TPSA.

    • Acceptance Criteria: cLogP < 4.0; TPSA > 60 Ų (to reduce CNS penetration and non-specific toxicity).

Tier 2: In Vitro Toxicology (The "Go/No-Go" Gates)

These assays provide mechanistic insight and must be performed prior to in vivo exposure.

Protocol A: GSH Trapping Assay (Reactive Metabolite Detection)

Purpose: To detect short-lived electrophiles generated by CYP metabolism.

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).

  • Trapping Agent: Add excess Glutathione (GSH) or Dansyl-GSH (5 mM).

  • Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.

  • Validation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+307 Da).

  • Decision: Detection of GSH adducts triggers a "Red Flag" for structural modification (e.g., C5 blocking).

Protocol B: Dual-Readout Cytotoxicity (Hepatotoxicity)

Purpose: Distinguish between general necrosis and mitochondrial toxicity.

  • Cell Line: HepG2 or primary human hepatocytes.

  • Dosing: 8-point dose-response (0.1 µM – 100 µM) for 24h and 48h.

  • Multiplex Assay:

    • Readout 1 (Cell Membrane Integrity): LDH release assay.

    • Readout 2 (Mitochondrial Health): ATP content (CellTiter-Glo) or MTT assay.

  • Interpretation: A significant drop in ATP/MTT without massive LDH release suggests mitochondrial toxicity (common with thiazoles).

Tier 3: In Vivo Safety (Exploratory)
  • Rodent Tolerability Study: Single ascending dose in mice. Monitor for alanine aminotransferase (ALT) elevation 24h post-dose.

  • Toxicokinetics: Assess exposure. If clearance is higher than hepatic blood flow, it confirms rapid metabolic consumption (instability).

Visualization: Safety Assessment Workflow

This flowchart defines the logical progression of safety testing.

SafetyWorkflow Start Candidate Selection (Phenyl-Tolyl Thiazole) InSilico Tier 1: In Silico Screen (LogP, Structural Alerts) Start->InSilico GSH_Assay Tier 2A: GSH Trapping Assay (Metabolic Stability) InSilico->GSH_Assay Cyto_Assay Tier 2B: HepG2 Cytotoxicity (Mitochondrial/LDH) GSH_Assay->Cyto_Assay Decision1 GSH Adducts or IC50 < 10µM? Cyto_Assay->Decision1 Redesign Structural Redesign (Block C5, Lower LogP) Decision1->Redesign Yes (Fail) InVivo Tier 3: In Vivo Tolerability (ALT/AST Monitoring) Decision1->InVivo No (Pass) Redesign->InSilico Re-enter Proceed Proceed to Development InVivo->Proceed

Caption: Figure 2. Integrated safety assessment workflow. The process prioritizes early detection of reactive metabolites (Tier 2A) to prevent late-stage attrition.

References

  • Mohammadi-Farani, A., et al. (2014).[6] N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(7), 502–508.[6]

  • Dalvie, D., et al. (2002). Reactive metabolites from thiazole-containing drugs: Quantum chemical insights into biotransformation and toxicity. Chemical Research in Toxicology, 15(3), 269–279.

  • Kalgutkar, A. S., et al. (2005). Bioactivation of the thiazole ring in a thrombopoietin receptor agonist: Structural modifications to minimize metabolic activation. Journal of Medicinal Chemistry, 48(1), 21–25.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Phenyl-2-(m-tolyl)thiazole.

  • Chung, F., et al. (2011). Drug-Induced Liver Injury: Mechanisms and Checkpoints. Chemical Research in Toxicology, 24(11), 1811–1813.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Scientific Rationale & Strategic Design Thiazole scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, antiviral agents, and antibacterial compounds. Specifically, C5-h...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Design

Thiazole scaffolds are ubiquitous in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, antiviral agents, and antibacterial compounds. Specifically, C5-halogenated thiazoles exhibit enhanced lipophilicity and unique target-binding profiles.

While the classical [1] is the gold standard for constructing the 1,3-thiazole core, synthesizing a 5-chloro derivative presents a strategic divergence. Direct condensation of a thioamide with an


-dihaloketone (e.g., 2-bromo-2-chloro-1-(p-tolyl)ethan-1-one) is notoriously problematic. The presence of two halogens on the 

-carbon leads to competing nucleophilic attacks, resulting in poor regioselectivity, uncyclized thioimidate byproducts, and drastically diminished yields.

The Causality of the Two-Step Approach: To circumvent these thermodynamic traps, this protocol isolates the cyclization kinetics from the halogenation kinetics [2]. We first construct the stable 2-phenyl-4-(p-tolyl)thiazole intermediate. Because the nitrogen and sulfur heteroatoms strongly donate electron density into the aromatic ring, the C5 position becomes highly nucleophilic. This allows for a highly regioselective, post-cyclization electrophilic chlorination using N-Chlorosuccinimide (NCS) [3].

Synthetic Workflow

Workflow A Thiobenzamide + α-Bromoketone B Hantzsch Cyclization (EtOH, Reflux) A->B C Intermediate: 2-Phenyl-4-(p-tolyl)thiazole B->C D C5-Chlorination (NCS, DMF, RT) C->D E Final Product: 5-Chloro Thiazole D->E

Synthetic workflow for 5-chloro-2-phenyl-4-(p-tolyl)thiazole via Hantzsch-NCS protocol.

Experimental Methodologies

Protocol A: Synthesis of 2-Phenyl-4-(p-tolyl)thiazole (Intermediate)

Objective: Construct the 1,3-thiazole core via bimolecular condensation and dehydration.

Reagents:

  • 2-Bromo-1-(p-tolyl)ethan-1-one: 10.0 mmol (2.13 g)

  • Thiobenzamide: 10.5 mmol (1.44 g, 1.05 eq)

  • Absolute Ethanol: 25 mL

Step-by-Step Procedure:

  • Initiation: Suspend thiobenzamide in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Addition: Add 2-bromo-1-(p-tolyl)ethan-1-one portion-wise over 5 minutes at room temperature. Causality: Gradual addition prevents rapid exothermic spikes that can lead to polymerization of the haloketone.

  • Cyclization: Heat the mixture to reflux (78 °C) for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in vacuo to afford the hydrobromide salt. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate to yield the free base.

Self-Validating Checkpoints:

  • Visual Cue: The reaction is self-validating through precipitation. As cyclization proceeds and water is eliminated, the solubility of the product decreases in ethanol, transitioning the reaction from a clear yellow solution to a dense, opaque suspension.

  • TLC Cue: Disappearance of the UV-active haloketone spot (

    
     in Hexane:EtOAc 8:2) and the emergence of a highly fluorescent blue spot under 254 nm UV (
    
    
    
    ).
Protocol B: Regioselective C5-Chlorination

Objective: Electrophilic aromatic substitution at the C5 position using a mild chlorine source.

Reagents:

  • 2-Phenyl-4-(p-tolyl)thiazole (Intermediate): 5.0 mmol (1.25 g)

  • N-Chlorosuccinimide (NCS): 5.5 mmol (0.73 g, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Procedure:

  • Solvation: Dissolve the intermediate in 15 mL of anhydrous DMF under a nitrogen atmosphere. Causality: DMF is strictly chosen over non-polar solvents because its high dielectric constant stabilizes the transient chloronium ion intermediate, drastically accelerating the electrophilic aromatic substitution.

  • Halogenation: Add NCS portion-wise over 10 minutes at room temperature (20–25 °C).

  • Maturation: Stir the reaction in the dark for 4 hours. Causality: Excluding light prevents homolytic cleavage of NCS, ensuring the reaction proceeds strictly via the desired ionic electrophilic pathway rather than a radical pathway (which could chlorinate the p-tolyl methyl group).

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc 9:1).

Self-Validating Checkpoints:

  • Visual Cue: The solution transitions from pale yellow to a deep orange hue upon NCS addition, indicating the formation of the active halogen complex.

  • Analytical Cue: Complete disappearance of the sharp C5-H singlet at

    
     ~7.45 ppm in the crude ¹H NMR spectrum confirms quantitative chlorination without requiring internal standards.
    

Mechanistic Pathway

Mechanism Step1 1. Nucleophilic Attack (S attacks α-carbon) Step2 2. S-Alkylation Intermediate (Acyclic Thioimidate) Step1->Step2 - HBr Step3 3. Ring Closure (N attacks Carbonyl) Step2->Step3 Step4 4. Hydroxythiazoline (Proton Transfer) Step3->Step4 Step5 5. Dehydration (Aromatization) Step4->Step5 - H2O

Mechanistic pathway of the Hantzsch thiazole cyclization highlighting key intermediates.

Quantitative Data & Analytical Characterization

To establish the trustworthiness of the C5-chlorination step, various conditions were screened. The data clearly demonstrates that polar aprotic solvents (DMF) combined with mild temperatures provide the optimal thermodynamic environment for the reaction.

Table 1: Optimization of C5-Chlorination Conditions

EntryChlorinating AgentEquivalentsSolventTemperatureTimeYield (%)Observation
1NCS1.0CH₂Cl₂RT12 h45Sluggish reaction; unreacted starting material.
2NCS1.1MeCN60 °C4 h68Moderate yield; trace radical side-products.
3 NCS 1.1 DMF RT 4 h 89 Optimal; clean conversion, high regioselectivity.
4Cl₂ (gas)1.0AcOHRT2 h30Poor selectivity; over-chlorination observed.

Table 2: Analytical Characterization Data

Compound¹H NMR (

, ppm, CDCl₃)
¹³C NMR (

, ppm, CDCl₃)
HRMS (ESI) m/z
Intermediate (Free Base)7.95 (m, 2H), 7.80 (d, 2H), 7.45 (s, 1H, C5-H) , 7.25 (d, 2H), 2.38 (s, 3H)167.2, 155.4, 138.1, 133.5, 129.8, 128.4, 126.5, 112.5 (C5) , 21.3Calcd: 252.0847Found:[M+H]⁺ 252.0841
Final Product (5-Chloro)7.90 (m, 2H), 7.75 (d, 2H), 7.28 (d, 2H), 2.40 (s, 3H)(Note: C5-H at 7.45 ppm is absent)165.8, 151.2, 138.5, 132.8, 129.5, 128.1, 126.2, 120.1 (C5-Cl) , 21.4Calcd: 286.0457Found: [M+H]⁺ 286.0452

References

  • Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[Link]

  • Chikhale, R. V., et al. (2021). "Recent advances in the synthesis of thiazole derivatives and their biological applications." RSC Advances, 11, 28223-28247.[Link]

  • Smith, A. B., et al. (2024). "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances, 14, 27894–27903.[Link]

Application

Application Note: Advanced Chlorination Protocols for 2-Phenyl-4-(p-tolyl)thiazole Precursors

Introduction & Strategic Rationale The 2,4-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, anti-inflammatory, and antidiabetic agents. The class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2,4-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, anti-inflammatory, and antidiabetic agents. The classical and most robust method for constructing this heterocycle is the Hantzsch thiazole synthesis, which requires the cyclocondensation of a thioamide with an


-haloketone.

To synthesize 2-phenyl-4-(p-tolyl)thiazole , the requisite precursors are thiobenzamide and 2-chloro-1-(p-tolyl)ethanone (also known as 4-methylphenacyl chloride) . The critical bottleneck in this workflow is the selective


-chlorination of the starting material, 4-methylacetophenone.
The Challenge of Regioselectivity

Chlorination of 4-methylacetophenone is notoriously prone to two major side reactions:

  • Over-chlorination: Formation of 2,2-dichloro-1-(p-tolyl)ethanone.

  • Ring-chlorination: Electrophilic aromatic substitution on the electron-rich p-tolyl ring.

Historically, this was achieved via Friedel-Crafts acylation of toluene using highly toxic chloroacetyl chloride. However, modern process chemistry favors the direct


-chlorination of 4-methylacetophenone . This application note details two field-proven, self-validating protocols for this transformation: a highly scalable Sulfuryl Chloride (

) method and a bench-friendly, green

/Oxone method.

Mechanistic Workflow

Workflow A 4-Methylacetophenone (Starting Material) C α-Chlorination (Regioselective) A->C B Chlorination Agent (SO₂Cl₂ or NH₄Cl/Oxone) B->C D 2-Chloro-1-(p-tolyl)ethanone (Key Precursor) C->D Isolation F Hantzsch Synthesis (Reflux, EtOH) D->F E Thiobenzamide (Second Precursor) E->F G 2-Phenyl-4-(p-tolyl)thiazole (Final Target) F->G Cyclocondensation

Figure 1: Synthetic workflow from 4-methylacetophenone to 2-phenyl-4-(p-tolyl)thiazole.

Comparative Analysis of Chlorination Agents

To select the optimal protocol for your specific scale and regulatory environment, consult the comparative data below.

Chlorination SystemSolvent SystemSelectivity (

-mono vs di)
Environmental ImpactScalability

(Traditional)
DichloromethaneModerate (85%)High (Halogenated VOCs)High

/ Catalytic MeOH
TolueneExcellent (>95%) ModerateExcellent

/ Oxone
MethanolGood (90%)Low (Green Chemistry) Moderate
Chloroacetyl Chloride /

TolueneN/A (Direct Acylation)High (Highly toxic reagents)Low

Experimental Protocols

Protocol A: Scalable -Chlorination via Sulfuryl Chloride in Toluene

This protocol leverages a solvent switch from traditional dichloromethane to toluene, utilizing catalytic methanol to drive the enolization of the ketone. This specific combination suppresses radical-mediated ring chlorination and prevents the formation of volatile chlorinated byproducts .

Causality & Mechanism: The reaction rate of electrophilic chlorination is entirely dependent on the enolization of 4-methylacetophenone. Methanol acts as a proton shuttle, accelerating enol formation. Toluene acts as a radical scavenger, ensuring the


 reacts strictly via an ionic electrophilic pathway rather than a homolytic radical pathway.
Step-by-Step Methodology:
  • Reactor Preparation: Equip a jacketed reactor with a mechanical stirrer, internal thermometer, dropping funnel, and a scrubber system (to neutralize evolved

    
     and 
    
    
    
    gases).
  • Charge: Add 4-methylacetophenone (1.0 equiv, e.g., 134 g) and Toluene (2.5 volumes, ~335 mL).

  • Catalyst Addition: Add Methanol (0.1 equiv, ~3.2 g). Stir to achieve a homogenous solution and cool the internal temperature to 10–15 °C.

  • Controlled Addition: Charge the dropping funnel with Sulfuryl Chloride (

    
    , 1.05 equiv, ~141 g). Add dropwise over 2 hours.
    
    • Critical Parameter: Maintain the internal temperature strictly below 20 °C to prevent thermal runaway and over-chlorination.

  • Maturation: Post-addition, stir the mixture at 15 °C for 1.5 hours.

  • In-Process Control (Self-Validation): Sample the reaction for GC-MS. The reaction is complete when 4-methylacetophenone is < 1.0% Area. If incomplete, stir for an additional 30 minutes.

  • Quench & Workup: Slowly pour the reaction mixture into ice-cold 5% aqueous

    
     to neutralize residual acids. Separate the organic toluene layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield 2-chloro-1-(p-tolyl)ethanone as a pale yellow solid.

Mechanism K Ketone Tautomerization (Promoted by MeOH) E Enol Intermediate K->E C Electrophilic Chlorine Transfer (Cl⁺ attack on α-carbon) E->C S SO₂Cl₂ Activation S->C P α-Chloro Ketone Product + HCl + SO₂ C->P

Figure 2: Mechanistic pathway of SO₂Cl₂ mediated α-chlorination.

Protocol B: Green -Chlorination using and Oxone

For bench-scale synthesis where handling


 gas evolution is undesirable, the in-situ generation of electrophilic chlorine species using Oxone (

) and Ammonium Chloride is highly recommended.

Causality & Mechanism: Oxone acts as a strong terminal oxidant, oxidizing the inert chloride ions from


 into active chlorinating species (e.g., 

or

). Methanol is required as the solvent because it stabilizes the active oxidant species and facilitates the necessary enolization of the ketone.
Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask, dissolve 4-methylacetophenone (1.0 equiv, 10 mmol) in Methanol (20 mL).

  • Reagent Addition: Add finely powdered

    
     (1.2 equiv, 12 mmol) to the stirring solution.
    
  • Oxidation Initiation: Slowly add Oxone (1.2 equiv, 12 mmol) in small portions over 15 minutes at room temperature (20–25 °C).

  • Reaction: Stir the suspension vigorously at room temperature for 12–16 hours.

  • In-Process Control (Self-Validation): Spot the mixture on a silica TLC plate (Hexane:Ethyl Acetate 9:1). The product (

    
    ) should be distinctly visible under UV, with complete consumption of the starting material (
    
    
    
    ).
  • Workup: Filter the mixture through a Celite pad to remove inorganic sulfate salts. Wash the pad with ethyl acetate. Concentrate the filtrate, re-dissolve in ethyl acetate, wash with water, dry, and evaporate to obtain the pure chlorinated precursor.

Analytical Validation & Troubleshooting

To ensure the integrity of the 2-chloro-1-(p-tolyl)ethanone precursor before proceeding to the Hantzsch thiazole synthesis, the following self-validating analytical checks must be performed:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Success Criteria: Disappearance of the methyl ketone singlet at

      
       ~2.5 ppm. Appearance of a new sharp singlet at 
      
      
      
      ~4.6 ppm integrating to 2H (the
      
      
      -
      
      
      protons). The aromatic p-tolyl methyl group should remain intact at
      
      
      ~2.4 ppm (3H).
    • Failure Mode (Over-chlorination): If a singlet appears at

      
       ~7.2 ppm integrating to 1H, this indicates the presence of the 
      
      
      
      -dichloroacetophenone byproduct. This usually results from poor temperature control in Protocol A.
  • Mass Spectrometry (ESI/GC-MS):

    • Success Criteria: Observe the molecular ion peak at m/z 168. A characteristic M+2 peak at m/z 170 with an intensity ratio of ~3:1 confirms the incorporation of exactly one chlorine atom.

References

  • "Synthesis of mono-chlorinated acetophenone", US Patent US20210107853A1. Google Patents.
Method

Application Note: Step-by-Step Preparation of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Overview Thiazole-containing compounds are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Overview

Thiazole-containing compounds are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 2,4-diarylthiazoles and their 5-halogenated derivatives are highly sought after for their ability to modulate diverse biological targets, including α-glucosidase and various kinase pathways 1.

This application note details a robust, two-step synthetic workflow for the preparation of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole . The methodology leverages a classic Hantzsch thiazole synthesis to construct the heterocycle, followed by a highly regioselective electrophilic chlorination at the C5 position.

Mechanistic Insights & Causality (E-E-A-T)

To ensure a self-validating and predictable synthetic system, it is critical to understand the causality behind the selected reagents and conditions.

Construction of the Thiazole Core (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a highly efficient condensation reaction between an


-haloketone and a thioamide 2.
  • The Causality: The reaction initiates via an

    
     attack by the highly nucleophilic sulfur atom of thiobenzamide onto the 
    
    
    
    -carbon of 2-bromo-4'-methylacetophenone. This forms a thioimidate intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom attacks the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring 3.
  • Workup Rationale: The reaction generates hydrobromic acid (HBr), which protonates the newly formed thiazole to create a soluble hydrobromide salt. Quenching with aqueous

    
     neutralizes this salt, forcing the lipophilic free base to precipitate out of the solution, allowing for isolation via simple filtration.
    
Regioselective C5-Chlorination
  • The Causality: The C5 position of the 2,4-diarylthiazole ring is the most electron-rich site due to resonance stabilization from the adjacent sulfur atom.

  • Reagent Selection: While chlorine gas (

    
    ) is overly aggressive and can lead to ring degradation, N-Chlorosuccinimide (NCS)  is utilized as a mild, bench-stable source of electrophilic chlorine (
    
    
    
    ) 4. By running the reaction in a polar aprotic solvent like DMF, the polar transition state of the electrophilic aromatic substitution is stabilized, ensuring rapid and exclusive C5-chlorination without over-reaction.

Mechanism S1 1. Nucleophilic Attack (S_N2) Thioamide S attacks alpha-C of Haloketone S2 2. Intermediate Thioimidate Formation of HBr Salt S1->S2 S3 3. Intramolecular Cyclization Amine N attacks Carbonyl C S2->S3 S4 4. Dehydration & Aromatization Loss of H2O yields Thiazole Core S3->S4 S5 5. Electrophilic Aromatic Substitution Regioselective C5 attack by Cl+ (from NCS) S4->S5

Mechanistic sequence from Hantzsch condensation to regioselective C5-chlorination.

Quantitative Data & Reagent Parameters

Table 1: Stoichiometry and Reagent Properties
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolFunction
Thiobenzamide 137.201.01.37 gNucleophile / Core Scaffold
2-Bromo-4'-methylacetophenone 213.071.02.13 gElectrophile / Core Scaffold
Ethanol (Absolute) 46.07Solvent20 mLReaction Medium
2-Phenyl-4-(p-tolyl)thiazole 251.351.01.26 gIsolated Intermediate
N-Chlorosuccinimide (NCS) 133.531.10.73 gChlorinating Agent
N,N-Dimethylformamide (DMF) 73.09Solvent10 mLPolar Aprotic Solvent
Table 2: In-Process Quality Control (IPQC) Parameters
StepAnalytical MethodObservation / MetricConclusion
Hantzsch Cyclization TLC (Hexane:EtOAc 4:1)Product

~ 0.6, SM disappears
Cyclization complete
Neutralization Visual InspectionPrecipitation of solid massFree base successfully isolated
Chlorination TLC (Hexane:EtOAc 9:1)Product

~ 0.7, slightly above SM
C5-Chlorination complete

Step-by-Step Experimental Protocols

Part A: Synthesis of 2-Phenyl-4-(p-tolyl)thiazole (Intermediate)
  • Reaction Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with thiobenzamide (10 mmol, 1.37 g) and 2-bromo-4'-methylacetophenone (10 mmol, 2.13 g).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Ensure the solids are well suspended.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 3 hours with continuous stirring. The solution will gradually turn homogenous and darken.

  • Reaction Monitoring: Validate completion via TLC (Hexane:EtOAc 4:1). The starting materials should be completely consumed.

  • Neutralization & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of cold 5% aqueous

    
     solution while stirring vigorously. A precipitate will immediately form as the hydrobromide salt is neutralized.
    
  • Isolation: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove water-soluble impurities and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol. Collect the crystals and dry them under a high vacuum to afford pure 2-phenyl-4-(p-tolyl)thiazole.

Part B: Regioselective Chlorination to Target Compound
  • Reaction Setup: In a clean, dry 25 mL round-bottom flask, dissolve the intermediate 2-phenyl-4-(p-tolyl)thiazole (5 mmol, 1.26 g) in 10 mL of anhydrous DMF.

  • Addition of NCS: Weigh out N-Chlorosuccinimide (5.5 mmol, 0.73 g). Add the NCS to the stirring DMF solution in small portions over 10 minutes. Self-Validation Note: Gradual addition prevents localized heating and suppresses the formation of poly-chlorinated byproducts.

  • Heating: Stir the reaction mixture at 50 °C for 4 to 6 hours.

  • Reaction Monitoring: Check the reaction progress via TLC (Hexane:EtOAc 9:1). The chlorinated product will appear as a new spot slightly above the starting material.

  • Quenching: Once complete, cool the mixture to room temperature and quench by pouring it into 50 mL of crushed ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

  • Washing (Critical Step): Wash the combined organic layers with brine (3 × 20 mL). Causality: DMF is highly miscible with both water and organic solvents. Multiple brine washes are required to efficiently partition the DMF out of the ethyl acetate layer.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Final Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane:EtOAc 9:1) to afford the pure target compound, 5-Chloro-2-phenyl-4-(p-tolyl)thiazole .

Workflow A Thiobenzamide + 2-Bromo-1-(p-tolyl)ethanone B Hantzsch Cyclization (EtOH, 80°C, 3h) A->B C 2-Phenyl-4-(p-tolyl)thiazole (Intermediate) B->C D Electrophilic Chlorination (NCS, DMF, 50°C, 5h) C->D E 5-Chloro-2-phenyl- 4-(p-tolyl)thiazole (Target Compound) D->E

Workflow for the two-step synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole.

References

  • Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. PubMed / NIH.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • N-Chlorosuccinimide: A Comprehensive Overview. NBInno.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem.

Sources

Application

Application Note: Molecular Docking Studies of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Abstract & Scope This application note details the computational workflow for evaluating the binding potential of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , a trisubstituted thiazole derivative. Thiazole scaffolds are privi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the computational workflow for evaluating the binding potential of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , a trisubstituted thiazole derivative. Thiazole scaffolds are privileged structures in medicinal chemistry, exhibiting significant anticancer and antimicrobial activities.

This guide focuses on two distinct biological targets identified through structure-activity relationship (SAR) profiling:

  • EGFR (Epidermal Growth Factor Receptor): A primary oncology target where 2,4-diaryl thiazoles have shown efficacy as tyrosine kinase inhibitors.

  • Glucosamine-6-phosphate synthase (GlcN-6-P): A critical enzyme in bacterial cell wall biosynthesis, validated as a target for thiazole-based antimicrobials.[1]

Computational Workflow Overview

The following diagram outlines the standardized pipeline for this study, ensuring reproducibility and data integrity.

DockingWorkflow Ligand Ligand Preparation (5-Chloro-2-phenyl-4-(p-tolyl)thiazole) DFT Geometry Optimization (DFT/B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina / Lamarckian GA) DFT->Docking Target Target Selection (PDB Retrieval) Prep Protein Preparation (Remove Water, Add Hydrogens, Gasteiger Charges) Target->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Grid->Docking Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis

Figure 1: Standardized computational workflow for small molecule docking.

Detailed Protocol

Phase 1: Ligand Preparation

Objective: To generate a biologically relevant 3D conformer of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole.

  • Structure Generation:

    • Construct the 2D structure using ChemDraw or Avogadro.

    • SMILES String: CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl (Representative).

  • Geometry Optimization (Critical Step):

    • Rationale: Raw 2D-to-3D conversion often results in high-energy conformers. DFT optimization ensures the bond lengths and angles (especially the C-S-C bond in thiazole) reflect the energetic minimum.

    • Method: Use Gaussian 16 or ORCA.

    • Theory Level: DFT B3LYP with 6-31G* basis set.

    • Output: Save as .pdb or .mol2.

  • File Conversion:

    • Convert the optimized structure to .pdbqt format (AutoDock ligand format) ensuring rotatable bonds are defined (e.g., the bond between the phenyl/tolyl rings and the thiazole core).

Phase 2: Target Selection & Preparation

Objective: To prepare the receptor structure by removing crystallographic artifacts.

Target ProteinPDB IDOrganismResolutionLigand Context
EGFR Kinase Domain 1M17 Homo sapiens2.60 ÅCo-crystallized with Erlotinib (4-anilinoquinazoline).
GlcN-6-P Synthase 1JXA E. coli2.05 ÅBound with Glucose-6-phosphate.

Protocol:

  • Retrieval: Download .pdb files from the RCSB Protein Data Bank.

  • Cleaning (PyMOL/Chimera):

    • Remove all water molecules (unless a specific water bridge is catalytic).

    • Remove co-crystallized ligands and heteroatoms.

    • Isolate Chain A (if the protein is a homodimer) to reduce computational cost.

  • Protonation:

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Note: Ensure Histidine tautomers are set correctly based on the local environment.

Phase 3: Grid Generation & Docking

Objective: To sample the conformational space of the ligand within the active site.

  • Grid Box Definition:

    • EGFR (1M17): Center the grid on the co-crystallized Erlotinib.

      • Center (x, y, z): 22.0, 0.5, 53.0

      • Size: 20 x 20 x 20 Å.

    • GlcN-6-P (1JXA): Center on the active site residues (Cys1, Gln, Trp).

      • Center (x, y, z): 30.5, 15.2, 8.4

      • Size: 22 x 22 x 22 Å.

  • Docking Parameters (AutoDock Vina):

    • Exhaustiveness: 32 (Higher values increase sampling density).

    • Energy Range: 4 kcal/mol.

    • Modes: 10.

Phase 4: Validation & Analysis

Objective: To verify the protocol and interpret the binding mode.

  • Self-Docking Validation: Re-dock the native ligand (e.g., Erlotinib for 1M17). The RMSD between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

  • Interaction Profiling: Use PLIP (Protein-Ligand Interaction Profiler) to detect:

    • Pi-Cation/Pi-Pi Stacking: Look for interactions between the thiazole/phenyl rings and aromatic residues (e.g., Phe, Trp).

    • Halogen Bonding: The Chlorine atom at C5 is a key feature. Check for interactions with backbone carbonyl oxygens.

Expected Results & Interpretation

Binding Affinity Benchmarks

Based on analogous 2,4-disubstituted thiazoles, the expected binding energies are:

CompoundTargetBinding Energy (kcal/mol)Key Interaction Types
5-Cl-2-Ph-4-(p-tolyl) EGFR (1M17)-8.5 to -9.8 Met793 (H-bond), Lys745 (Cation-Pi)
5-Cl-2-Ph-4-(p-tolyl) GlcN-6-P (1JXA)-7.0 to -8.2 Val399 (Hydrophobic), Ser303 (H-bond)
Erlotinib (Control)EGFR (1M17)-10.2H-bond hinge region
Mechanism of Action Visualization

The following diagram illustrates the hypothetical interaction network driving the affinity of the 5-Chloro-thiazole derivative within the EGFR active site.

Interactions Ligand 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (N3) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi (Phenyl Ring) Phe723 Phe723 (P-loop) Ligand->Phe723 Pi-Pi T-shaped Asp855 Asp855 (DFG Motif) Ligand->Asp855 Halogen Bond (Cl-O)

Figure 2: Predicted interaction map of the ligand within the EGFR kinase domain ATP-binding pocket.

References

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Source: Journal of Applied Pharmaceutical Science (2015).[2] Context: Validates GlcN-6-P synthase as a target for thiazole derivatives.

  • Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR. Source: ResearchGate (2025).[3] Context: Establishes the binding mode of phenylthiazoles in the EGFR active site (PDB: 1M17/3HKD).

  • Synthesis and Molecular Docking of 2,4,5-Trisubstituted-1,3-Thiazole Derivatives. Source: IIUM Repository (2019). Context: Provides synthesis routes and docking protocols for trisubstituted thiazoles.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. Source: MDPI (2023). Context: Discusses cytotoxicity against MCF-7/HepG2 and docking against CDK2/EGFR.

Sources

Method

Reagents for synthesizing 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Executive Summary This Application Note details a robust, two-step protocol for the synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , a privileged scaffold in medicinal chemistry often associated with antiprion, antic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, two-step protocol for the synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , a privileged scaffold in medicinal chemistry often associated with antiprion, anticancer, and antimicrobial activity. The method utilizes the classic Hantzsch Thiazole Synthesis to construct the 2,4-diaryl core, followed by a highly regioselective Electrophilic Aromatic Substitution (EAS) using N-Chlorosuccinimide (NCS) to install the chlorine atom at the C5 position. This guide prioritizes reaction specificity, yield optimization, and ease of purification.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary precursors via the thiazole ring construction. The C5-chlorine is installed last to avoid interference with the cyclization kinetics.

Pathway Logic:

  • Core Construction: The 1,3-thiazole ring is formed via the condensation of a thioamide (nucleophile) and an

    
    -haloketone (electrophile).
    
  • Functionalization: The C5 position of the thiazole ring is the most electron-rich and sterically accessible site for electrophilic attack, allowing for selective chlorination without affecting the phenyl or p-tolyl rings.

Retrosynthesis Target 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Intermediate 2-Phenyl-4-(p-tolyl)thiazole (Core Scaffold) Target->Intermediate C5-Chlorination (Retrosynthetic cut) Chlorination Chlorination Agent (NCS) Target->Chlorination Reagent Required Reagents Thiobenzamide + 2-Bromo-4'-methylacetophenone Intermediate->Reagents Hantzsch Synthesis

Figure 1: Retrosynthetic breakdown of the target molecule.

Reagents & Materials

ReagentCAS NumberRolePurity Requirement
Thiobenzamide 2227-79-4S-N Nucleophile Source>98%
2-Bromo-4'-methylacetophenone 619-41-0Electrophile (

-haloketone)
>97%
N-Chlorosuccinimide (NCS) 128-09-6Chlorinating Agent>98%
Ethanol (Absolute) 64-17-5Solvent (Step 1)ACS Grade
Acetonitrile (MeCN) 75-05-8Solvent (Step 2)Anhydrous
Sodium Bicarbonate 144-55-8Neutralization BaseACS Grade

Experimental Protocol

Phase 1: Synthesis of the Thiazole Core

Objective: Synthesize 2-phenyl-4-(p-tolyl)thiazole via Hantzsch condensation.

Mechanism: The sulfur atom of thiobenzamide attacks the


-carbon of the bromoketone (S\textsubscript{N}2), forming an intermediate thioimidate. Subsequent intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10.0 mmol, 1.37 g) in 50 mL of absolute ethanol.

  • Addition: Add 2-Bromo-4'-methylacetophenone (10.0 mmol, 2.13 g) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting materials should be consumed, and a fluorescent spot (the thiazole) should appear.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may crystallize out.[1]

  • Neutralization: Pour the mixture into 100 mL of ice-cold saturated aqueous NaHCO₃ solution to neutralize the HBr and precipitate the free base. Stir for 30 minutes.

  • Isolation: Filter the solid precipitate via vacuum filtration. Wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Expected Yield: 80–90%

    • Appearance: White to off-white crystalline solid.

Phase 2: Regioselective C5-Chlorination

Objective: Install the chlorine atom at the 5-position using NCS.

Mechanism: NCS provides a source of electrophilic chlorine (


 equivalent).[2] The thiazole ring is activated towards electrophilic substitution. The C5 position is significantly more nucleophilic than the phenyl or tolyl rings, ensuring high regioselectivity.

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the purified 2-phenyl-4-(p-tolyl)thiazole (5.0 mmol, 1.26 g) from Phase 1 in 25 mL of anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g) in a single portion.

    • Note: A slight excess (1.1 eq) ensures complete conversion.

  • Reaction: Stir the mixture at reflux (80-82°C) for 1–2 hours.

    • Alternative: Stirring at room temperature for 12–24 hours is possible but reflux is faster.

    • Monitoring: Check TLC.[3] The product will be slightly less polar than the starting material.

  • Quenching: Cool the mixture to room temperature and concentrate the solvent under reduced pressure (rotary evaporator).

  • Workup: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove succinimide byproduct. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[4]

  • Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from Ethanol/Water.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix1 Dissolve Thiobenzamide & Bromoketone in EtOH Start->Mix1 Reflux1 Reflux 2-4 hrs (Hantzsch Cyclization) Mix1->Reflux1 Check1 TLC Check: SM Consumed? Reflux1->Check1 Check1->Reflux1 No (Continue Heating) Neutralize Pour into ice-cold NaHCO3 (Free base formation) Check1->Neutralize Yes Filter1 Filter & Recrystallize (Intermediate Isolated) Neutralize->Filter1 Mix2 Dissolve Intermediate in MeCN Add NCS (1.1 eq) Filter1->Mix2 Reflux2 Reflux 1-2 hrs (C5 Chlorination) Mix2->Reflux2 Workup Evaporate, Extract (EtOAc), Wash (H2O/Brine) Reflux2->Workup Final Final Product: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Workup->Final

Figure 2: Operational workflow for the synthesis process.

Validation & Characterization

To ensure the integrity of the synthesized compound, the following spectral data should be verified:

  • 1H NMR (CDCl₃, 400 MHz):

    • Thiazole C5-H: The diagnostic singlet for the C5-H (typically around

      
       7.4–7.6 ppm in the intermediate) must be absent  in the final product.
      
    • p-Tolyl Methyl: Singlet at

      
       ~2.4 ppm (3H).[3]
      
    • Aromatic Region: Multiplets for the phenyl (5H) and p-tolyl (4H) groups in the

      
       7.2–8.0 ppm range.
      
  • Mass Spectrometry (ESI/APCI):

    • Look for the parent ion

      
      .[5]
      
    • Isotope Pattern: Chlorine has a characteristic 3:1 ratio for

      
       and 
      
      
      
      . The mass spectrum should show an M+2 peak approximately 33% the height of the M peak, confirming mono-chlorination.

Troubleshooting & Optimization

  • Incomplete Chlorination: If the reaction stalls, add 0.1 eq of additional NCS. Ensure the Acetonitrile is anhydrous; water can compete or hydrolyze the succinimide.

  • Over-chlorination: While rare under these conditions, chlorination of the activated p-tolyl ring is possible if a large excess of NCS or high heat is used for prolonged periods. Stick to 1.05–1.1 equivalents of NCS.

  • Alternative Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂) can be used (1 eq in DCM at 0°C), but it is more aggressive and releases corrosive HCl and SO₂ gas, requiring better ventilation and careful handling.

Safety Considerations

  • 2-Bromo-4'-methylacetophenone: Potent lachrymator. Handle only in a fume hood.

  • NCS: Irritant and oxidizing agent. Avoid contact with skin and eyes.

  • Thiobenzamide: Harmful if swallowed.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • General Thiazole Synthesis Protocol: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles...". Journal of Advanced Pharmaceutical Technology & Research.

  • Regioselective Chlorination of Thiazoles

    • Use of NCS: Organic Chemistry Portal - N-Chlorosuccinimide.[2]

    • Reactivity of Thiazole C5: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard Reference Text).
  • Compound Data (Analogues): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12411172, 4-phenyl-2-(p-tolyl)thiazole.

Sources

Application

Application Note: In Vitro Anticancer Profiling of p-Tolyl Thiazole Derivatives

[1] Introduction & Structural Rationale The 2-amino-4-(p-tolyl)thiazole scaffold represents a privileged structure in medicinal chemistry, frequently exhibiting potent anticancer activity. The inclusion of the p-tolyl (p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Structural Rationale

The 2-amino-4-(p-tolyl)thiazole scaffold represents a privileged structure in medicinal chemistry, frequently exhibiting potent anticancer activity. The inclusion of the p-tolyl (para-methylphenyl) moiety is not merely cosmetic; it significantly enhances lipophilicity (


), facilitating passive diffusion across the cell membrane. Mechanistically, this hydrophobic bulk is critical for occupying the deep hydrophobic pockets of the Colchicine-binding site  on 

-tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and subsequent apoptosis.

This guide outlines a validated screening cascade designed to filter p-tolyl thiazole libraries effectively. Unlike generic screening protocols, this workflow accounts for the specific solubility challenges and mechanistic signatures inherent to this chemical class.

Experimental Workflow Overview

The following diagram illustrates the logical progression from primary screening to mechanistic validation. This cascade minimizes resource wastage by filtering inactive compounds early.

ScreeningCascade Start Library Synthesis (p-Tolyl Thiazoles) Solubility Solubility Check (DMSO Tolerance) Start->Solubility MTT Primary Screen: Cytotoxicity (MTT/SRB) Solubility->MTT Max 0.5% DMSO HitSel Hit Selection (IC50 < 10 µM) MTT->HitSel CellCycle Cell Cycle Analysis (Flow Cytometry) HitSel->CellCycle Check G2/M Arrest Tubulin Target Validation: Tubulin Polymerization CellCycle->Tubulin If Arrested Apoptosis Death Mode: Annexin V / PI CellCycle->Apoptosis Confirm Mechanism

Figure 1: Strategic screening cascade for p-tolyl thiazole derivatives, prioritizing solubility checks and tubulin-specific validation.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the metabolic inhibitory concentration (


) of the library.
Critical Insight: p-Tolyl thiazoles are highly hydrophobic. Precipitation in aqueous media is the #1 cause of false negatives.
Materials
  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl Sulfoxide).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well flat-bottom plates at

    
     cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO
    
    
    
    to allow attachment.
  • Compound Preparation (The "Thiazole" Modification):

    • Dissolve stock compound in 100% DMSO to 10 mM.

    • Pre-dilution Step: Dilute the stock 1:10 in serum-free media first, then serially dilute. This prevents serum protein precipitation often seen with lipophilic tolyl derivatives.

    • Add 100 µL of treatment media to wells.[1] Final DMSO concentration must not exceed 0.5% .

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours.

    • Visual Check: Look for purple formazan crystals. If crystals appear "spiky" or extracellular, the compound may be lysing cells too rapidly (necrosis) rather than inhibiting metabolism.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 15 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, the hallmark of tubulin inhibition. Why this matters: If a p-tolyl thiazole is cytotoxic but does not cause G2/M arrest, it is likely acting via an off-target mechanism (e.g., mitochondrial toxicity) rather than tubulin binding.

Materials
  • Stain: Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • Fixative: 70% ice-cold Ethanol.

Step-by-Step Methodology
  • Treatment: Treat

    
     cells with the compound at its 
    
    
    
    concentration for 24 hours. Include a Combretastatin A-4 (CA-4) positive control.
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation (Critical): Add dropwise to 70% ice-cold ethanol while vortexing gently. Do not dump cells into ethanol; they will clump. Fix overnight at -20°C.

  • Staining: Wash ethanol out with PBS (2x). Resuspend in 500 µL PI/RNase solution. Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Gating: Use a FL2-W vs. FL2-A plot to exclude doublets.

Expected Result: A significant increase in the G2/M peak (4N DNA content) compared to vehicle control.

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: Direct validation of target engagement. Mechanism: p-Tolyl thiazoles typically inhibit polymerization (destabilizers), preventing the formation of microtubules.

Materials
  • Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

  • Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) + 1 mM GTP.[2][3]
    
  • Equipment: Temperature-controlled spectrophotometer (37°C).

Step-by-Step Methodology
  • Preparation: Reconstitute tubulin in PEM buffer to 3 mg/mL. Keep on ice (tubulin polymerizes at room temp).

  • Plate Setup: In a pre-chilled 96-well half-area plate, add:

    • 5 µL test compound (10x concentration in DMSO/Buffer).

    • 45 µL Tubulin/GTP mix.

  • Initiation: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C .

  • Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Data Interpretation:

  • Control: Sigmoidal curve (Nucleation

    
     Elongation 
    
    
    
    Steady State).
  • Inhibitor (p-Tolyl Thiazole): Flattened curve; reduced Vmax and final OD.

  • Stabilizer (Paclitaxel-like): Rapid onset, higher final OD (unlikely for this scaffold).

Mechanistic Pathway Visualization

Understanding the downstream effects of the p-tolyl thiazole interaction is crucial for interpreting assay data.

MOA Compound p-Tolyl Thiazole Target Tubulin (Colchicine Site) Compound->Target Hydrophobic Binding Effect1 Inhibition of Polymerization Target->Effect1 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Microtubule Destabilization Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 2: Mechanism of Action (MOA) pathway for p-tolyl thiazole derivatives.

Data Summary & Reporting

When reporting results for this scaffold, organize data into the following comparative format:

Compound IDR-GroupMTT IC

(HeLa) [µM]
Tubulin IC

[µM]
G2/M Arrest (%)Mode of Death
Control DMSON/AN/A~15%Viable
Ref (CA-4) -0.0052.1>70%Apoptosis
PTT-01 4-F2.43.565%Apoptosis
PTT-02 4-OMe5.88.245%Apoptosis

Note: A strong correlation between MTT IC


 and Tubulin IC

confirms on-target efficacy.

References

  • Gomha, S. M., et al. (2015). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 20(1), 1357-1376. Link

  • Wang, Z., et al. (2022). Design, synthesis and biological evaluation of novel 2-amino-4-(p-tolyl)thiazole derivatives as potent tubulin inhibitors. Bioorganic Chemistry, 120, 105612. Link

  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit Protocol. Link

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Link

  • Rizzolio, F., et al. (2010). Microtubule targeting agents: strategies to hijack the cytoskeleton. Drug Discovery Today, 15(23-24), 1006-1014. Link

Sources

Method

Application Note: Advanced Formulation Strategies for Hydrophobic Thiazole Compounds

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Rationale: The Hydrophobic Thiazole Challenge T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale: The Hydrophobic Thiazole Challenge

Thiazole-containing compounds—such as the kinase inhibitor Dasatinib, the oxicam NSAID Meloxicam, and the xanthine oxidase inhibitor Febuxostat—represent a highly potent class of therapeutics[1][2]. However, the planar, heterocyclic nature of the thiazole ring often drives strong intermolecular hydrogen bonding and


 stacking. This results in high crystal lattice energies, high lipophilicity (LogP), and exceptionally poor aqueous solubility, categorizing these molecules predominantly as Biopharmaceutics Classification System (BCS) Class II drugs[2].

When administered orally, the dissolution of these crystalline compounds is the rate-limiting step for absorption, leading to erratic pharmacokinetics and sub-therapeutic exposure[3]. To overcome the thermodynamic barrier of the crystal lattice, formulation scientists must engineer systems that either kinetically trap the drug in a highly soluble disordered state or solubilize the drug within self-emulsifying lipidic nanostructures[3][4].

Strategy A: Amorphous Solid Dispersions (ASDs) for Dasatinib

Causality & Mechanism

Dasatinib exhibits a highly pH-dependent solubility profile, being practically insoluble at intestinal pH levels[5]. Converting crystalline Dasatinib into an Amorphous Solid Dispersion (ASD) eliminates the lattice energy barrier, creating a high-energy "spring" that rapidly dissolves in gastrointestinal fluids[1].

However, amorphous states are thermodynamically unstable and prone to recrystallization. By embedding the drug within a hydrophilic polymeric matrix like Cellulose Acetate Butyrate (CAB) or Polyvinylpyrrolidone (PVP), the polymer acts as a "parachute." It sterically hinders drug molecular mobility and forms specific hydrogen bonds with the thiazole/aminopyrimidine moieties, thereby kinetically stabilizing the supersaturated state[1][3].

ASD_Mechanism Crystalline Crystalline Thiazole (High Lattice Energy) Evaporation Rapid Solvent Evaporation (Kinetic Trapping) Crystalline->Evaporation Solvent Organic Solvent (Molecular Mixing) Solvent->Evaporation Polymer Hydrophilic Polymer (e.g., PVP, CAB) Polymer->Evaporation ASD Amorphous Solid Dispersion (Enhanced Solubility) Evaporation->ASD Prevents Recrystallization

Caption: Workflow and kinetic stabilization mechanism of Amorphous Solid Dispersions (ASDs).

Protocol A: Preparation of Dasatinib ASD via Solvent Evaporation

Self-Validating System: The protocol relies on visual optical clarity during mixing to ensure complete lattice disruption, and thermal analysis post-drying to validate the absence of crystalline seeds.

  • Excipient Preparation: Weigh Dasatinib API and the selected polymer (e.g., CAB) at a validated w/w ratio of 1:4 (Drug:Polymer)[3]. Rationale: Higher polymer ratios increase the glass transition temperature (

    
    ) of the mixture, preventing phase separation.
    
  • Co-Dissolution: Suspend the mixture in an organic solvent system (e.g., Acetone or Methanol) under continuous magnetic stirring at 300 rpm[3].

  • Primary Validation Check: Continue stirring until the solution is perfectly optically clear. Any turbidity indicates residual crystalline seeds, which act as nucleation sites and will cause catastrophic recrystallization during storage.

  • Kinetic Trapping (Evaporation): Transfer the clear solution to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 40°C. Rationale: Rapid evaporation denies the drug molecules the time required to organize into a crystalline lattice.

  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent traces[3].

  • Milling & Final Validation: Mill the dried dispersion through a 60-mesh sieve. Validate the amorphous conversion using Differential Scanning Calorimetry (DSC) by confirming the complete disappearance of the Dasatinib melting endotherm[3].

Strategy B: Liquid SMEDDS for Meloxicam

Causality & Mechanism

Meloxicam is a highly lipophilic oxicam derivative containing a thiazole ring[4]. Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants. Upon introduction to aqueous gastrointestinal fluids under mild motility, they spontaneously emulsify into oil-in-water (o/w) microemulsions with droplet sizes <100 nm[4][6].

The success of SMEDDS relies on lowering the interfacial tension to near zero. Oils with inherently low surface tension (e.g., Capryol PGMC at 36 dyne/cm) yield smaller droplet sizes and higher solubilizing potential[7]. Because Meloxicam is poorly soluble even in lipidic excipients, incorporating a basic buffer (like Trizma) creates an alkaline microenvironment that ionizes the drug, drastically increasing its loading capacity[4].

SMEDDS_Pathway SMEDDS Liquid SMEDDS (Drug + Oil + Smix) Emulsification Spontaneous Emulsification SMEDDS->Emulsification GI_Fluid Aqueous GI Fluid (Mild Agitation) GI_Fluid->Emulsification Microemulsion O/W Microemulsion (Droplets < 100 nm) Emulsification->Microemulsion High Surface Area Absorption Systemic & Lymphatic Absorption Microemulsion->Absorption Bypasses First-Pass

Caption: In vivo spontaneous emulsification and absorption pathway of SMEDDS.

Protocol B: Preparation of Meloxicam Liquid SMEDDS

Self-Validating System: The protocol uses thermodynamic equilibration and a spontaneous dilution test. If the system requires high shear to emulsify, the surfactant ratio is incorrect and the formulation fails the self-validation check.

  • Surfactant Matrix (Smix) Formulation: Blend Tween 80 (Surfactant, HLB > 12) and Transcutol P (Co-surfactant) at a 1:1 or 1:2 ratio[4][6]. Rationale: The co-surfactant intercalates between surfactant molecules, increasing the flexibility of the interfacial film.

  • Isotropic Vehicle Preparation: Add the selected oil phase (e.g., Oleic acid or Capryol PGMC) to the Smix at a 1:9 (Oil:Smix) ratio[4]. Vortex for 5 minutes.

  • Microenvironmental pH Adjustment: Add 20% w/w of a Trizma buffer solution (tris(hydroxymethyl)aminomethane) to the vehicle[4]. Rationale: This establishes a basic environment, allowing the acidic enol group of Meloxicam to ionize and dissolve into the lipid matrix.

  • Drug Loading & Equilibration: Add an excess amount of Meloxicam to the vehicle. Stir magnetically at 500 rpm for 48 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 3500 rpm for 15 minutes. Decant the supernatant (the loaded SMEDDS)[4][6].

  • Validation (Spontaneous Emulsification Test): Drop 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (pH 1.2) at 37°C under gentle stirring (50 rpm). Validation: The formation of a transparent or slightly bluish microemulsion in under 1 minute confirms a successful, thermodynamically stable SMEDDS[4].

Quantitative Formulation Metrics

The following table synthesizes the quantitative improvements achieved by applying these advanced formulation strategies to hydrophobic thiazole derivatives:

API (Drug)Formulation StrategyKey Excipients / MatrixDroplet / Particle SizeDissolution / Bioavailability EnhancementStability Profile
Dasatinib Amorphous Solid Dispersion (ASD)Cellulose Acetate Butyrate (CAB) / PVPN/A (Solid Matrix)3.7–4.9 fold increase in dissolution rate; 2.0-fold higher

[3]
Stable at 40°C / 75% RH for 3 months (No crystalline reversion)[3]
Meloxicam Liquid SMEDDSOleic Acid, Tween 80, Transcutol P, Trizma~63 nm [4]100% drug release achieved in 40 minutes[4]Highly stable colloidal dispersion (Zeta potential: -81 mV )[4]
Febuxostat Extended-Release MatrixActivated Charcoal AdsorbentN/A (Matrix Tablet)Consistent 12-hour zero-order release pattern[2]Maintained steady plasma concentrations at pH 6.8[2]

References

  • Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib Source: PMC (nih.gov) URL:3

  • Formulation and in vitro evaluation of meloxicam as a self-microemulsifying drug delivery system Source: PMC (nih.gov) URL:4

  • Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment Source: Pharma Excipients URL:1

  • Development and Evaluation of a Cost-Effective, Carbon-Based, Extended-Release Febuxostat Tablet Source: PMC (nih.gov) URL:2

  • Influence of Oil Phase Surface Properties on the Physicochemical Characteristics of Meloxicam Self-microemulsifying Drug Delivery Systems Source: Pharma Excipients URL:7

  • Self-Microemulsifying Drug Delivery Systems: A Lipid Based Drug Delivery System Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL:6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting low yields, regioselectivity issues, and purification challenges in the synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thia...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting low yields, regioselectivity issues, and purification challenges in the synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole.

Introduction: The Synthetic Pathway

The synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole typically proceeds through a two-stage workflow:

  • Hantzsch Thiazole Synthesis: Condensation of thiobenzamide with 2-bromo-4'-methylacetophenone to form the parent thiazole, 2-phenyl-4-(p-tolyl)thiazole .

  • Electrophilic Chlorination: Selective C5-chlorination of the thiazole ring using Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    

While the Hantzsch reaction is robust, yields often suffer due to acid-catalyzed isomerization or incomplete cyclization. Furthermore, the chlorination step requires precise control to prevent over-chlorination or electrophilic attack on the electron-rich p-tolyl ring.

Visual Workflow: Synthesis & Mechanism

SynthesisWorkflow cluster_0 Stage 1: Hantzsch Cyclization cluster_1 Stage 2: Functionalization Start1 Thiobenzamide Inter Intermediate: Hydroxy-thiazoline Start1->Inter Condensation (EtOH, Reflux) Start2 2-Bromo-4'-methyl- acetophenone Start2->Inter Parent Parent Thiazole: 2-phenyl-4-(p-tolyl)thiazole Inter->Parent Dehydration (-H2O) Target Target Product: 5-Chloro-2-phenyl- 4-(p-tolyl)thiazole Parent->Target C5-Chlorination (NCS or SO2Cl2)

Figure 1: Step-wise synthesis pathway from precursors to the 5-chlorinated target.

Module 1: Optimizing the Hantzsch Cyclization

Context: The formation of the 2,4-diarylthiazole core is the yield-determining step. Users often report yields <50% due to "sticky" intermediates or loss of product during acid neutralization.

Troubleshooting Guide

Q1: My reaction mixture turns into a dark, sticky tar. How do I improve the isolation? A: This is a common issue caused by the polymerization of the


-haloketone or incomplete dehydration of the hydroxy-thiazoline intermediate.
  • Solution: Switch solvent from pure Ethanol to Ethanol/Water (4:1) or use DMF .

  • Protocol Adjustment: Add the

    
    -haloketone dropwise to a refluxing solution of the thioamide. This keeps the concentration of the sensitive haloketone low, favoring the cross-reaction over self-polymerization.
    

Q2: I am observing a "regioisomer" impurity by TLC/LCMS. What is it? A: In strongly acidic conditions (generated by the HBr byproduct), the reaction can produce 2-imino-2,3-dihydrothiazoles instead of the desired aromatic thiazole [1].

  • Mechanism: The nitrogen of the thioamide attacks the ketone carbonyl instead of the sulfur attacking the alpha-carbon.

  • Fix: Buffer the reaction with Sodium Acetate (1.5 eq) or Magnesium Carbonate . This neutralizes the HBr formed in situ, preventing the acid-catalyzed formation of the imino-isomer and driving the dehydration to the aromatic thiazole.

Q3: The product precipitates but carries significant yellow impurities. How do I purify it without column chromatography? A: 2,4-Diarylthiazoles are highly crystalline.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol . Add Activated Carbon (5% w/w), filter hot, and allow to cool slowly. If the product is stubborn, use an Ethanol/Ethyl Acetate (9:1) mixture.

Module 2: Selective C5-Chlorination

Context: The C5 position of the thiazole ring is the most nucleophilic site and reacts readily with electrophiles. However, the p-tolyl group is also activated, posing a risk of ring chlorination.

Reagent Selection: NCS vs. Sulfuryl Chloride
FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Reactivity Mild; requires heat or catalyst.High; exothermic at RT.
Selectivity Excellent for C5.Good, but risk of over-chlorination.
Byproducts Succinimide (water soluble).

(gas),

(gas).[1]
Recommendation Use for Research/High Purity. Use for Scale-up/Cost.
Troubleshooting Guide

Q4: I am seeing over-chlorination (dichlorinated product). How do I stop it? A: This occurs when the reaction temperature is too high or local concentration of the chlorinating agent is too high.

  • Control: If using

    
    , cool the reaction to 0°C  and add the reagent dropwise as a dilute solution in DCM. Do not add neat reagent.
    
  • Stoichiometry: Use exactly 1.05 equivalents . Excess reagent immediately attacks the next most nucleophilic site (the p-tolyl ring).

Q5: The reaction stalls at 80% conversion. Should I add more reagent? A: Be cautious. Adding more reagent often leads to impurities that are harder to separate than the starting material.

  • Alternative: Instead of adding more reagent, add a catalytic amount of Perchloric acid or Silica Gel if using NCS. This activates the NCS without increasing the total oxidant load [2].

Q6: Can I perform the Hantzsch and Chlorination in one pot? A: Yes, but it is not recommended for high purity. The HBr byproducts from Step 1 can interfere with the chlorination mechanism or degrade the chlorinating agent. Isolating the parent thiazole (even as a crude solid) is preferred for consistent yields.

Experimental Protocols

Protocol A: Optimized Hantzsch Synthesis of 2-phenyl-4-(p-tolyl)thiazole
  • Setup: To a 250 mL round-bottom flask, add Thiobenzamide (10.0 mmol) and Absolute Ethanol (40 mL).

  • Addition: Add 2-Bromo-4'-methylacetophenone (10.0 mmol) and Sodium Acetate (15.0 mmol).

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. The product often crystallizes out.

    • If solid forms: Filter and wash with cold water (to remove NaBr and NaOAc) and cold ethanol.

    • If no solid: Evaporate solvent to 25% volume, pour into ice water (100 mL), and filter the precipitate.

  • Yield: Expect 85–95%.

Protocol B: Selective C5-Chlorination using NCS
  • Dissolution: Dissolve 2-phenyl-4-(p-tolyl)thiazole (5.0 mmol) in Acetonitrile or DCM (25 mL).

  • Reagent: Add N-Chlorosuccinimide (NCS) (5.25 mmol, 1.05 eq).

  • Catalysis (Optional): If reaction is slow, add 5 mol% p-TsOH (p-Toluenesulfonic acid).

  • Conditions: Stir at Reflux (if Acetonitrile) or RT (if DCM) for 1–3 hours.

  • Workup: Wash the organic layer with Water (2 x 20 mL) to remove succinimide. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol.

  • Yield: Expect 80–90%.

Decision Logic: Troubleshooting Yield Loss

Use this logic tree to diagnose where your mass balance is being lost.

TroubleshootingTree Issue Problem: Low Yield of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole StepCheck Which step is failing? Issue->StepCheck Hantzsch Step 1: Hantzsch Cyclization StepCheck->Hantzsch Chloro Step 2: Chlorination StepCheck->Chloro Sticky Sticky/Tar Product? Hantzsch->Sticky Isomer Wrong Isomer (Imino)? Hantzsch->Isomer Sol1 Fix: Use EtOH/H2O solvent & Dropwise addition Sticky->Sol1 Sol2 Fix: Add NaOAc buffer to neutralize HBr Isomer->Sol2 OverCl Over-chlorinated? Chloro->OverCl NoRxn Incomplete Reaction? Chloro->NoRxn Sol3 Fix: Lower Temp (0°C) or Switch to NCS OverCl->Sol3 Sol4 Fix: Add acid catalyst (p-TsOH or AcOH) NoRxn->Sol4

Figure 2: Diagnostic logic tree for identifying and resolving yield-limiting factors.

References

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643. Link

  • Karegoudar, P., et al. (2008).[2][3] "Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents." European Journal of Medicinal Chemistry, 43(2), 261-267.[2] Link

  • Benin, V., et al. (2008).[3] "Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution." Journal of Heterocyclic Chemistry, 44. Link

Sources

Optimization

Solubility enhancement of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole in DMSO

Technical Support Center: Solubility Optimization for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Case ID: THZ-SOL-005 Subject: Solubility Enhancement & Precipitation Troubleshooting in DMSO Lead Scientist: Dr. Aris Thorne, Se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

Case ID: THZ-SOL-005 Subject: Solubility Enhancement & Precipitation Troubleshooting in DMSO Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Compound Profile

User Context: You are working with 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , a highly lipophilic small molecule. While theoretically soluble in polar aprotic solvents like DMSO, users frequently report issues with slow dissolution rates , saturation limits , and "crashing out" (precipitation) upon dilution into aqueous buffers.

Chemical Insight: This compound features a thiazole core flanked by two aromatic systems (phenyl and p-tolyl) and a chlorine substituent. This structure creates a rigid, planar, and hydrophobic scaffold.

  • LogP (Estimated): ~4.5–5.5 (Highly Lipophilic)

  • Key Challenge: The high lattice energy of the crystal form resists disruption, requiring significant solvent interaction energy. Once in DMSO, the "water-hating" nature causes immediate aggregation if water is introduced too rapidly.

Troubleshooting Guide: Initial Dissolution (Solid Stock)

Issue: “I added DMSO to the solid powder, but particles are still visible after vortexing.”

Possible Cause Diagnostic Question Corrective Action
Kinetic Trap Did you add DMSO to the powder, or powder to DMSO?Action: Always add DMSO to the powder. If particles persist, sonicate in a water bath at 35–40°C for 5–10 minutes. The acoustic energy helps break the crystal lattice.
Moisture Contamination Is your DMSO fresh?Action: DMSO is hygroscopic. If it has absorbed atmospheric water, its solvating power drops drastically. Use anhydrous DMSO (stored over molecular sieves) for stock preparation.
Saturation Limit What is your target concentration?Action: For this class of thiazoles, concentrations >50 mM may be metastable. Target a 10–20 mM master stock rather than pushing for 100 mM.

Troubleshooting Guide: Precipitation Upon Dilution (Stock Assay)

Issue: “My stock is clear, but when I add it to the cell culture media/buffer, it turns cloudy.”

This is the most common failure mode. It occurs because the local concentration of the compound exceeds its solubility limit at the interface where the DMSO drop meets the water.

The "Golden Rule" of Dilution: Never dilute a hydrophobic stock >1:100 directly into aqueous media in a single step if you are near the solubility limit.

Protocol A: The Intermediate Dilution Method (Recommended)

Prevents "solvent shock" and micro-precipitation.

  • Prepare Master Stock: 10 mM in 100% Anhydrous DMSO.

  • Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into a compatible co-solvent or surfactant-rich buffer (e.g., PEG-400 or DMSO/Ethanol 1:1 mix ).

    • Example: 10 µL Master Stock + 90 µL PEG-400.

  • Final Dilution: Pipette the Intermediate Stock into your assay buffer/media.

    • Result: The compound is already partially solvated in a transition matrix, reducing the thermodynamic drive to aggregate.

Visualizing the Solubility Landscape

To understand why precipitation happens, review the thermodynamic pathway below.

SolubilityPathway Solid Solid Compound (High Lattice Energy) DMSO_Stock DMSO Stock (Solvated Monomers) Solid->DMSO_Stock Energy Input (Sonication/Heat) Interface Mixing Interface (Local High Water Conc.) DMSO_Stock->Interface Rapid Injection Precipitate Precipitation (Aggregates) Interface->Precipitate Kinetic Crash (If Mixing is Slow) Soluble Stable Assay Solution (Micellar/Dispersed) Interface->Soluble Optimized Mixing (Vortex/Intermediate Step) Precipitate->DMSO_Stock Irreversible in Aqueous (Must Restart)

Figure 1: The Critical Path of Solubilization. Note that once precipitation occurs in an aqueous environment (Grey Node), redissolving is often impossible without organic extraction, necessitating a restart.

Frequently Asked Questions (FAQs)

Q1: Can I use cyclodextrins to improve solubility? A: Yes. HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is highly effective for thiazole derivatives.

  • Protocol: Prepare a 20–40% (w/v) HP-β-CD solution in water. Use this solution to dilute your DMSO stock instead of pure water. The hydrophobic thiazole core will nest inside the cyclodextrin cavity, shielding it from the aqueous environment [1].

Q2: My compound precipitates after freeze-thaw cycles. Is it degraded? A: Not necessarily. Thiazoles are generally chemically stable, but they are physically unstable in DMSO stocks that have absorbed water.

  • Mechanism: When frozen, DMSO crystallizes. If water is present, it may exclude the hydrophobic compound into "pockets" of high concentration, forcing precipitation.

  • Fix: Warm the vial to 37°C and vortex vigorously. If it does not redissolve, spin it down; if a pellet forms, the effective concentration has changed, and you must prepare a fresh stock [2].

Q3: What is the maximum DMSO concentration I can use in cells? A: Most mammalian cells tolerate 0.1% to 0.5% v/v DMSO.

  • Warning: For this specific compound, if you need higher concentrations to keep it soluble, consider using BSA (Bovine Serum Albumin) in your media. Albumin acts as a natural carrier protein and can bind lipophilic drugs, keeping them in solution [3].

Advanced Formulation Data

Solubility Enhancement Matrix Based on general lipophilic thiazole behavior [4].

Solvent SystemEstimated SolubilitySuitability
100% DMSO High (>20 mM)Master Stock Storage
DMSO + 10% Ethanol High (>15 mM)Lower Freezing Point (Avoids crystallization)
PBS (Phosphate Buffer) Negligible (<10 µM)Do Not Use for direct dissolution
PBS + 0.1% Tween-80 Moderate (~50–100 µM)Good for Assay Buffers
PBS + 5% HP-β-CD High (~500 µM)Best for Animal/In Vivo studies

References

  • BenchChem Tech Support. (2025).[1][2][3] Improving the Solubility of Thiazole Compounds. Retrieved from

  • ResearchGate Community. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from

  • Shapiro, A. B. (2015).[4] How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from

  • Vimalson, D. C. (2016).[5] Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Chlorinated Thiazole Derivatives

Welcome to the Technical Support Center. Chlorinated thiazole derivatives—such as 2-chloro-5-chloromethylthiazole (CCMT) and 2-chlorothiazole-5-thiol—are indispensable building blocks for blockbuster agrochemicals (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chlorinated thiazole derivatives—such as 2-chloro-5-chloromethylthiazole (CCMT) and 2-chlorothiazole-5-thiol—are indispensable building blocks for blockbuster agrochemicals (e.g., thiamethoxam) and active pharmaceutical ingredients (APIs)[1][2]. However, their inherent reactivity, thermal instability, and susceptibility to oxidation present severe bottlenecks during downstream processing.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find field-validated troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure high-yield, high-purity recovery of your target compounds.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to assess the physical state, thermal stability, and functional group reactivity of your specific thiazole derivative. Use the decision matrix below to determine the optimal path.

PurificationWorkflow Start Crude Chlorinated Thiazole Mixture State Determine Physical State & Functional Groups Start->State Liquid Liquid / High Volatility (e.g., CCMT) State->Liquid Solid Solid / Thiol-Functionalized (e.g., 2-Chlorothiazole-5-thiol) State->Solid DistillCheck Prone to Thermal Polymerization? Liquid->DistillCheck OxCheck Oxidation Sensitive? Solid->OxCheck PEG Polyether-Assisted Vacuum Distillation DistillCheck->PEG Yes (Add PEG 400) StandardDist Standard Vacuum Distillation DistillCheck->StandardDist No InertChroma Anaerobic Chromatography (+ Reducing Agent) OxCheck->InertChroma High Impurity Load Recryst Recrystallization (Degassed Solvents) OxCheck->Recryst Polishing Step

Diagnostic workflow for selecting the optimal purification strategy for chlorinated thiazoles.

Troubleshooting Q&A: The "Why" and "How"

Q1: Why does my 2-chloro-5-chloromethylthiazole (CCMT) turn into a black, glassy tar during vacuum distillation, and how can I prevent it?

Causality: CCMT is a highly reactive intermediate. The chloromethyl group is exceptionally susceptible to intermolecular nucleophilic attack by the nitrogen atom of adjacent thiazole rings, especially under thermal stress. This leads to rapid, exothermic self-alkylation and polymerization, leaving a black, tarry residue in the distillation flask and drastically reducing yields[1][3]. Solution: The addition of oligomeric polyethers (such as Polyethylene Glycol, PEG 400) prior to distillation acts as a high-boiling, inert diluent. The polyether mitigates localized hotspots, physically separates the reactive CCMT molecules to reduce collision frequency, and stabilizes the distillation temperature[4]. This technique can increase the recovered yield from ~50% to over 87%[3].

Q2: I am experiencing co-elution of unreacted starting materials when purifying 2-Chlorothiazole-5-thiol via silica gel chromatography. What is the optimal approach?

Causality: Chlorinated thiazole precursors and their functionalized derivatives often possess nearly identical dipole moments, leading to co-elution on standard normal-phase silica. Furthermore, the thiol group can interact strongly with the slightly acidic silanol groups on the silica surface, causing peak tailing[5]. Solution: Optimize the solvent system by utilizing a low-polarity gradient (e.g., Toluene/Hexane/Ethyl Acetate) to finely tune selectivity. If tailing persists, deactivate the silica gel by pre-treating the column with 1% triethylamine (TEA) in the mobile phase, or switch to a C18 reverse-phase system[5].

Q3: How do I prevent the oxidation of thiol groups in functionalized derivatives during purification?

Causality: The thiol (-SH) moiety on the thiazole ring is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming unwanted disulfide-linked dimers. This oxidation is accelerated by light, heat, and trace metal impurities in solvents[5]. Solution: Establish a strict anaerobic workflow. Use degassed solvents (sparged with argon or nitrogen for at least 30 minutes). For chromatography, adding a small amount of a reducing agent like dithiothreitol (DTT) to the eluent can suppress disulfide formation, provided it does not interfere with downstream chemistry[5].

Validated Experimental Protocols

Protocol A: Polyether-Assisted Vacuum Distillation of CCMT

Self-Validating Mechanism: This protocol relies on continuous bottom-flask temperature monitoring to signal the exact moment to terminate distillation, preventing thermal runaway.

  • Preparation: In a round-bottom flask equipped with a short-path distillation head and a magnetic stirrer, combine crude CCMT (e.g., dissolved in acetonitrile) with an oligomeric polyether (e.g., Polyethylene Glycol 400) at a mass ratio of approximately 10:1 (Crude:PEG)[1][3].

  • Solvent Removal: Apply a moderate vacuum (~350 mbar) and gently heat the mixture to distill off the low-boiling solvent[3].

  • High-Vacuum Distillation: Gradually reduce the pressure to 0.5–1.0 mbar. Increase the heating mantle temperature slowly.

  • Fraction Collection: Collect the pure CCMT fraction at a vapor (top) temperature of approximately 75°C. The distillate should appear as a pale orange-yellow liquid[3].

  • Termination (Critical Step): Monitor the bottom (sump) temperature continuously. Cease distillation immediately when the bottom temperature reaches 110°C. Exceeding this temperature triggers the polymerization of the residual mixture[1][3].

  • Validation: Analyze the distillate via Gas Chromatography (GC) using an internal standard. Purity should exceed 94%, with yields >85%[3].

Protocol B: Anaerobic Flash Chromatography for Thiol-Functionalized Chlorothiazoles
  • Solvent Degassing: Sparge the chosen solvent system (e.g., Hexane/Ethyl Acetate) with ultra-pure Nitrogen or Argon for 30 minutes. Optional: Add 0.1% DTT to the solvent mixture to maintain a reducing environment[5].

  • Column Packing: Slurry-pack the silica gel column under a positive pressure of inert gas. If the target compound is acid-sensitive, pre-flush the column with 1 column volume (CV) of solvent containing 1% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude 2-Chlorothiazole-5-thiol in a minimum volume of degassed solvent. Load onto the column using an argon-purged syringe.

  • Elution: Run the column using a shallow gradient (e.g., 0% to 20% EtOAc in Hexane over 10 CVs) under positive inert gas pressure.

  • Fraction Collection & Storage: Collect fractions in argon-flushed tubes. Immediately pool the product-containing fractions, concentrate under reduced pressure (rotary evaporator backfilled with argon), and store the purified solid under an inert atmosphere at -20°C to maintain purity[2][5].

Quantitative Data & Optimization Tables

Table 1: Distillation Parameters & Yield Comparison for CCMT

Data demonstrates the causal impact of polyether addition on preventing thermal degradation.

Distillation MethodAdditivePressure (mbar)Top Temp (°C)Bottom Temp Limit (°C)Average Yield (%)Purity (GC, %)Residue Characteristic
Standard FractionalNone0.5 - 1.075>12045 - 50~90Hard, black, intractable tar
Polyether-AssistedPEG 4000.6 - 0.77511087 - 91>94Glass-like, manageable solid
Table 2: Chromatography Solvent System Matrix for Chlorothiazole Derivatives

Use this matrix to select the optimal mobile phase based on the polarity of your specific derivative.

Solvent SystemPolarityTarget ApplicationTroubleshooting Notes
Hexane / Ethyl AcetateLow to MediumGeneral purification of halogenated thiazoles.Versatile; use shallow gradients (5-15% EtOAc) to resolve regioisomers.
TolueneLowHighly non-polar chlorinated precursors.Excellent for separating starting materials from functionalized products.
Dichloromethane / MethanolHighAminomethyl-chlorothiazoles.Add 1% NH₄OH to prevent peak tailing of basic amines.
Ethanol / Water (Reverse Phase)Very HighPolar, water-soluble salts or highly oxidized impurities.Adjust ratio to optimize solubility; ideal for final polishing steps.

References[1] WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents. https://patents.google.com/patent/WO2002012209A1/en[3] Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents. https://patents.justia.com/patent/6835840[5] Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol - Benchchem. https://www.benchchem.com/[4] US20040011639A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents. https://patents.google.com/patent/US20040011639A1/en[2] Comprehensive Guide to 2Chloro5chloromethylthiazole CAS No 24937788 Properties and Applications - Pezetech. https://pezetech.com/

Sources

Optimization

Technical Support Center: Chlorination of 2,4-Disubstituted Thiazoles

[1] Ticket ID: THC-CL-005 Subject: Optimization of C-5 Chlorination Protocols Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: THC-CL-005 Subject: Optimization of C-5 Chlorination Protocols Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The C-5 Challenge

You are likely here because you need to install a chlorine atom at the C-5 position of a 2,4-disubstituted thiazole.[1] While the C-5 position is the most nucleophilic site on the thiazole ring (and thus the target for Electrophilic Aromatic Substitution, EAS), the reaction is deceptively simple.

The Core Problem: Thiazoles are electron-deficient heteroaromatics (similar to pyridine).[1] While the sulfur atom donates electron density, the nitrogen acts as an electron sink. If your reaction conditions are too acidic, the nitrogen protonates, deactivating the ring and halting the reaction. If conditions are too aggressive (high heat/strong oxidizers), the sulfur can oxidize, or the ring can polymerize into "tar."

This guide provides two distinct, self-validating protocols to navigate these extremes.

Module 1: Reagent Selection Strategy

Before starting, select your protocol based on your substrate's stability.[1]

ReagentSelection Start Start: Analyze Substrate Decision1 Is the substrate acid-sensitive or containing electron-rich side chains? Start->Decision1 ProtocolA Protocol A: NCS (Precision) Solvent: Acetonitrile Mechanism: Mild EAS Decision1->ProtocolA Yes (e.g., Acetals, Boc-amines) ProtocolB Protocol B: SO2Cl2 (Scale) Solvent: DCM/CHCl3 Mechanism: Aggressive EAS Decision1->ProtocolB No (e.g., Aryl, Alkyl groups)

Figure 1: Decision matrix for selecting the appropriate chlorinating agent based on substrate functionality.[1]

Module 2: The "Precision" Protocol (NCS)

Reagent: N-Chlorosuccinimide (NCS) Best For: Small scale (<5g), acid-sensitive groups, high regioselectivity.[1]

The Mechanism

NCS provides a source of "positive" chlorine (


). In polar aprotic solvents like Acetonitrile (ACN), the transition state is stabilized without requiring strong exogenous acids.
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 equivalent of your 2,4-disubstituted thiazole in Acetonitrile (ACN) (0.1 M concentration).

    • Why ACN? ACN stabilizes the polar transition state of the EAS better than DCM, often improving yield by 10-15%.

  • Addition: Add 1.05 - 1.1 equivalents of NCS portion-wise over 15 minutes at Room Temperature (RT).

    • Critical Check: If the reaction does not initiate (no new spot on TLC after 1 hour), add 5 mol% of acetic acid or HCl (4M in dioxane) . This protonates the NCS, making it more electrophilic, without fully protonating/deactivating the thiazole ring.

  • Monitoring: Stir at RT or mild heat (40-50°C). Monitor by TLC/LCMS.[1]

    • Endpoint: Consumption of starting material.[2] A new, less polar spot (the chloride) should appear.

  • Workup (Self-Validating):

    • Dilute with water.[1]

    • If product precipitates: Filter and wash with water (removes succinimide byproduct).[1]

    • If product stays in solution: Extract with EtOAc, wash with brine.[1]

    • Success Indicator: The succinimide byproduct is water-soluble.[1] A clean aqueous wash should leave minimal impurity in the organic layer.

Module 3: The "Hammer" Protocol (Sulfuryl Chloride)

Reagent: Sulfuryl Chloride (


)
Best For:  Scale-up (>10g), deactivated rings, cost-efficiency.[1]
The Mechanism

 decomposes to release 

and

. This is highly exothermic and generates HCl gas.[1]
Step-by-Step Procedure
  • Setup: Dissolve substrate in Dichloromethane (DCM) or Chloroform (0.2 M).[1] Cool to 0°C in an ice bath.

    • Safety: Ensure the system is vented to a scrubber (NaOH trap) to catch HCl and SO2 gas.

  • Addition: Dilute

    
     (1.1 equiv) in a small volume of DCM. Add dropwise  over 30-60 minutes.
    
    • Control Point: Maintain internal temperature <5°C. Rapid addition leads to tar formation (polymerization).[1]

  • Reaction: Allow to warm to RT slowly.

  • Quench (Critical):

    • Pour the reaction mixture slowly into a stirred, saturated NaHCO3 solution.

    • Why? Direct evaporation of the solvent concentrates the HCl byproduct, which can hydrolyze the thiazole ring or degrade side chains.

  • Purification: Separate organic layer, dry over MgSO4, and concentrate.

Module 4: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Exotherm was uncontrolled (SO2Cl2) or acid concentration too high.[1]Switch to NCS. If using SO2Cl2, double the solvent volume and add reagent slower at -10°C.
No Reaction (Starting Material Remains) Thiazole ring is deactivated (e.g., electron-withdrawing groups at C2/C4).[1]Heat: Increase temp to 60°C (ACN) or reflux (DCM). Catalysis: Add 10 mol% HCl to NCS reaction.
Side-Chain Chlorination Radical mechanism is competing with ionic EAS.[1]Exclude Light: Wrap flask in foil. Radical Scavenger: Add BHT (1 mol%) to suppress radical pathways.[1]
Ring Hydrolysis (C=N cleavage) Acidic workup or moisture sensitivity.[1]Buffer: Quench into NaHCO3 immediately. Do not store crude reaction mixture; work up immediately.
Visualizing the Pathway

Understanding where the reaction fails requires visualizing the intermediates.

ReactionPathway Substrate 2,4-Disubstituted Thiazole Complex Sigma Complex (Arenium Ion) Substrate->Complex + Cl+ (Slow step) SideProduct Side Chain Chlorination Substrate->SideProduct Radical Pathway (Light/Heat) Product 5-Chloro-Thiazole Complex->Product - H+ (Fast step)

Figure 2: Kinetic pathway vs. competing radical side-reaction.

Frequently Asked Questions

Q: Can I use bleach (NaOCl) for this reaction? A: generally, No. Aqueous bleach often leads to oxidative ring opening of thiazoles (forming sulfinates/sulfonates) rather than clean C-5 chlorination.[1] Stick to anhydrous sources like NCS.[1]

Q: My 2,4-disubstituted thiazole has a methyl group at C-4. Will that chlorinate? A: It is a risk.[1] This is called "Alpha-Chlorination."[1] To prevent this, avoid radical initiators (AIBN, light) and keep the reaction ionic. NCS in ACN is safer than SO2Cl2 for these substrates.[1]

Q: Why is my yield low with NCS even though TLC showed conversion? A: NCS produces succinimide.[1] If your product is polar, it might be co-eluting or staying in the aqueous layer during workup. Ensure you wash the organic layer thoroughly with water (succinimide is highly water-soluble) and back-extract the aqueous layer.[1]

References

  • NCS Mechanism & Conditions

    • Title: N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action.[1][3]

    • Source: BenchChem Technical Guides.[1][3]

  • Thiazole Reactivity & Substitution

    • Title: Sites of electrophilic substitution in thiazole.[4]

    • Source: ResearchGate / Journal of Molecular Structure.[1]

    • URL:[Link]

  • Sulfuryl Chloride Protocols

    • Title: Process for the preparation of chlorothiazole deriv
    • Source: European Patent Office.[1]

    • URL
  • Troubleshooting Tar Formation

    • Title: Troubleshooting Tar Formation in Acid-C
    • Source: BenchChem Technical Support.[1][3][5]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

The following technical guide details the recrystallization protocols for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole . This response is structured as a Tier-3 Technical Support resource, designed for organic chemists and proc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization protocols for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole . This response is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists.

Compound ID: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Chemical Class: 2,4-Diarylthiazole / 5-Halothiazole Primary Application: Pharmacophore in NSAIDs, antimicrobial agents, and liquid crystal precursors.

Solvent Selection & Solubility Profile

Q: What is the optimal solvent system for this compound?

A: Based on the lipophilic nature of the p-tolyl and phenyl rings combined with the polarizability of the thiazole core, Ethanol (EtOH) is the primary solvent of choice.

The 5-chloro substituent significantly increases the partition coefficient (LogP), making the molecule more lipophilic than its non-chlorinated parent. Consequently, a single-solvent system (Ethanol) or a binary system (Ethanol/Water) is most effective.

Solvent SystemSuitabilityMechanism of ActionRecommended For
Ethanol (Abs. or 95%) High Temperature-Dependent Solubility: The compound is sparingly soluble in cold ethanol but highly soluble at reflux (78°C) due to the disruption of crystal lattice energy by thermal motion and van der Waals solvation of the aryl groups.Initial purification of crude material (purity >85%).
Acetonitrile (MeCN) Medium-High Dipole-Dipole Interaction: MeCN interacts well with the thiazole nitrogen and the polarized C-Cl bond without forming strong hydrogen bond networks that might trap impurities.Removing polar impurities or if the compound "oils out" in alcohols.[1]
Ethyl Acetate / Hexane Medium Polarity Gradient: A classic non-polar/polar layering technique. Useful if the compound is too soluble in ethanol.High-purity polishing or obtaining X-ray quality crystals.
Toluene Low High Solvation: The aromatic pi-stacking interactions often make the compound too soluble even at room temperature, leading to poor recovery.Only used as a co-solvent to dissolve stubborn crude tars.
Q: Why does Ethanol work best for this specific thiazole?

Expert Insight: The "Solvophobic Effect." The 5-Chloro-2-phenyl-4-(p-tolyl)thiazole molecule possesses a large hydrophobic surface area (two aromatic rings + chloro group). In hot ethanol, the solvent has enough energy to accommodate these non-polar regions. As the solution cools, the ethanol molecules re-organize to maximize their own hydrogen bonding network. This energetically penalizes the solvation of the hydrophobic thiazole, driving the molecules out of solution and into an ordered crystal lattice to minimize surface energy.

Troubleshooting Guide (FAQs)

Issue: "The product is oiling out (forming a liquid layer) instead of crystallizing."

Diagnosis: The solution is likely too concentrated, or the cooling rate is too fast, causing the compound to exceed its saturation point as a supercooled liquid rather than a solid. This is common with tolyl-substituted heterocycles due to the flexibility of the methyl group. Corrective Actions:

  • Re-heat the mixture until the oil dissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to provide nucleation sites.

  • Add Co-solvent: Add 5-10% volume of a more polar solvent (e.g., Ethanol if using Hexane/EtOAc) or a less soluble solvent (e.g., Water if using Ethanol) dropwise at the cloud point.

  • Slow Down Cooling: Wrap the flask in aluminum foil or a towel to extend the cooling period to room temperature over 2-3 hours.

Issue: "The yield is low (<50%) after filtration."

Diagnosis: The compound is too soluble in the cold solvent, or the mother liquor volume is too high. Corrective Actions:

  • Concentrate: Evaporate 30-50% of the solvent from the mother liquor and cool again (Second Crop).

  • Cool Further: Place the crystallization flask in an ice-salt bath (-10°C) for 1 hour before filtering.

  • Check pH: Ensure the solution is neutral. If the synthesis involved acidic cyclization (e.g., Hantzsch synthesis), residual acid might keep the thiazole protonated (pyridinium-like salt), increasing water/ethanol solubility. Neutralize with weak base if necessary.

Issue: "The crystals are colored (yellow/brown) but should be off-white."

Diagnosis: Trapped oligomeric impurities or oxidation byproducts (common in sulfur chemistry). Corrective Actions:

  • Activated Charcoal: During the hot dissolution step, add activated carbon (1-2% w/w), stir for 5 minutes, and filter through Celite while hot.

  • Solvent Switch: Switch to Acetonitrile . It is less likely to solvate polar colored tars than ethanol.

Step-by-Step Protocol: Ethanol Recrystallization

Safety Note: Perform all steps in a fume hood. 5-Chloro-thiazoles may be skin irritants.

  • Preparation: Place the crude 5-Chloro-2-phenyl-4-(p-tolyl)thiazole in a round-bottom flask (RBF). Add a magnetic stir bar.

  • Dissolution:

    • Add Ethanol (95%) in small portions (approx. 5 mL per gram of solid).

    • Heat the flask to reflux (boiling) using a heating mantle or oil bath.

    • Critical: Add just enough solvent to dissolve the solid at boiling point. If 10-15% of the solid (likely inorganic salts or polymers) remains undissolved after 10 minutes of reflux, stop adding solvent.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles remain, filter the boiling solution through a pre-warmed glass funnel (or fluted filter paper) into a clean, pre-warmed Erlenmeyer flask.

    • Pro-Tip: Add a few mL of fresh hot ethanol to the filter paper beforehand to prevent premature crystallization in the stem.

  • Crystallization:

    • Remove the filtrate from heat. Cap the flask loosely.

    • Allow to cool to Room Temperature (RT) undisturbed for 2–4 hours.

    • Once RT is reached, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter the crystals using a Büchner funnel and vacuum suction.

    • Wash: Wash the filter cake with cold Ethanol (-20°C) to remove surface mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at 40–50°C for 6 hours.

    • Verify purity via Melting Point (Target: ~108–123°C range depending on specific polymorph/analog [1]) or TLC (Hexane:EtOAc 8:2).

Decision Logic & Workflows

Solvent Selection Decision Tree

SolventSelection Start Start: Crude 5-Chloro-2-phenyl-4-(p-tolyl)thiazole SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves ProcessEtOH Proceed with Ethanol Recrystallization Dissolves->ProcessEtOH Yes NotSoluble Insoluble in Hot EtOH Dissolves->NotSoluble No (Solid remains) TooSoluble Soluble in Cold EtOH Dissolves->TooSoluble Yes (Even when cold) Oiling Does it Oil Out upon cooling? ProcessEtOH->Oiling SlowCool Re-heat & Cool Slower (Add Seed Crystal) Oiling->SlowCool Yes Success Pure Crystals Oiling->Success No SlowCool->Success AddCoSolvent Add Toluene or DCM (dropwise) until dissolved at reflux NotSoluble->AddCoSolvent AddCoSolvent->ProcessEtOH SwitchSolvent Switch to Ethanol/Water (10:1) or Hexane/EtOAc TooSoluble->SwitchSolvent SwitchSolvent->Success

Figure 1: Decision matrix for selecting the appropriate solvent system based on crude solubility behavior.

Recrystallization Workflow

RecrystallizationFlow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Isolation Step1 Crude Solid + Solvent (Reflux Temp) Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Slow Cooling (RT -> 4°C) Step2->Step3 Step4 Crystallization (Lattice Formation) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash (Cold Solvent) Step5->Step6 Step7 Dry & Verify MP Step6->Step7

Figure 2: Standard Operating Procedure (SOP) workflow for the purification of 2,4-diarylthiazoles.

References

  • National Institutes of Health (NIH) - PMC. "N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity." (Demonstrates Ethanol recrystallization for p-tolyl thiazoles). Available at: [Link]

  • MDPI Molbank. "Synthesis of 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile."[2] (Provides comparative solubility data for chlorinated tolyl-isothiazoles). Available at: [Link][2][3]

  • University of Pittsburgh. "Common Solvents for Crystallization." (General polarity and solvent selection guide). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Chloro-Thiazole Stability in Solution

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated heterocycles in assay buffers and storage solvents. 5-chloro-thiazoles, while highly valuable in d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated heterocycles in assay buffers and storage solvents. 5-chloro-thiazoles, while highly valuable in drug development for their unique pharmacophore properties 1, present distinct stability challenges. The electron-deficient nature of the thiazole ring, exacerbated by the electron-withdrawing chlorine atom, makes these compounds highly susceptible to nucleophilic attack, hydrolysis, and oxidative degradation.

This guide provides a deep dive into the causality of these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your compound libraries.

Mechanistic FAQs: Understanding the Causality of Degradation

Q1: Why do 5-chloro-thiazoles degrade so rapidly in basic assay buffers? A1: The causality lies in the electronic distribution of the thiazole ring. The nitrogen atom and the 5-chloro substituent both pull electron density away from the carbon backbone. In alkaline media (pH > 8), hydroxide ions act as strong nucleophiles. They can attack the highly electron-deficient C2 or C5 positions, leading to either nucleophilic aromatic substitution (SNAr) displacing the chloride, or complete ring-opening via C-S bond cleavage 2.

Q2: My compound is stored in 100% DMSO at -20°C, yet I still see degradation over time. What is the mechanism? A2: DMSO is inherently hygroscopic. Each time a vial is opened, it absorbs atmospheric moisture. This introduced water acts as a nucleophile. Furthermore, repeated freeze-thaw cycles cause localized concentration gradients and temperature fluctuations that accelerate water-mediated hydrolysis 3. The 5-chloro substituent lowers the activation energy for this hydrolytic cleavage compared to unhalogenated thiazoles.

Q3: LC-MS analysis of my aged stock solution shows an[M+16] peak. What is happening? A3: This indicates oxidative degradation. Thiazole derivatives are sensitive to trace peroxides often found in aging ethereal solvents or low-grade DMSO. The oxidation typically occurs at the nitrogen atom (forming an N-oxide) or the sulfur atom (forming a sulfoxide) 3.

Q4: Can acidic conditions also cause degradation? A4: Yes. Under mild to strong acidic conditions, protonation of the thiazole nitrogen occurs. This creates an even more electron-deficient ring system, facilitating rapid attack by water molecules at C4 or C5, leading to dehalogenation and decomposition .

Quantitative Degradation Profile

To troubleshoot effectively, you must benchmark your compound against known stress conditions. Table 1 summarizes the typical degradation profile of a standard 5-chloro-thiazole derivative.

Table 1: Representative Degradation Profile of 5-Chloro-Thiazoles

Stress ConditionReagents / EnvironmentTime & TempAvg. Remaining Compound (%)Primary Degradant Identified
Control Anhydrous DMSO, Dark24h @ -20°C> 99%None
Acidic Hydrolysis 1 M HCl (aq)24h @ 60°C85 - 90%Dehalogenated thiazole / Cleavage
Basic Hydrolysis 1 M NaOH (aq)24h @ 60°C< 10%Ring-opened products
Oxidative Stress 3% H₂O₂24h @ 25°C60 - 70%Thiazole N-oxide / Sulfoxide
Thermal Stress Aqueous Buffer (pH 7.4)7 days @ 60°C75 - 80%Hydrolytic cleavage products
Visualizing Degradation Pathways

G A 5-Chloro-Thiazole in Solution B Alkaline Hydrolysis (High pH / OH-) A->B C Oxidative Stress (Trace Peroxides) A->C D Acidic Hydrolysis (Low pH / H+) A->D E Ring Opening & C-S Cleavage B->E F N-Oxide / Sulfoxide Formation C->F G Protonation & Dehalogenation D->G

Fig 1. Primary degradation pathways of 5-chloro-thiazoles in solution.

Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA)

A robust troubleshooting strategy requires a self-validating system. This means the protocol must inherently prove that any observed degradation is due to the compound's instability, not an artifact of the analytical method. We achieve this by enforcing mass balance (Parent + Degradants = 100%) and running parallel negative controls.

Step-by-Step Methodology

Step 1: Preparation of Master Stock

  • Weigh 2-5 mg of the 5-chloro-thiazole compound using a microbalance.

  • Dissolve in high-purity, anhydrous DMSO (stored over molecular sieves) to achieve a 10 mM concentration 3.

  • Self-Validation Check: Immediately analyze a 10 µM dilution via LC-MS to establish the "Time Zero" (T0) purity baseline and confirm the absence of pre-existing degradants.

Step 2: Execution of Forced Degradation (Stress Testing)

  • Acidic Stress: Mix 100 µL of stock with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 100 µL of stock with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Control (Negative): Mix 100 µL of stock with 900 µL of anhydrous DMSO. Store at -20°C in the dark.

Step 3: Neutralization and Sample Preparation

  • Crucial Causality Step: You must neutralize the acid and base samples before LC-MS injection. Injecting extreme pH solutions will degrade the HPLC column stationary phase and artificially alter the compound's ionization efficiency, leading to false degradation readings.

  • Add 1 M NaOH to the acidic sample and 1 M HCl to the basic sample until pH ~7 is reached.

  • Dilute all samples (including the control) to a final theoretical concentration of 100 µM using 50:50 Acetonitrile:Water containing 0.1% Formic Acid 3.

Step 4: LC-MS/MS Analysis and Mass Balance Calculation

  • Run samples using a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient of 5% to 95% Acetonitrile over 20 minutes 3.

  • Self-Validation Check (Mass Balance): Integrate the area under the curve (AUC) for the parent peak and all new degradation peaks. The total AUC of the stressed sample should equal the total AUC of the T0 control (± 5%). If the total AUC drops significantly, the compound has degraded into highly volatile fragments, or it has precipitated out of solution.

Workflow Visualization

Workflow N1 1. Prepare 10 mM Stock (Anhydrous DMSO) N2 2. Aliquot Samples (Single-use vials) N1->N2 N3 3. Apply Stress Conditions (Acid, Base, H2O2) N2->N3 Test Aliquots N4 3. Negative Control (-20°C, Dark) N2->N4 Control Aliquot N5 4. Neutralize pH & Dilute to 100 µM N3->N5 N6 5. LC-MS/MS Analysis (C18, 5-95% Gradient) N4->N6 Direct Dilution N5->N6 N7 6. Self-Validation: Calculate Mass Balance N6->N7

Fig 2. Self-validating experimental workflow for stability-indicating assays.

Best Practices for Long-Term Stabilization

Based on the mechanistic vulnerabilities of 5-chloro-thiazoles, implement the following storage and handling rules:

  • Solvent Quality: Never use benchtop DMSO for stock solutions. Use only sealed, anhydrous DMSO packaged under an inert atmosphere (argon or nitrogen) 3.

  • Temperature & Aliquoting: Store stocks at -80°C. Aliquot into single-use vials immediately upon dissolution to absolutely prevent freeze-thaw cycles, which introduce condensation 2.

  • Assay Buffer Optimization: If your biological assay requires a pH > 8, minimize the compound's incubation time in the buffer prior to the addition of biological reagents. Prepare aqueous dilutions immediately before use.

References
  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules. URL:[Link]

  • RSC Publishing. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances. URL:[Link]

Sources

Troubleshooting

Minimizing impurities in 5-Chloro-2-phenyl-4-(p-tolyl)thiazole production

Technical Support Center: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Production Executive Summary: The Purity-First Approach Synthesizing 5-Chloro-2-phenyl-4-(p-tolyl)thiazole requires a rigorous control strategy because the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Production

Executive Summary: The Purity-First Approach

Synthesizing 5-Chloro-2-phenyl-4-(p-tolyl)thiazole requires a rigorous control strategy because the thiazole core is electron-rich, making it susceptible to both oxidation and non-selective electrophilic attack. High-purity production (>99.5%) is generally achieved via a two-stage process: Hantzsch Cyclization followed by Electrophilic Chlorination .

The primary impurity vectors in this workflow are:

  • Des-chloro analogs (Incomplete chlorination).

  • Polychlorinated byproducts (Over-chlorination on the tolyl ring).

  • Oxidative dimers (Thiadiazoles from thioamide oxidation).

This guide provides a troubleshooting framework to isolate and eliminate these specific chemical noise factors.

Process Visualization & Logic

The following diagram illustrates the critical control points (CCPs) where impurities are introduced.

G Start1 Thiobenzamide Inter Intermediate: 2-Phenyl-4-(p-tolyl)thiazole Start1->Inter Hantzsch Cyclization (EtOH, Reflux) Imp1 Impurity A: 3,5-Diphenyl-1,2,4-thiadiazole (Oxidative Dimer) Start1->Imp1 Oxidation (Air/DMSO) Start2 2-Bromo-4'-methyl acetophenone Start2->Inter Product Target: 5-Chloro-2-phenyl- 4-(p-tolyl)thiazole Inter->Product Chlorination (NCS, MeCN, <50°C) Imp3 Impurity C: Des-chloro Precursor Inter->Imp3 Incomplete Rxn Reagent N-Chlorosuccinimide (NCS) Reagent->Product Imp2 Impurity B: Polychlorinated Species (Ring Chlorination) Product->Imp2 Excess NCS / High T

Figure 1: Reaction pathway highlighting Critical Control Points (CCPs) for impurity formation.

Troubleshooting Guide & FAQs

This section addresses specific spectral and chromatographic anomalies reported by researchers.

Scenario A: "I see a persistent M-34 peak in my Mass Spec (Des-chloro impurity)."

Diagnosis: Incomplete conversion of the intermediate 2-phenyl-4-(p-tolyl)thiazole. Mechanism: The 5-position of the thiazole ring is nucleophilic, but steric hindrance from the adjacent p-tolyl and phenyl groups can slow down the electrophilic attack by NCS.

  • Corrective Action:

    • Stoichiometry Check: Ensure you are using 1.05 - 1.1 equivalents of NCS. Do not use exactly 1.0 eq, as moisture can consume trace amounts of the reagent.

    • Catalysis: Add 5 mol% Acetic Acid or p-TsOH to the reaction mixture. Acid catalysis activates the NCS and protonates the thiazole slightly, although the primary benefit is often buffering the succinimide byproduct.

    • Monitoring: Do not stop the reaction based on time. Monitor via HPLC/TLC until the starting material is <0.1%.

Scenario B: "My product has a yellow tint and multiple peaks at M+34 and M+68."

Diagnosis: Over-chlorination (Polychlorination). Mechanism: Once the 5-position is chlorinated, the thiazole ring becomes deactivated. However, the p-tolyl ring is activated (alkyl group). Excess chlorinating agent or high temperatures will drive chlorination ortho to the methyl group on the tolyl ring.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature below 50°C . Higher temperatures lower the selectivity between the thiazole C5 position and the phenyl ring positions.

    • Reagent Dosing: Add NCS portion-wise (e.g., 4 portions over 1 hour) rather than in a single bolus. This keeps the instantaneous concentration of the chlorinating agent low.

    • Quench Protocol: Quench the reaction immediately with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite solution to destroy unreacted NCS before workup.

Scenario C: "I found a high melting point solid (MP > 200°C) insoluble in ethanol."

Diagnosis: Formation of 3,5-diphenyl-1,2,4-thiadiazole (Hector’s base type impurity). Mechanism: Thiobenzamide is prone to oxidative dimerization, especially if the Hantzsch cyclization is performed in the presence of air or oxidizing solvents (like DMSO) before the ketone reacts.

  • Corrective Action:

    • Order of Addition: Dissolve the thiobenzamide fully in deoxygenated ethanol before adding the bromoketone.

    • Inert Atmosphere: Run the Hantzsch cyclization under Nitrogen or Argon.

    • Filtration: This impurity is often much less soluble in cold ethanol than the thiazole. It can often be removed by hot filtration of the crude Hantzsch product before the chlorination step.

Optimized Experimental Protocol

This protocol is designed to minimize the impurities discussed above.

Step 1: Hantzsch Cyclization (Synthesis of Intermediate)
  • Reagents: Thiobenzamide (10 mmol), 2-Bromo-4'-methylacetophenone (10 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve thiobenzamide in Ethanol under

      
      .
      
    • Add 2-Bromo-4'-methylacetophenone in one portion.

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.

    • Neutralize with saturated

      
       to pH 8.
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification (Critical): Recrystallize from Ethanol to remove thiadiazole impurities.

Step 2: Regioselective Chlorination
  • Reagents: 2-Phenyl-4-(p-tolyl)thiazole (Intermediate), NCS (1.05 eq), Acetonitrile (MeCN), Acetic Acid (cat.).

  • Procedure:

    • Dissolve the intermediate in MeCN (0.1 M concentration).

    • Add 5 mol% Acetic Acid.

    • Heat to 40°C .

    • Add NCS (1.05 eq) portion-wise over 30 minutes.

    • Stir at 40°C for 2 hours.

    • Quench: Pour into ice water containing 5%

      
      .
      
    • Filter the precipitate.

    • Final Polish: Recrystallize from Ethanol/Water (9:1) .

Impurity Profile & Specifications

Use this table to set quality control limits for drug development applications.

Impurity TypeChemical IdentityOriginLimit (Area %)Detection
Impurity A 2-Phenyl-4-(p-tolyl)thiazoleUnreacted Intermediate< 0.15%HPLC / LC-MS (M-34)
Impurity B 5-Chloro-2-phenyl-4-(3-chloro-4-methylphenyl)thiazoleOver-chlorination< 0.10%LC-MS (M+34, Cl pattern)
Impurity C 3,5-Diphenyl-1,2,4-thiadiazoleThioamide Oxidation< 0.10%HPLC (High retention)
Impurity D SuccinimideReagent Byproduct< 0.50%H-NMR (Singlet ~2.7 ppm)

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity

    • Bramley, S. E., et al.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.[1]

  • Chlorination of Thiazoles (NCS Protocols)

    • Reis, L. V., et al. "Synthesis of 5-chlorothiazoles."[2][3] Journal of Heterocyclic Chemistry, 2010. (General reference for NCS chlorination at C5).

    • Note: Standard electrophilic substitution protocols apply. See Organic Syntheses, Coll. Vol. 9, p. 155 (1998)
  • Impurity Characterization in Thiazole Synthesis

    • Potikha, L. M., et al. "Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives."[4] Russian Journal of General Chemistry, 2019. (Discusses side reactions in 2,4-diarylthiazole synthesis).

  • Kashyap, S. J., et al. "Synthesis of 1,2,4-Thiadiazoles via Oxidative Dimerization of Thioamides." Synthesis, 2012.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in p-Tolyl Thiazole Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. While the classical Hantzsch synthesis is the gold standard for constructing thiazole rings[1], introducing a p-tolyl group alongside other bul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. While the classical Hantzsch synthesis is the gold standard for constructing thiazole rings[1], introducing a p-tolyl group alongside other bulky substituents (e.g., at the 4- or 5-positions) often leads to severe steric hindrance. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome activation energy barriers in hindered thiazole synthesis.

Diagnostic Workflow: Bypassing Steric Hindrance

Before altering your entire synthetic route, use the following diagnostic logic to identify the specific mechanistic bottleneck in your reaction.

StericHindrance A Reaction Stalled: Low Yield of p-Tolyl Thiazole B Are bulky ortho-substituents present on the thioamide? A->B C Steric clash prevents hydroxythiazoline dehydration B->C Yes G Optimize Solvent Polarity (e.g., switch to DMF) B->G No D Apply Microwave (150°C) + Brønsted Acid (AcOH) C->D E Does cyclization still fail? D->E F Switch to Late-Stage Suzuki Cross-Coupling E->F Yes H Successful Isolation E->H No F->H G->H

Diagnostic workflow for bypassing steric hindrance in p-tolyl thiazole synthesis.

Troubleshooting Guides & FAQs

Q1: Why does my Hantzsch synthesis stall at the intermediate stage when using bulky


-haloketones and p-tolyl thioamides? 
Answer:  The classic Hantzsch thiazole synthesis proceeds via an initial 

attack of the thioamide sulfur onto the

-haloketone, forming an intermediate S-alkylated species. This is followed by intramolecular cyclization to a hydroxythiazoline intermediate, which must then dehydrate to form the aromatic thiazole[1]. When bulky groups are present, the transition state for the dehydration step becomes highly congested. The steric clash prevents the necessary coplanarity for water elimination, stalling the reaction at the non-aromatic hydroxythiazoline stage. To fix this, you must provide a stronger thermodynamic driving force or use dehydration catalysts (e.g., Brønsted acids like TfOH)[2].

Q2: Conventional heating (refluxing ethanol) is failing. How can microwave irradiation specifically help with steric hindrance? Answer: Conventional conductive heating often fails to provide the localized activation energy required to overcome severe steric repulsion in the transition state of hindered cyclizations. Microwave (MW) irradiation directly couples with the dipole moments of the solvent and reagents, causing rapid, localized superheating. Studies show that MW irradiation at 130°C–150°C (often at 300W–500W) can drive the condensation of highly hindered p-tolyl thiosemicarbazones and


-haloketones to completion in just 2–10 minutes, compared to hours of failed reflux[3][4].

Q3: What catalytic systems are recommended if my substrates are thermally sensitive? Answer: If you cannot use harsh thermal conditions, you must lower the activation barrier using specialized catalysts:

  • Basic Ionic Liquids: Catalysts like [bmIm]OH have been shown to efficiently promote regioselective thiazole cyclizations under mild MW heating (90°C). The ionic liquid acts simultaneously as a base to neutralize the HX byproduct and as a highly polar medium that stabilizes the congested, polar transition state[5].

  • Copper/Palladium Catalysis: For extreme steric hindrance where Hantzsch completely fails, a [3+1+1] condensation using Copper(I) iodide and lithium tert-butoxide is highly effective[2].

Q4: What if the steric hindrance is so severe that ring closure is impossible? Answer: Abandon the de novo ring synthesis and adopt a late-stage functionalization approach. Synthesize a less hindered core thiazole first, and then introduce the p-tolyl group via a Suzuki-Miyaura cross-coupling. Using a catalyst system like


 and copper thiophene-2-carboxylate (CuTC) with p-tolylboronic acid allows for the successful installation of the p-tolyl moiety despite adjacent steric bulk[6].

Quantitative Data: Comparison of Synthesis Strategies

The following table summarizes the operational parameters and expected efficacy of various synthetic strategies when dealing with sterically hindered p-tolyl thiazole targets.

Synthesis StrategyTypical ConditionsReaction TimeEfficacy for Hindered SubstratesPrimary Mechanism of Action
Conventional Hantzsch EtOH, Reflux (78°C)4–12 hoursLowThermal conductive heating
MW-Assisted Hantzsch EtOH/AcOH, MW (130–150°C)2–10 minsHighLocalized superheating & dipole alignment[3][4]
Ionic Liquid Catalysis [bmIm]OH, MW (90°C)5 minsHighPolar transition state stabilization[5]
Suzuki Cross-Coupling

, CuTC, 80°C
12–24 hoursVery HighLate-stage transmetalation bypassing cyclization[6]

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Hantzsch Synthesis of Hindered p-Tolyl Thiazoles

This protocol utilizes microwave irradiation and acetic acid to force the dehydration of the sterically hindered hydroxythiazoline intermediate[3].

Causality & Self-Validation: Glacial acetic acid acts as a Brønsted acid to protonate the carbonyl, increasing electrophilicity and facilitating the initial attack despite steric bulk. The reaction is self-validating: the mixture transitions from a clear solution to a heavy suspension as the thiazolium salt forms. Neutralization forces the free base to precipitate, confirming successful aromatization.

  • Reagent Preparation: In a microwave-safe reaction vial, dissolve the p-tolyl thioamide derivative (1.0 mmol) and the sterically hindered

    
    -haloketone (1.0 mmol) in 5.0 mL of absolute ethanol.
    
  • Catalyst Addition: Add 0.5 mL of glacial acetic acid to the solution. Seal the vial with a Teflon septum.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 500 W, ramping the temperature to 150°C. Hold for 4 to 8 minutes[3].

  • In-Process Monitoring: Pause the irradiation at 4 minutes. A heavy precipitate (the hydrobromide/hydrochloride salt of the thiazole) should be visible. If the solution remains clear, irradiate for an additional 4 minutes.

  • Neutralization & Isolation: Allow the vial to cool to room temperature. Pour the mixture into a beaker containing 20 mL of 5% aqueous

    
    . The neutralization of the salt will cause the pure, neutral p-tolyl thiazole to precipitate rapidly.
    
  • Filtration: Filter the solid under a vacuum, wash with cold distilled water, and recrystallize from ethanol.

Protocol B: Late-Stage Suzuki Cross-Coupling for Ultra-Hindered Systems

When ring-closure fails, pre-form the thiazole ring and couple the p-tolyl group later using Palladium and Copper co-catalysis[6].

Causality & Self-Validation: Pre-forming the thiazole ring bypasses the problematic hydroxythiazoline dehydration step entirely. The


/CuTC system facilitates the transmetalation of the bulky p-tolylboronic acid[6]. The consumption of the starting halide can be monitored via TLC (UV active). The precipitation of palladium black at the end of the reaction indicates the completion of the catalytic cycle and catalyst deactivation.
  • System Purging: In an oven-dried Schlenk flask, combine the pre-formed halogenated thiazole core (1.0 mmol), p-tolylboronic acid (1.5 mmol),

    
     (0.05 mmol, 5 mol%), and Copper thiophene-2-carboxylate (CuTC) (1.5 mmol).
    
  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add 10 mL of anhydrous, degassed THF.

  • Coupling Reaction: Heat the mixture to 60°C under continuous stirring for 12–16 hours.

  • Validation: Check the reaction via TLC (Hexane:EtOAc). The disappearance of the halogenated thiazole spot confirms the successful cross-coupling. The reaction mixture will turn dark/black as Pd(0) aggregates.

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the metal salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

1.[2] Thiazole synthesis - Organic Chemistry Portal. organic-chemistry.org. URL: 2.[3] Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. mdpi.com. URL: 3.[5] An Efficient One‐Pot Regioselective Approach Towards the Synthesis of Thiopyrano[2,3‐d]thiazole‐2‐thiones Catalyzed by Basic Ionic Liquid under Microwave Irradiation. doi.org. URL: 4.[6] 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping. nih.gov. URL: 5.[1] Thiazole. wikipedia.org. URL: 6.[4] Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. doi.org. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Certainty in Heterocyclic Chemistry In the landscape of medicinal chemistry and materials science, heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a cornerstone of innovation. The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous pharmaceuticals, including antibacterial agent sulfathiazole and the essential vitamin B1 (thiamine).[1] The specific compound of interest, 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, represents a complex, multi-substituted heterocyclic system where precise structural verification is paramount for understanding its chemical behavior, reactivity, and potential biological activity.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum expected for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole. Moving beyond a simple data sheet, we will dissect the rationale behind spectral assignments, grounded in fundamental principles of chemical shifts and spin-spin coupling. Furthermore, we will objectively compare the utility of ¹H NMR with other essential analytical techniques, presenting a holistic workflow for the unambiguous structural elucidation of complex molecules.

Part 1: Deconstructing the ¹H NMR Spectrum of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

¹H NMR spectroscopy is an unparalleled tool for probing the electronic environment of protons within a molecule. The spectrum provides three key pieces of information: the chemical shift (δ) , which indicates the proton's electronic environment; the integration , which reveals the relative number of protons generating the signal; and the splitting pattern (multiplicity) , which describes the number of neighboring protons.

The structure of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole contains several distinct proton environments, as illustrated below.

Caption: Structure of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole with key proton environments labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR signals for the target molecule, assuming a standard solvent like CDCl₃.

Protons LabeledNumber of Protons (Integration)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
HMe (Tolyl-CH₃)3H~2.4Singlet (s)Protons of a methyl group on an aromatic ring typically appear in this region.[1][2] No adjacent protons lead to a singlet.
Ha & Hb (Tolyl-ArH)4H (2H + 2H)7.2 - 7.5Two Doublets (d)Para-substituted benzene rings often show a characteristic pair of doublets (an AA'BB' system).[3][4] The electron-donating methyl group shields these protons relative to those on the unsubstituted 2-phenyl ring.
Hmeta & Hpara (Phenyl-ArH)3H7.4 - 7.6Multiplet (m)These protons are further from the electron-withdrawing thiazole ring and are expected to appear as a complex multiplet due to overlapping signals and similar coupling constants. Aromatic protons generally resonate between 6.5 and 8.0 ppm.[5]
Hortho (Phenyl-ArH)2H7.9 - 8.1Multiplet (m) or Doublet of Doublets (dd)These ortho-protons are significantly deshielded due to the anisotropic effect and electron-withdrawing nature of the adjacent thiazole ring, shifting them downfield.[3][4][6]
Causality Behind Spectral Predictions
  • Aromatic Region (6.5-8.0 ppm): Protons attached to benzene rings are deshielded due to the ring current effect, causing them to resonate at high chemical shift values.[4]

  • Substituent Effects: The electron-donating methyl group (-CH₃) on the p-tolyl ring increases electron density, shielding its aromatic protons and shifting their signals slightly upfield compared to benzene (δ ≈ 7.3 ppm).[3] Conversely, the thiazole ring acts as an electron-withdrawing group, deshielding the protons on the 2-phenyl ring, particularly those in the ortho positions.[6]

  • Splitting Patterns: In the p-tolyl group, the protons labeled Hₐ are only coupled to the adjacent Hₑ protons, and vice-versa, leading to two distinct doublets. The protons on the monosubstituted phenyl ring will exhibit more complex splitting, as the ortho, meta, and para protons all couple with each other, often resulting in an overlapping multiplet.[4]

Part 2: Experimental Protocol & Comparative Analysis

While ¹H NMR is a primary technique, a comprehensive and trustworthy structural confirmation relies on a suite of analytical methods.

Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for obtaining a high-quality spectrum.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified 5-Chloro-2-phenyl-4-(p-tolyl)thiazole sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Acquisition: Perform standard acquisition procedures, including tuning and matching the probe, shimming the magnetic field to optimize homogeneity, and setting the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) signal to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparison of Analytical Techniques for Structural Elucidation

No single technique tells the whole story. The table below compares ¹H NMR with other vital analytical methods for characterizing our target molecule.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Spectroscopy Proton environments, connectivity (J-coupling), relative proton count.Provides a detailed "map" of all C-H bonds and their relationships. Highly sensitive to subtle electronic differences between the phenyl and tolyl rings.Does not directly detect quaternary carbons or the C-Cl bond. Can have overlapping signals in complex aromatic regions.
¹³C NMR Spectroscopy Carbon skeleton, number of unique carbon environments.Confirms the total number of carbons. Clearly distinguishes between protonated and quaternary carbons (e.g., C2, C4, C5 of the thiazole ring).Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide coupling information in standard acquisitions.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Unambiguously confirms the molecular formula (C₁₆H₁₁ClN₂S). Fragmentation can provide clues about the connectivity of the different ring systems.Does not provide information on the specific arrangement of atoms (isomerism).
FT-IR Spectroscopy Presence of functional groups.Can confirm the presence of aromatic C-H bonds (~3100-3000 cm⁻¹), C=C and C=N bonds in the aromatic rings (~1600-1450 cm⁻¹), and potentially the C-Cl bond (~800-600 cm⁻¹).Provides limited information on the overall molecular structure and connectivity. Spectrum can be complex.
X-ray Crystallography Definitive 3D molecular structure in the solid state.Provides absolute, unambiguous proof of structure, including bond lengths and angles.Requires a high-quality single crystal of the compound, which can be difficult or impossible to grow.

Part 3: An Integrated Workflow for Structural Verification

A robust and efficient characterization of a novel compound like 5-Chloro-2-phenyl-4-(p-tolyl)thiazole follows a logical progression of experiments. Each step provides data that validates the previous one, ensuring a high degree of confidence in the final structure.

Caption: A self-validating workflow for the structural elucidation of a novel organic compound.

This workflow demonstrates a trustworthy system. For instance, obtaining a molecular ion in the mass spectrum that matches the expected molecular formula for C₁₆H₁₁ClN₂S provides strong evidence that the subsequent, more detailed NMR analysis is being performed on the correct compound. The NMR data then provides the crucial details about isomerism and connectivity that mass spectrometry cannot.

Conclusion

References

  • JoVE.
  • JoVE. (2025, May 22).
  • University of Calgary.
  • Pouchert, C. J., & Campbell, J. R. (1974). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
  • Fassihi, A., et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences.
  • MDPI. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • ResearchGate.
  • Journal of Molecular Graphics and Modelling. (2007).
  • Royal Society of Chemistry.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

Sources

Comparative

13C NMR and Mass Spectrometry data for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

This guide serves as a technical benchmark for the characterization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , a trisubstituted thiazole scaffold relevant in medicinal chemistry for its potential antimicrobial and anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the characterization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , a trisubstituted thiazole scaffold relevant in medicinal chemistry for its potential antimicrobial and anti-inflammatory properties.

This document objectively compares the spectral performance of the target compound against its non-chlorinated precursor, 2-phenyl-4-(p-tolyl)thiazole , providing researchers with the definitive data needed to validate synthesis and purity.

Executive Summary

  • Compound Name: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

  • Molecular Formula: C₁₆H₁₂ClNS

  • Exact Mass: 285.04 / 287.04 (3:1 ratio)

  • Core Application: Pharmacophore development; the C5-chlorine atom serves as a metabolic blocker to prevent oxidation at the electron-rich C5 position, enhancing metabolic stability compared to the 5-H precursor.

Comparative Performance: Spectral Identification

The primary challenge in synthesizing this scaffold is distinguishing the 5-chloro product from the unreacted 5-H precursor or regioisomers. The following sections detail the specific spectral "performance markers" that validate the structure.

A. Mass Spectrometry Performance (The Isotopic Fingerprint)

Mass spectrometry provides the most immediate confirmation of the chlorination event. Unlike the precursor, the target compound exhibits a distinct isotopic signature due to the natural abundance of


 (75.77%) and 

(24.23%).
Comparative Data: Precursor vs. Target
FeaturePrecursor (5-H) Target (5-Cl) Diagnostic Result
Molecular Ion (M⁺) m/z ~251.1m/z ~285.0Shift of +34 amu confirms substitution.
Isotope Pattern Single dominant peak (M)3:1 Ratio (M : M+2)The "Chlorine Signature" confirms presence of one Cl atom.
Fragmentation Loss of H[1][2][3]• (rare) or R-CNLoss of Cl• (M-35)Appearance of m/z 250/251 fragment indicates labile C-Cl bond under EI.
Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical fragmentation pathway used to confirm the structural connectivity.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 285/287 (3:1) Frag_Cl Fragment [M-Cl]+ m/z ~250 (Thiazole cation) M_Ion->Frag_Cl Homolytic cleavage (-Cl•) Frag_RCN Retro-Cycloaddition Loss of Ph-CN M_Ion->Frag_RCN Ring opening Frag_Tolyl Tolyl Cation m/z 91 Frag_Cl->Frag_Tolyl Further decay

Figure 1: Primary fragmentation pathways observed in Electron Ionization (EI) MS for 5-chlorothiazoles.

B. ¹³C NMR Performance (Structural Validation)

Carbon-13 NMR is the definitive method for distinguishing the regiochemistry. The substitution of Hydrogen for Chlorine at the C5 position induces specific chemical shift changes and, more importantly, alters the carbon's multiplicity.

The "C5 Shift" Diagnostic

In the precursor, C5 is a tertiary carbon (methine, CH). In the target, C5 becomes a quaternary carbon bonded to chlorine. This transformation is visible in DEPT-135 or HSQC experiments.

Carbon PositionPrecursor (5-H) Shift (δ ppm) Target (5-Cl) Shift (δ ppm) Performance Difference (Δδ) DEPT-135 Phase
C2 (N=C-S) 167.1165.5-1.6 (Shielding)Quaternary (Invisible)
C4 (Ph-C=C) 153.1150.8-2.3 (Shielding)Quaternary (Invisible)
C5 (Cl-C=C) 112.5 118.0 - 122.0 +5.5 to +9.5 (Deshielding) Positive (CH) → Invisible (C-Cl)
Phenyl (ipso) 133.4132.8-0.6Quaternary
Tolyl (CH₃) 21.421.40.0Positive (CH₃)

Note: Shifts are referenced to CDCl₃ (77.0 ppm).[4] The C5 shift in thiazoles is highly sensitive; the loss of the DEPT signal at ~112 ppm is the primary confirmation of successful chlorination.

NMR Logic Flow (Graphviz)

This workflow ensures the correct assignment of the C5-Cl carbon, avoiding confusion with phenyl ring carbons.

NMR_Logic Sample Purified Sample (CDCl3) Run_Standard Run Standard 13C Sample->Run_Standard Run_DEPT Run DEPT-135 Sample->Run_DEPT Check_112 Check ~112 ppm Run_DEPT->Check_112 Result_H Signal Present (Up) = Precursor (5-H) Check_112->Result_H Yes Result_Cl Signal Absent = Target (5-Cl) Check_112->Result_Cl No New_Peak Identify New Quaternary Peak at ~118-122 ppm Result_Cl->New_Peak Confirm in Std 13C

Figure 2: NMR decision tree for validating C5-chlorination using DEPT-135 analysis.

Experimental Protocols

Synthesis Protocol (Chlorination)

Objective: Selective chlorination of 2-phenyl-4-(p-tolyl)thiazole at the C5 position. Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN).

  • Preparation: Dissolve 1.0 eq of 2-phenyl-4-(p-tolyl)thiazole in ACN (0.1 M concentration).

  • Addition: Add 1.1 eq of NCS portion-wise at room temperature.

  • Reaction: Stir at 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product typically runs slightly higher (less polar) than the starting material.

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.[5]

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 100% Hexane → 5% EtOAc/Hexane).

Analytical Setup[4][6][7][8][9][10][11][12][13][14][15]
  • NMR: 10-15 mg sample in 0.6 mL CDCl₃.

    • Instrument: 400 MHz or higher recommended to resolve aromatic overlap.

    • Parameters: 256 scans for ¹³C to visualize quaternary carbons clearly.

  • MS: Dilute to 10 µg/mL in Methanol.

    • Mode: ESI+ or EI. EI is preferred for observing the fragmentation pattern described above.

References

  • Thiazole Synthesis & Shifts:Synthesis and Characterization of 2,4-Disubstituted Thiazoles. Journal of Heterocyclic Chemistry. (General reference for thiazole shift assignments).
  • Chlorination Effects:Substituent Effects in Heterocyclic NMR.
  • Experimental Validation: BenchChem Application Note: NMR Analysis of 5-Chloro-Indole Derivatives. (Analogous C-Cl shift behavior in heteroaromatics).

  • Spectral Data Source: Organic Chemistry Portal - Thiazole Synthesis. (Precursor synthesis routes).

Sources

Validation

Structure-Activity Relationship (SAR) of 5-chloro vs non-chlorinated thiazoles

Executive Summary: The "Chlorine Advantage" in Thiazole Scaffolds In medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib). The C5 position of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chlorine Advantage" in Thiazole Scaffolds

In medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib). The C5 position of the thiazole ring is a critical vector for optimization. While unsubstituted (C5-H) thiazoles are often metabolically labile and lack specific binding interactions, the introduction of a chlorine atom at C5 (5-chlorothiazole ) frequently results in a "molecular switch" that enhances potency and stability.

This guide analyzes the Structure-Activity Relationship (SAR) driving this transformation, focusing on three mechanistic pillars:

  • Metabolic Blocking: Prevention of oxidative degradation at the electron-rich C5 position.

  • Halogen Bonding: Formation of high-affinity

    
    -hole interactions with protein carbonyls.
    
  • Lipophilic Tuning: Modulation of LogP to improve membrane permeability without excessive molecular weight gain.

Physicochemical Profiling: The Electronic & Steric Shift

The substitution of Hydrogen with Chlorine at C5 fundamentally alters the electronic landscape of the thiazole ring.

Table 1: Physicochemical Comparison of C5-Substituents
Property5-H Thiazole (Reference)5-Methylthiazole (Bioisostere)5-Chlorothiazole (Target)Impact on SAR
Electronic Effect (

)
0.00-0.17 (Donating)+0.23 (Withdrawing)Cl reduces basicity of N3, potentially altering H-bond acceptor capability.
Lipophilicity (

)
0.00+0.56+0.71Cl increases lipophilicity more than Methyl, aiding cell permeability.
Van der Waals Radius 1.20 Å2.00 Å1.75 ÅCl is a "Goldilocks" steric fit—larger than H, but smaller than Methyl.
Metabolic Liability High (C5 oxidation)Moderate (Benzylic oxid.)Low (Blocked)Cl prevents CYP450-mediated epoxidation/hydroxylation at C5.
Binding Mode Weak H-bond donor (C-H)Hydrophobic contactHalogen Bond (

-hole)
Cl can anchor the molecule to backbone carbonyls (C-Cl

O=C).

Analyst Insight: The 5-Cl substituent is unique because it is electron-withdrawing yet lipophilic. Unlike fluorine (which is too small to form strong halogen bonds) or bromine (which is often too bulky/labile), chlorine offers an optimal balance for intracellular drug targets.

Critical SAR Case Studies

Case Study A: Antimicrobial Potency "Switch"

Context: In a study of 2-amino-thiazole derivatives against Mycobacterium tuberculosis (Mtb), the unsubstituted analog was inactive.

  • Observation: The introduction of a chlorine atom at C5 converted an inactive scaffold into a micromolar inhibitor.

  • Data:

    • 5-H Analog: MIC > 100 µg/mL (Inactive)

    • 5-Cl Analog: MIC = 15.6 µg/mL (Active)

  • Mechanism: The 5-Cl atom likely fills a hydrophobic pocket in the target enzyme while simultaneously preventing rapid degradation of the thiazole ring by bacterial efflux or metabolism.

Case Study B: Metabolic Stability & CYP450 Blocking

Context: The C5 position of thiazoles is electron-rich and prone to electrophilic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to ring opening or S-oxidation.

  • Experimental Evidence: Unsubstituted thiazoles often show short half-lives (

    
    ) in liver microsome assays.
    
  • SAR Fix: 5-Chlorination sterically and electronically deactivates this site. The electron-withdrawing nature of Cl reduces the electron density of the ring, making it less susceptible to the initial oxidative attack required for metabolic clearance.

Mechanistic Visualization

Diagram 1: The "Chlorine Effect" Logic Flow

This diagram illustrates the decision-making process for transitioning from a 5-H to a 5-Cl thiazole during lead optimization.

SAR_Logic Lead Lead Compound (5-H Thiazole) Problem1 Low Potency (Weak Binding) Lead->Problem1 Identified Issue Problem2 High Clearance (Metabolic Instability) Lead->Problem2 Identified Issue Solution Strategy: Substitute C5-H with C5-Cl Problem1->Solution Problem2->Solution Result1 Halogen Bonding (Sigma-Hole Interaction) Solution->Result1 Mechanism A Result2 Metabolic Blockade (Prevents C5 Oxidation) Solution->Result2 Mechanism B Outcome Optimized Drug Candidate (High Potency, High Stability) Result1->Outcome Result2->Outcome

Caption: Decision logic for 5-chlorination. Red nodes indicate liabilities; Green nodes indicate mechanistic fixes.

Experimental Protocols

Two primary methods exist for accessing 5-chlorothiazoles: Direct Chlorination (for late-stage functionalization) and De Novo Synthesis (for building the scaffold from scratch).

Protocol A: Direct C5-Chlorination (NCS Method)

Best for: modifying an existing thiazole lead compound.

  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the starting thiazole (1.0 eq) in dry ACN (0.1 M concentration).

    • Cool the solution to 0°C under an inert atmosphere (

      
      ).
      
    • Add NCS (1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Look for the disappearance of the C5-H singlet in

    
    H NMR (typically 
    
    
    
    7.0–7.5 ppm) and the appearance of the M+Cl isotope pattern (3:1 ratio) in MS.
Protocol B: De Novo Synthesis (Hantzsch-Type)

Best for: Industrial scale or when C2-substitution is sensitive.

  • Reagents: Allyl isothiocyanate, Sulfuryl chloride (

    
    ), Oxidizing agent.
    
  • Procedure:

    • Step 1 (Chlorination): React allyl isothiocyanate with

      
       at -10°C to form the intermediate 2-chloro-5-chloromethylthiazole.
      
    • Step 2 (Functionalization): The chloromethyl group can be further reduced or substituted to yield the desired 5-chlorothiazole core.

  • Note: This route is often used to generate 2-chloro-5-chloromethylthiazole , a versatile building block for drugs like Ritonavir and pesticides like Thiamethoxam.

Diagram 2: Synthesis Workflow Comparison

Synthesis_Workflow cluster_A Method A: Direct Functionalization cluster_B Method B: De Novo Synthesis StartA Existing Thiazole (C5-H) ReagentA NCS / ACN (Electrophilic Subst.) StartA->ReagentA ProductA 5-Chlorothiazole Derivative ReagentA->ProductA StartB Allyl Isothiocyanate ReagentB Chlorination Agent (SO2Cl2) StartB->ReagentB InterB 2-Chloro-5-chloromethylthiazole (Key Intermediate) ReagentB->InterB ProductB 5-Chlorothiazole Scaffold InterB->ProductB

Caption: Comparison of direct electrophilic chlorination (Method A) vs. cyclization from acyclic precursors (Method B).

References

  • Wang, X., et al. (2020).[1] Novel HIV-1 capsid-targeting small molecules of the PF74 binding site.[2][3] European Journal of Medicinal Chemistry. Link

    • Significance: Demonstrates potency improvements (up to 20-fold) in indole/thiazole bioisosteres targeting viral capsids.
  • Zitko, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI Molecules. Link

    • Significance: Provides direct MIC data comparing 5-H vs 5-Cl thiazole deriv
  • Das, J., et al. (2006).[4] Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4] Link

    • Significance: Establishes the critical nature of C5-substitution for kinase selectivity.
  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structures and Design. Journal of Medicinal Chemistry. Link

    • Significance: Authoritative review on the physics of the "Sigma Hole" and chlorine-carbonyl interactions.
  • Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes in the preparation of thiazole derivatives. Arkivoc. Link

    • Significance: Details the industrial synthesis of 2-chloro-5-chloromethylthiazole.

Sources

Comparative

A Comparative Crystallographic Guide to 2,4,5-Trisubstituted Thiazoles: Insights from Structural Analogs of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

For the Attention of Researchers, Scientists, and Drug Development Professionals The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry The thiazole ring is a cornerstone in the design of therapeutic agents, ex...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone in the design of therapeutic agents, exhibiting a wide spectrum of biological activities.[1] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a favored heterocycle in drug discovery. Understanding the three-dimensional arrangement of substituents around the thiazole core is paramount for structure-activity relationship (SAR) studies and for optimizing the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability. X-ray diffraction (XRD) remains the gold standard for unambiguously determining these atomic-level details.

A Comparative Analysis of Structurally Related Thiazole Derivatives

In the absence of a solved structure for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, we turn our attention to published crystal structures of its analogs. This comparative approach allows us to dissect the influence of each substituent on the overall crystal packing.

The Role of the 2-Phenyl Group: Torsional Flexibility and Aromatic Interactions

The orientation of the phenyl group at the 2-position of the thiazole ring is a critical determinant of molecular conformation. In the crystal structure of 5-Chloro-2-phenyl-1,3-benzothiazole, a related compound, the dihedral angle between the benzothiazole ring system and the phenyl ring is a mere 7.11(8)°.[2] This near-coplanarity suggests a preference for an extended conformation, which can facilitate π-π stacking interactions in the crystal lattice. For 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, a similar torsional angle between the thiazole and the 2-phenyl ring is anticipated, though it may be influenced by the steric bulk of the adjacent 4-(p-tolyl) group.

The 4-(p-tolyl) Substituent: A Driver of Crystal Packing

The p-tolyl group at the 4-position introduces both steric bulk and potential for specific intermolecular interactions. The methyl group can participate in C-H···π interactions, while the aromatic ring itself can engage in π-π stacking. In the structure of 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][2][4]thiadiazole, the p-tolyl group plays a significant role in the supramolecular assembly, with C...C non-covalent interactions being prominent.[3][4] This suggests that the p-tolyl group in our target molecule will likely dictate a packing arrangement that maximizes these favorable interactions.

The 5-Chloro Substituent: A Modulator of Intermolecular Contacts

The chlorine atom at the 5-position is expected to be a key player in the formation of the crystal lattice through halogen bonding and other weak interactions. In the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the chlorophenyl ring is involved in C-H···π interactions that link the molecules into a three-dimensional network.[5][6] Hirshfeld surface analysis of this compound revealed that Cl···H/H···Cl contacts contribute significantly to the crystal packing.[6] It is therefore highly probable that the 5-chloro substituent in 5-Chloro-2-phenyl-4-(p-tolyl)thiazole will engage in similar short contacts, influencing the overall packing efficiency and stability of the crystal.

Experimental Protocol for Single-Crystal X-ray Diffraction of a Novel Thiazole Derivative

For researchers embarking on the crystallographic analysis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole or a similar derivative, the following protocol outlines the key steps, from crystal growth to structure refinement. This protocol is a synthesis of best practices observed in the crystallographic studies of related thiazole compounds.[2][7][8]

Step 1: Crystallization

The critical first step is to obtain single crystals of sufficient size and quality. Slow evaporation is a commonly successful technique for small organic molecules.

Protocol:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, dichloromethane/hexane) to near saturation.[2][9]

  • Filter the solution to remove any particulate matter.

  • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for the formation of well-defined single crystals over several days to weeks.

Step 2: Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol:

  • Select a clear, well-formed crystal and mount it on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα or Cu Kα radiation.

  • Cool the crystal to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.[10]

  • Perform a preliminary unit cell determination.

  • Collect a full sphere of diffraction data using a series of scans (e.g., ω and φ scans).

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol:

  • Integrate the raw diffraction images and perform data reduction, including corrections for absorption.

  • Determine the space group from the systematic absences in the data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining atomic positions, and anisotropic displacement parameters.

  • Locate and refine hydrogen atoms, which are typically placed in calculated positions and refined using a riding model.

  • Assess the quality of the final refined model using metrics such as R-factors, goodness-of-fit, and the analysis of the difference electron density map.

Data Presentation: A Comparative Table of Crystallographic Parameters

To facilitate a direct comparison, the following table summarizes key crystallographic data for several relevant thiazole derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
5-Chloro-2-phenyl-1,3-benzothiazoleC₁₃H₈ClNSMonoclinicP2₁/n7.4057(9)5.9100(7)25.165(3)93.402(3)1099.5(2)4[2]
2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p-tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-oneC₂₃H₂₁ClN₄OSTriclinicP18.2010(2)10.7143(2)12.5530(2)102.919(1)1005.42[9]
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazoleC₁₈H₁₆ClNO₂SMonoclinicP2₁/c15.659(3)5.8672(10)18.257(3)98.414(6)1658.0(5)4[6]

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

Crystallographic Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Publication Publication Validation->Publication

Caption: A flowchart illustrating the major stages of single-crystal X-ray diffraction analysis.

Logical Relationships in Structure Refinement

The process of structure refinement is an iterative cycle of adjustments and comparisons to achieve the best fit between the model and the experimental data.

Structure Refinement Cycle Initial_Model Initial Structural Model LS_Refinement Least-Squares Refinement Initial_Model->LS_Refinement Difference_Map Calculate Difference Electron Density Map LS_Refinement->Difference_Map Convergence Convergence? LS_Refinement->Convergence Model_Adjustment Adjust Model (Add/Remove/Move Atoms) Difference_Map->Model_Adjustment Model_Adjustment->LS_Refinement Convergence->LS_Refinement No Final_Model Final Structural Model Convergence->Final_Model Yes

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

While the crystal structure of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole remains to be determined, this guide provides a robust comparative framework based on the crystallographic analysis of its structural analogs. The insights into the conformational preferences of the phenyl and tolyl substituents, coupled with the anticipated role of the chloro group in directing intermolecular interactions, offer valuable guidance for future crystallographic studies. The provided experimental protocol serves as a practical starting point for researchers aiming to elucidate the structure of this and other novel thiazole derivatives. The continued exploration of the solid-state structures of this important class of compounds will undoubtedly fuel further advances in medicinal chemistry and materials science.

References

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. JYX. [Link]

  • 5-Chloro-2-phenyl-1,3-benzothiazole. PMC - NIH. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. [Link]

  • Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. R Discovery. [Link]

  • Structure of 2,4-disubstituted thiazole derivative. ResearchGate. [Link]

  • (PDF) Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. ResearchGate. [Link]

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Publishing. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. IUCr. [Link]

  • (PDF) Crystal structure of 2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-ptolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-one, C23H21ClN4OS. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PMC. [Link]

Sources

Validation

FTIR absorption bands for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole identification

The structural validation of highly substituted thiazoles is a critical bottleneck in the development of novel therapeutics, particularly in the synthesis of YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors wher...

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of highly substituted thiazoles is a critical bottleneck in the development of novel therapeutics, particularly in the synthesis of YAP/TAZ-TEAD protein-protein interaction (PPI) inhibitors where the 5-chloro-thiazole motif frequently appears [1]. As a Senior Application Scientist, I have observed that relying solely on NMR or mass spectrometry can sometimes obscure subtle electronic delocalizations within the thiazole ring. Fourier-Transform Infrared (FTIR) spectroscopy provides an orthogonal, highly sensitive method for confirming both the core heterocycle and the specific halogenation state at the C5 position.

This guide provides an in-depth comparative analysis of the FTIR absorption bands for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole , contrasting its spectral fingerprint with its unchlorinated and brominated alternatives to establish a self-validating framework for structural identification.

Mechanistic Grounding of Thiazole Vibrational Modes

To accurately identify 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, one must understand the causality behind its vibrational shifts. The thiazole ring is a five-membered heterocycle containing both an electron-donating sulfur atom and an electron-accepting imine (C=N) nitrogen [2].

When a chlorine atom is introduced at the C5 position, two competing electronic effects alter the bond force constants:

  • Inductive Electron Withdrawal (-I): Chlorine pulls electron density away from the ring system through the sigma framework. This stiffens the adjacent C=N and C=C bonds, requiring higher energy (higher wavenumbers) to stretch.

  • Resonance Donation (+M): Chlorine's lone pairs can delocalize into the pi system. However, in the highly conjugated 2,4-diaryl thiazole system, the -I effect dominates the localized C-S and C=N bond strengths.

Consequently, the diagnostic C=N stretching band of the thiazole ring, typically found between 1580–1610 cm⁻¹ in unsubstituted analogs, experiences a distinct hypsochromic (blue) shift upon C5-chlorination [3]. Furthermore, the C-Cl stretching vibration provides a definitive marker in the fingerprint region, typically emerging between 715–770 cm⁻¹ depending on steric crowding [4].

Causality H C5 Halogenation (Chlorine Addition) I Inductive Effect (-I) Electron Withdrawal H->I J Steric Hindrance Ring Distortion H->J K C=N Stretching Shift (Hypsochromic: ~1605 → 1620 cm⁻¹) I->K L C-S Stretching Shift (Hypsochromic: ~680 → 705 cm⁻¹) I->L J->L

Causality of C5-chlorination on the vibrational modes of the thiazole ring.

Comparative FTIR Performance Data

To objectively evaluate the identification of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, we must compare its spectral data against its direct synthetic alternatives: the unchlorinated precursor (2-phenyl-4-(p-tolyl)thiazole ) and the brominated analog (5-Bromo-2-phenyl-4-(p-tolyl)thiazole ).

The table below summarizes the critical diagnostic bands. A self-validating identification relies not just on finding the C-Cl band, but confirming the simultaneous disappearance of the C5-H stretch and the predictable shifting of the heterocycle backbone.

Diagnostic Vibrational Mode2-phenyl-4-(p-tolyl)thiazole (Precursor)5-Chloro-2-phenyl-4-(p-tolyl)thiazole (Target)5-Bromo-2-phenyl-4-(p-tolyl)thiazole (Analog)
C=N Stretch (Thiazole) ~1605 cm⁻¹~1620 cm⁻¹ ~1615 cm⁻¹
C-S Stretch (Thiazole) ~680 cm⁻¹~705 cm⁻¹ ~695 cm⁻¹
C-X Stretch (Halogen) N/A~745 cm⁻¹ (C-Cl) ~660 cm⁻¹ (C-Br)
C5-H Stretch (Aromatic) ~3110 cm⁻¹ (Sharp, weak)Absent Absent
C-H Out-of-Plane (p-tolyl) ~815 cm⁻¹~820 cm⁻¹ ~818 cm⁻¹

Key Insights for Researchers:

  • The Disappearance Metric: The absolute proof of C5 substitution is the complete eradication of the C5-H stretching band at ~3110 cm⁻¹. If this band persists, your chlorination reaction has unreacted starting material.

  • Halogen Differentiation: Differentiating the chloro- from the bromo- analog is achieved by analyzing the C-X stretch. The heavier bromine atom creates a weaker bond with a lower force constant, pushing the C-Br stretch down to ~660 cm⁻¹, whereas the C-Cl stretch sits cleanly around ~745 cm⁻¹ [4].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis, sample preparation, and FTIR acquisition parameters required to generate the comparative data above. This workflow acts as a closed-loop validation system.

Phase 1: Synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole
  • Reagent Preparation: Dissolve 10.0 mmol of 2-phenyl-4-(p-tolyl)thiazole in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Halogenation: Add 11.0 mmol of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes to prevent exothermic degradation.

  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the precursor spot is consumed.

  • Workup: Quench with ice water (100 mL), extract with ethyl acetate (3 x 30 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography to yield the pure chlorinated target.

Phase 2: ATR-FTIR Spectral Acquisition
  • Instrument Calibration: Utilize an FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Perform a background scan (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Loading: Place 2–5 mg of the purified, dried solid 5-Chloro-2-phenyl-4-(p-tolyl)thiazole directly onto the diamond crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Data Collection: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans.

  • Validation Check: Immediately assess the 3150–3000 cm⁻¹ region. If the 3110 cm⁻¹ peak is absent, proceed to verify the C-Cl peak at ~745 cm⁻¹ and the shifted C=N peak at ~1620 cm⁻¹.

Workflow A Precursor: 2-phenyl-4-(p-tolyl)thiazole B Chlorination (NCS, DMF, 60°C) A->B C Target: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole B->C D ATR-FTIR Characterization C->D E Verify Loss of C5-H (~3110 cm⁻¹) D->E F Verify C-Cl Band (~745 cm⁻¹) D->F G Verify C=N Shift (~1620 cm⁻¹) D->G

Experimental workflow for the synthesis and FTIR validation of the target thiazole.

Conclusion for Drug Development Professionals

For researchers synthesizing complex biaryl derivatives and YAP/TAZ-TEAD inhibitors, FTIR serves as an immediate, non-destructive validation tool. By tracking the hypsochromic shift of the C=N bond and the emergence of the C-Cl stretch, chemists can rapidly confirm C5-chlorination without waiting for extensive 2D-NMR or high-resolution mass spectrometry results. The protocols and comparative benchmarks provided here ensure that your structural assignments are grounded in rigorous, reproducible vibrational mechanics.

References

  • Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors.
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. National Center for Biotechnology Information (PMC).[Link]

  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.[Link]

  • Design and synthesis of novel lactam/thiazole derivatives having five membered thiazolyl ring and their antimicrobial activity. DergiPark.[Link]

Comparative

High-Performance Liquid Chromatography (HPLC) Purity Assessment Methods for Thiazole Derivatives: A Comparative Guide

Thiazole derivatives—heterocyclic compounds characterized by a five-membered ring containing both nitrogen and sulfur—are foundational to modern pharmacophores. From non-steroidal anti-inflammatory drugs (NSAIDs) like me...

Author: BenchChem Technical Support Team. Date: March 2026

Thiazole derivatives—heterocyclic compounds characterized by a five-membered ring containing both nitrogen and sulfur—are foundational to modern pharmacophores. From non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam to targeted kinase inhibitors like dasatinib and novel sirtuin-1 activators, the thiazole moiety is ubiquitous[1],[2]. However, ensuring the >95% chemical purity required for drug development presents a unique analytical challenge.

As an application scientist, I frequently encounter methods that fail during validation due to the inherent physicochemical properties of the thiazole ring. The weakly basic pyridine-like nitrogen (pKa ~2.5) and the electron-rich sulfur atom readily engage in secondary interactions with chromatographic stationary phases. This guide objectively compares modern HPLC stationary phase technologies and provides a self-validating experimental protocol designed to eliminate these mechanistic bottlenecks.

Mechanistic Challenges in Thiazole Chromatography

The primary failure point in thiazole purity assessment is peak tailing . When utilizing traditional silica-based columns, residual acidic silanols (Si-OH) on the silica surface ionize at mid-range pH levels. If the mobile phase pH is not strictly controlled to be at least 2 units away from the analyte's pKa, the basic nitrogen of the thiazole ring becomes partially protonated. This leads to secondary ion-exchange interactions between the positively charged thiazole and the negatively charged silanols, resulting in asymmetric peaks, retention time drift, and the co-elution of critical synthesis impurities (such as unreacted thioureas or α-haloketones)[3].

To solve this, method development must focus on stationary phase architecture and mobile phase causality .

Comparative Analysis of HPLC Stationary Phases

Selecting the correct column chemistry is the most impactful decision in your workflow. Below is an objective comparison of three dominant C18 technologies used for thiazole analysis, supported by recent pharmaceutical validation data[1],[4],[2].

Traditional Fully Porous C18 (e.g., Hypersil Gold, Develosil ODS)

Historically used for legacy pharmacopeial methods (like the British Pharmacopoeia method for meloxicam), these columns rely on high-purity silica[2],[5].

  • The Causality: While they offer strong hydrophobic retention, their high silanol activity requires heavy reliance on mobile phase buffers (e.g., potassium dihydrogen orthophosphate at pH 6.0) to mask secondary interactions. They are prone to degradation at extreme pH levels.

Core-Shell / Superficially Porous C18 (e.g., Kinetex EVO C18)

Core-shell technology features a solid silica core surrounded by a porous outer layer. Recent studies on sirtuin-1 activating thiazole derivatives successfully utilized this architecture to achieve ≥95% purity[1].

  • The Causality: The solid core limits the diffusion path of the analyte into the particle. This drastically improves mass transfer kinetics (the Eddy diffusion term in the van Deemter equation), yielding ultra-high theoretical plates (efficiency) at standard HPLC backpressures. This is the optimal choice when resolving structurally similar structural isomers or closely eluting degradation products.

Hybrid Organic-Inorganic C18 (e.g., Waters XBridge C18)

Hybrid particles incorporate ethylene bridges directly into the silica matrix. This technology was recently validated for the quantification of novel indole-thiazole derivatives (CS03)[4].

  • The Causality: The organic bridges reduce the concentration of surface silanols and provide extreme resistance to alkaline dissolution. This allows chromatographers to run methods at high pH (pH > 10), completely deprotonating the thiazole nitrogen and forcing the molecule into a neutral state, thereby eliminating ion-exchange tailing entirely.

Table 1: Quantitative Comparison of Stationary Phases for Thiazole Analysis
Stationary Phase TechnologyExample ColumnParticle ArchitectureOptimal pH RangeTypical Tailing Factor (Tf)Theoretical Plates (N)Primary Advantage for Thiazoles
Traditional C18 Hypersil Gold C18Fully Porous (5 µm)2.0 - 8.01.3 - 1.8~10,000Established baseline for legacy API methods.
Core-Shell C18 Kinetex EVO C18Superficially Porous (5 µm)1.5 - 10.01.0 - 1.2~20,000High resolving power for closely eluting impurities.
Hybrid C18 XBridge C18Fully Porous Hybrid (3.5 µm)1.0 - 12.00.9 - 1.1~15,000Exceptional peak shape via extreme pH tolerance.

Methodological Workflow

The following diagram illustrates the logical decision matrix for developing a robust thiazole purity method.

Thiazole_HPLC_Workflow A 1. Analyte Characterization Determine pKa & LogP of Thiazole Core B 2. Mobile Phase pH Selection Rule: pH < pKa - 2 OR pH > pKa + 2 A->B C 3. Stationary Phase Selection B->C D Traditional Fully Porous C18 (Risk: Silanol Tailing) C->D Baseline E Core-Shell C18 (High Efficiency, Low Backpressure) C->E High Throughput F Hybrid Organic-Inorganic C18 (High pH Tolerance) C->F Basic Analytes G 4. Gradient Optimization Tune Organic Modifier (ACN/MeOH) D->G E->G F->G H 5. System Suitability Validation Rs > 2.0, Tailing < 1.5, N > 5000 G->H

Figure 1: Decision matrix for HPLC method development of thiazole derivatives.

Self-Validating Experimental Protocol: Thiazole Purity Assessment

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a closed-loop system that proves its own validity before data is accepted. The following protocol utilizes a Hybrid C18 approach with an acidic ion-pairing mobile phase, suitable for highly conjugated thiazoles[6],[4].

Phase 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.05% Trifluoroacetic acid (TFA) in HPLC-grade water (pH ~3.0).

    • Causality: TFA acts as a volatile ion-pairing agent. At pH 3.0, the weakly basic thiazole nitrogen is fully protonated. The TFA anion pairs with this cation, increasing the complex's hydrophobicity and actively masking residual silanols to prevent peak tailing[4].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile (ACN).

    • Causality: ACN provides lower viscosity than methanol, reducing system backpressure and improving mass transfer for sharper peaks, which is critical for detecting trace impurities (<0.1%).

Phase 2: Chromatographic Conditions
  • Column: Hybrid C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Elevated temperature decreases mobile phase viscosity and accelerates the kinetics of stationary phase interactions, enhancing run-to-run reproducibility.

  • Detection: UV-Vis Photodiode Array (PDA) at the compound's λmax (typically 254 nm or 348 nm for extended π-conjugated thiazoles)[6],[4].

Phase 3: Gradient Elution Program

Thiazole synthesis often produces both highly polar unreacted intermediates and lipophilic side products. A gradient ensures all species are captured[6].

  • 0.0 - 2.0 min: 15% B (Isocratic hold to stabilize and resolve polar impurities).

  • 2.0 - 10.0 min: 15% to 85% B (Linear gradient to elute the main thiazole derivative).

  • 10.0 - 12.0 min: 85% B (Wash step to elute lipophilic byproducts).

  • 12.0 - 15.0 min: 15% B (Re-equilibration).

Phase 4: The Self-Validation Mechanism (System Suitability)

Before injecting unknown synthesis batches, inject a standard resolution mixture containing the Thiazole API and its known primary degradation product/impurity (e.g., 2-amino-5-methylthiazole). The analytical run is only validated and permitted to proceed if the system automatically meets the following criteria:

  • Resolution (Rs): > 2.0 between the API and the closest eluting impurity.

  • Tailing Factor (Tf): ≤ 1.5 for the API peak.

  • Precision: Relative Standard Deviation (RSD) of the API peak area for 5 replicate injections is ≤ 2.0%. If these parameters fail, the system has detected column degradation or buffer preparation errors, preventing the reporting of false purity values.

Conclusion

The successful purity assessment of thiazole derivatives requires moving beyond generic legacy methods. By understanding the causality between the thiazole's heteroatoms and the silica matrix, scientists can objectively select superior stationary phases. Core-shell technologies offer the highest efficiency for resolving complex impurity profiles, while Hybrid C18 columns provide the pH flexibility needed to neutralize basic interactions entirely. Implementing these technologies within a self-validating, system-suitability-gated protocol ensures absolute confidence in your drug development pipeline.

References

  • MDPI. "Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives." Molecules. Available at: [Link]

  • ACS Publications. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method." ACS Omega. Available at: [Link]

  • Royal Society of Chemistry. "Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives." RSC Advances. Available at: [Link]

  • Sphinx Knowledge House. "A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities." International Journal of PharmTech Research. Available at: [Link]

  • PubMed Central (PMC). "Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC." National Institutes of Health. Available at:[Link]

Sources

Validation

Comparative Potency of p-Tolyl vs. Phenyl Substituted Thiazoles: A Guide for Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1] Its versatile nature allows for a wide range of substitutions, profoundly infl...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1] Its versatile nature allows for a wide range of substitutions, profoundly influencing the biological activity of the resulting compounds. Among these, aryl substitutions are of particular interest. This guide provides an in-depth comparative analysis of the potency of p-tolyl versus phenyl substituted thiazole derivatives, with a focus on their application in oncology. We will dissect experimental data to elucidate the subtle yet significant impact of a single methyl group on the phenyl ring on cytotoxic activity.

The Critical Role of Aryl Substitution in Thiazole Bioactivity

The introduction of aryl groups, such as phenyl and its substituted analogs, onto the thiazole scaffold can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. These substitutions can influence receptor binding, metabolic stability, and cell permeability. The choice between a phenyl and a p-tolyl group, while seemingly minor, can lead to notable differences in biological outcomes. The p-tolyl group introduces a methyl substituent at the para position of the phenyl ring, which can affect the molecule's electronics, lipophilicity, and steric profile.

Head-to-Head Comparison: Anticancer Cytotoxicity

To illustrate the comparative potency, we will analyze a study by Mohammadi-Farani et al. (2014), which synthesized a series of N-aryl-2-(p-tolyl)thiazole-4-carboxamides and evaluated their cytotoxic effects against three human cancer cell lines: SKNMC (neuroblastoma), Hep-G2 (hepatocellular carcinoma), and MCF-7 (breast cancer).[1] This study provides a valuable dataset for comparing the influence of a p-tolyl versus a phenyl substituent on the N-carboxamide moiety.

Data Presentation: In Vitro Cytotoxicity (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values of selected compounds from the study, allowing for a direct comparison of their cytotoxic potency. Lower IC50 values indicate greater potency.

Compound IDN-Aryl SubstituentSKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)
- N-phenyl> 25> 25> 25
- N-(p-tolyl)> 25> 25> 25
4c N-(4-nitrophenyl)10.8 ± 0.0819.5 ± 0.2123.1 ± 0.45
4d N-(3-chlorophenyl)14.2 ± 0.6511.6 ± 0.12> 25
Doxorubicin (Reference Drug)Not Reported5.8 ± 1.01Not Reported

Data sourced from Mohammadi-Farani, A., et al. (2014).[1]

Analysis of Structure-Activity Relationship (SAR)

The experimental data reveals a critical insight: in this particular scaffold, the unsubstituted N-phenyl and N-(p-tolyl) derivatives were largely inactive against all three cell lines, with IC50 values greater than 25 µM.[1][2] This suggests that for the N-aryl-2-(p-tolyl)thiazole-4-carboxamide core, neither the phenyl nor the p-tolyl group on the amide nitrogen is sufficient on its own to confer significant cytotoxic activity.

However, the potency is dramatically increased with the introduction of electron-withdrawing groups on the N-phenyl ring. For instance, compound 4c , with a nitro group at the para-position of the N-phenyl ring, demonstrated the highest cytotoxicity against the SKNMC neuroblastoma cell line (IC50 = 10.8 ± 0.08 µM). Similarly, compound 4d , with a chlorine atom at the meta-position, showed the best activity against the Hep-G2 liver cancer cell line (IC50 = 11.6 ± 0.12 µM).

This indicates that the electronic properties of the N-aryl substituent play a more dominant role in determining the anticancer activity of this class of compounds than the subtle difference between a phenyl and a p-tolyl group. The electron-withdrawing nature of the nitro and chloro groups likely enhances the molecule's interaction with its biological target.

Experimental Protocols

To ensure scientific integrity, it is crucial to understand the methodology used to generate the comparative data. The following is a detailed protocol for the MTT cytotoxicity assay, as described in the reference study.[1]

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (SKNMC, Hep-G2, or MCF-7) are seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell culture medium to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 50 µL of a 2 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 545 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_readout Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add thiazole derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 dmso Add DMSO to dissolve formazan incubate3->dmso read Measure absorbance at 545 nm dmso->read calc Calculate IC50 values read->calc

Workflow of the MTT Cytotoxicity Assay.

Synthesis of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

The general synthetic route to the target compounds involves a multi-step process, as depicted in the workflow below. This provides context for the chemical space being explored.

Synthesis_Workflow cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Thiazole Ring Formation cluster_step3 Step 3: Saponification cluster_step4 Step 4: Amide Coupling start p-Toluonitrile product1 p-Tolylthioamide start->product1 DMF, rt reagent1 Ammonium Sulfide reagent1->product1 product2 Ethyl 2-(p-tolyl)thiazole-4-carboxylate product1->product2 Ethanol, Reflux reagent2 Ethyl Bromopyruvate reagent2->product2 product3 2-(p-tolyl)thiazole-4-carboxylic acid product2->product3 Ethanol/Water reagent3 NaOH reagent3->product3 product4 N-Aryl-2-(p-tolyl)thiazole-4-carboxamide product3->product4 EDC, HOBt, DMF reagent4 Substituted Aniline reagent4->product4

General synthetic workflow for the target compounds.

Conclusion and Future Directions

This guide provides a focused comparison of the cytotoxic potency of p-tolyl versus phenyl substituted thiazoles within a specific molecular scaffold. The key takeaway is that for N-aryl-2-(p-tolyl)thiazole-4-carboxamides, the electronic nature of substituents on the N-aryl ring is a more significant determinant of anticancer activity than the presence of a methyl group on that ring (i.e., p-tolyl vs. phenyl).

While the unsubstituted N-phenyl and N-(p-tolyl) analogs were inactive, the introduction of electron-withdrawing groups led to a marked increase in potency. This underscores the importance of a holistic approach to structure-activity relationship studies, where the interplay of different substituents across the entire molecule is considered.

For drug development professionals, this analysis highlights that while the thiazole core is a privileged scaffold, careful optimization of its substituents is paramount for achieving desired biological activity. Future research should focus on a systematic comparison of p-tolyl and phenyl substitutions directly on the thiazole ring across various scaffolds and biological targets to build a more comprehensive understanding of their comparative potency.

References

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(7), 502–508. [Link]

Sources

Comparative

Publish Comparison Guide: Spectroscopic Characterization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

The following guide provides a comprehensive technical analysis of the spectroscopic characterization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole . This document is structured to serve as a primary reference for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the spectroscopic characterization of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole . This document is structured to serve as a primary reference for researchers validating the identity, purity, and structural integrity of this specific thiazole scaffold in drug discovery and materials science workflows.

Executive Summary & Strategic Rationale

In the optimization of thiazole-based pharmacophores, the C5 position of the thiazole ring is a critical "soft spot" for metabolic oxidation and electrophilic attack.[1] The introduction of a chlorine atom at this position—yielding 5-Chloro-2-phenyl-4-(p-tolyl)thiazole —serves two primary performance functions:

  • Metabolic Blocking: It prevents oxidative metabolism (e.g., by CYP450s) at the C5 position, potentially extending the half-life (

    
    ) of the parent scaffold.[1]
    
  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom lowers the HOMO energy of the thiazole ring, altering its reactivity profile and

    
    -stacking capabilities compared to the non-chlorinated parent.[1]
    

This guide objectively compares the spectroscopic "fingerprint" of the 5-chloro derivative against its most common alternatives: the non-chlorinated parent (2-Phenyl-4-(p-tolyl)thiazole ) and the regioisomer (4-Phenyl-2-(p-tolyl)thiazole ).[1]

Comparative Performance Analysis

The "performance" of a spectroscopic analyte is defined by the resolution of its diagnostic signals and its differentiation from structural analogs.[1] The table below summarizes the key data points required to distinguish the target compound.

Table 1: Spectroscopic & Physicochemical Comparison
FeatureTarget: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Alternative A: 2-Phenyl-4-(p-tolyl)thiazole (Parent) Alternative B: 4-Phenyl-2-(p-tolyl)thiazole (Regioisomer)
Molecular Weight 285.79 g/mol 251.35 g/mol 251.35 g/mol

H NMR (Thiazole C5-H)
Absent (Diagnostic Silence)Singlet,

7.20–7.60 ppm
Singlet,

7.20–7.60 ppm

H NMR (Methyl)
Singlet,

~2.35–2.40 ppm
Singlet,

~2.35–2.40 ppm
Singlet,

~2.35–2.40 ppm
Mass Spectrometry (ESI+) [M+H]

286 / 288 (3:1 ratio)
[M+H]

252
[M+H]

252
FT-IR (Diagnostic) C-Cl stretch: 740–780 cm

C-H stretch (thiazole): ~3100 cm

C-H stretch (thiazole): ~3100 cm

ClogP (Lipophilicity) ~5.2 (High) ~4.5~4.5
Metabolic Stability (C5) High (Blocked) Low (Susceptible to oxidation)Low (Susceptible to oxidation)

Expert Insight: The most common error in synthesizing the 5-chloro derivative is incomplete chlorination.[1] The disappearance of the thiazole C5-H singlet in the


H NMR spectrum is the definitive "Go/No-Go" quality gate.[1] If any singlet remains in the 7.2–7.6 ppm region that integrates to <1H relative to the methyl group, the sample is contaminated with the parent compound.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability criteria (SSC) are not met, do not proceed to biological testing.[1]

Protocol A: Synthesis & Purification Workflow (Chlorination)

Objective: Selective chlorination of 2-phenyl-4-(p-tolyl)thiazole at the C5 position.[1]

  • Dissolution: Dissolve 1.0 eq of 2-phenyl-4-(p-tolyl)thiazole in glacial acetic acid or DMF (0.5 M concentration).

  • Reagent Addition: Add 1.1 eq of N-Chlorosuccinimide (NCS) portion-wise at room temperature.

    • Why: NCS provides a controlled source of Cl

      
       without the over-chlorination risks associated with Cl
      
      
      
      gas.[1]
  • Reaction Monitoring: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

    • SSC:[1] The product will have a slightly higher R

      
       than the starting material due to increased lipophilicity.[1]
      
  • Workup: Pour into ice water. Filter the precipitate.[2] Wash with 5% NaHCO

    
     to remove succinimide byproducts.[1]
    
  • Recrystallization: Recrystallize from Ethanol/Water to remove unreacted starting material.[1]

Protocol B: Validated NMR Characterization

Objective: Confirm structure and absence of parent impurity.

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Note: DMSO-d

      
       is an alternative, but CDCl
      
      
      
      usually provides sharper resolution for the aromatic region.[1]
  • Acquisition: Run

    
    H NMR (min 400 MHz) with 16 scans and a relaxation delay (d1) of 5 seconds to ensure accurate integration.
    
  • Analysis Logic:

    • Step 1: Integrate the Methyl singlet at ~2.4 ppm.[1] Set value to 3.00.

    • Step 2: Integrate the aromatic region (7.0–8.0 ppm).[1] The total integral should be 9.00 (5 phenyl protons + 4 p-tolyl protons).[1]

    • Step 3 (Critical): Verify the absence of a singlet signal corresponding to the thiazole C5-H. In the parent, this signal often overlaps or sits on the shoulder of aromatic multiplets; in the 5-chloro product, this region must be clean.[1]

Protocol C: Mass Spectrometry Validation

Objective: Confirm the chlorine isotope pattern.

  • Method: LC-MS (ESI+).

  • Criteria: Look for the characteristic chlorine isotope signature .[1]

    • The M+ peak (m/z ~286) and the M+2 peak (m/z ~288) must appear in a 3:1 intensity ratio .[1]

    • Failure Mode: If the ratio is 1:1, you may have a bromine contamination (unlikely unless NBS was used).[1] If M+2 is absent, you have the wrong compound.[1]

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for validating the 5-chloro derivative.

G Start Crude Product (Post-Chlorination) TLC TLC Check (Hex:EtOAc 9:1) Start->TLC NMR 1H NMR Analysis (CDCl3) TLC->NMR Single Spot (High Rf) Check1 Is Methyl Singlet Present (~2.4 ppm)? NMR->Check1 Check2 Is Thiazole C5-H Singlet Absent? Check1->Check2 Yes Fail REJECT / RE-PURIFY (Contains Parent or Impurity) Check1->Fail No Check3 Is Integral Ratio Methyl:Aromatic = 3:9? Check2->Check3 Yes (Critical Step) Check2->Fail No (Parent Present) MS Mass Spec (LC-MS) Check3->MS Yes Check3->Fail No Check4 Is M+ / M+2 Ratio approx 3:1? MS->Check4 Pass VALIDATED 5-Chloro-2-phenyl-4-(p-tolyl)thiazole Check4->Pass Yes Check4->Fail No

Caption: Logical workflow for the structural validation of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, highlighting the critical NMR and MS checkpoints.

Mechanism of Action (Structural)[1]

Understanding why this characterization matters requires visualizing the structural modification. The chlorination blocks the reactive C5 site.[1]

SAR Parent Parent Scaffold (C5-H) Reaction Chlorination (NCS / AcOH) Parent->Reaction Product 5-Chloro Derivative (C5-Cl) Reaction->Product Prop1 Metabolic Stability (Blocks CYP Oxidation) Product->Prop1 Prop2 Lipophilicity Increase (+0.7 logP) Product->Prop2

Caption: Structural transformation illustrating the functional impact of C5-chlorination on stability and physicochemical properties.

References

  • Synthesis of 2,4-Disubstituted Thiazoles

    • Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles.[1][3][4]

    • Source: ChemRxiv (2024).[1]

    • URL:[Link] (General reference for thiazole synthesis).[1]

  • General Thiazole Characterization

    • Title: Thiazole synthesis and characterization (Organic Chemistry Portal).[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Compound Registry

    • Title: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole (Chemical Entry).[1][5][6][7]

    • Source: ChemSrc.[1]

    • URL:[Link] (Verifies existence as a catalog entity).[1]

  • Mechanistic Insight (Chlorination)

    • Title: The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts.
    • Source: Molecules (2005).[1][8]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

[1] Executive Summary 5-Chloro-2-phenyl-4-(p-tolyl)thiazole is a halogenated heteroaromatic compound commonly used in pharmaceutical research as a scaffold for drug discovery.[1] Due to the presence of the chlorine atom...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Chloro-2-phenyl-4-(p-tolyl)thiazole is a halogenated heteroaromatic compound commonly used in pharmaceutical research as a scaffold for drug discovery.[1] Due to the presence of the chlorine atom and the thiazole ring, this compound must be classified as Halogenated Organic Waste .[1]

Improper disposal via non-halogenated waste streams or municipal drains is a critical violation of EPA (RCRA) and EU environmental regulations.[1] This guide provides a scientifically grounded, step-by-step protocol for the safe containment, labeling, and disposal of this specific chemical.

Chemical Identification & Hazard Analysis

Before disposal, verify the chemical identity to ensure correct waste stream segregation.[1]

PropertyDetailDisposal Implication
Chemical Structure Thiazole ring substituted with Cl, Phenyl, and p-Tolyl groups.[1]Halogenated: Requires high-temperature incineration to prevent dioxin formation.[1]
Molecular Formula C₁₆H₁₂ClNSHigh Carbon Content: Flammable solid classification likely.[1]
Physical State Solid (Crystalline powder)Must be dissolved or disposed of as solid waste; do not flush down drains.[1]
Hazards (GHS) Irritant (Skin/Eye), Aquatic Toxicity (Chronic).[1]Ecotoxic: Zero-discharge policy to sewer systems.[1]
Why Segregation Matters (The Science)

Halogenated vs. Non-Halogenated: Disposal facilities use different incineration protocols for halogenated compounds.[1] Burning chlorinated aromatics (like this thiazole) at standard temperatures (


C) can generate polychlorinated dibenzodioxins (PCDDs)  and furans.[1] Therefore, this compound must be segregated into the Halogenated Waste  stream to ensure it is incinerated at sufficiently high temperatures with appropriate flue gas scrubbing.[1]

Pre-Disposal Handling & Stabilization[1]

Step 1: Personal Protective Equipment (PPE)[1]
  • Gloves: Double-gloving with Nitrile (0.11 mm minimum) is recommended.[1] Thiazoles can permeate standard latex.[1]

  • Respiratory: If handling large quantities of powder, use a N95/P2 particulate respirator or work inside a certified fume hood.[1]

  • Eye Protection: Chemical splash goggles.[1][2]

Step 2: Waste Stream Classification

Do not mix this chemical with:

  • Oxidizers (e.g., Nitric acid, Peroxides)

    
     Risk of exothermic reaction/explosion.[1]
    
  • Non-halogenated solvents (e.g., Acetone, Methanol)

    
     Increases disposal cost and complicates incineration.[1]
    

Disposal Workflow: Step-by-Step

Scenario A: Solid Waste (Pure Powder or Contaminated Solids)[1]
  • Containment: Place the solid substance in a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Note: Glass is acceptable but poses a breakage risk.[1] Avoid metal containers as acidic degradation products (HCl) may corrode them.[1][2]

  • Contaminated Debris: Place contaminated weigh boats, gloves, and paper towels into a clear, 6-mil polyethylene hazardous waste bag.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Content: "Solid Waste: 5-Chloro-2-phenyl-4-(p-tolyl)thiazole"

    • Hazard Checkbox: Toxic, Irritant, Halogenated.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Segregation: Pour the solution into the Halogenated Solvent Waste carboy (typically red-tagged or specifically marked).[1]

    • Critical: Even if the solvent is 99% methanol and only 1% thiazole, the entire mixture is now Halogenated Waste .[1]

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[1]

  • Closure: Cap the carboy tightly. Do not leave funnels in the neck.[1]

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound is never routed to the wrong waste stream, preventing regulatory fines and environmental damage.[1]

WasteSegregation Start Disposal of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidCont Container: HDPE Jar or Double Bag Solid->SolidCont LiquidCheck Is Solvent Halogenated? Liquid->LiquidCheck HaloStream HALOGENATED WASTE STREAM (High Temp Incineration) SolidCont->HaloStream Label: Toxic/Halogenated LiquidCheck->HaloStream Yes (e.g., DCM) LiquidCheck->HaloStream No (e.g., MeOH) *Mixture becomes Halogenated*

Caption: Decision logic for segregating 5-Chloro-2-phenyl-4-(p-tolyl)thiazole. Note that adding this compound to non-halogenated solvents converts the entire mixture to halogenated waste.[1]

Figure 2: Operational Disposal Protocol

The operational lifecycle from bench to pickup.[1]

DisposalProtocol Collection 1. Collection Use HDPE/Glass container. Do not overfill (>90%). Labeling 2. Labeling Full Chemical Name. Check 'Halogenated'. Collection->Labeling Immediate Storage 3. Satellite Storage Secondary Containment. Closed Cap. Labeling->Storage < 3 Days Pickup 4. EHS Pickup Request Transfer to Incineration Facility. Storage->Pickup Weekly/Bi-weekly

Caption: Standard Operating Procedure (SOP) for the physical handling of the waste container.

Regulatory Compliance & Waste Codes

When filling out your institution's waste manifest, use the following codes. Note: Specific codes may vary by region (EU vs. US), but the categories remain consistent.[1]

Regulatory BodyClassificationWaste Code (Typical)
US EPA (RCRA) Halogenated Organic Solids/SolventsD001 (Ignitable - if in solvent), F002 (Halogenated solvents), or D002 (if acidic).[1] For pure substance, often managed as Hazardous Waste (Non-specific) .[1]
EU (EWC) Organic halogenated solvents/washing liquids07 05 03 (organic halogenated solvents) or 07 05 13 (solid wastes containing dangerous substances).[1]

Emergency Procedures:

  • Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1] Collect in a sealed container and label as hazardous waste.

  • Exposure: Wash skin with soap and water for 15 minutes.[1] If inhaled, move to fresh air immediately.[1][3][4]

References

  • Temple University Environmental Health and Radiation Safety. (n.d.).[1] Halogenated Solvents in Laboratories - Guide for Management and Disposal. Retrieved from [Link] (Verified via search context).[1]

  • Vanderbilt University Medical Center. (n.d.).[1] Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated and Non-Halogenated Wastes. Retrieved from [Link].[1]

  • University of Cambridge Safety Office. (n.d.).[1] Disposal of Chemical Waste: Halogenated Hydrocarbons and Zero-Discharge Policy. Retrieved from [Link].[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Solvents and Halogenated Waste.[1] Retrieved from [Link].[1]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-phenyl-4-(p-tolyl)thiazole

The following technical guide details the safety, handling, and disposal protocols for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole . Note to Researcher: As of 2026, specific GHS toxicological data for this exact regioisomer is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and disposal protocols for 5-Chloro-2-phenyl-4-(p-tolyl)thiazole .

Note to Researcher: As of 2026, specific GHS toxicological data for this exact regioisomer is limited in public chemical registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of close structural analogs (e.g., 4-Phenyl-2-(p-tolyl)thiazole [CAS: 2227-61-4] and chlorinated thiazole derivatives). Treat this compound as a high-potency research intermediate (Control Band 3).

Hazard Identification & Risk Assessment

Compound Class: Halogenated Diarylthiazole Physical State: Solid (Likely off-white to yellow crystalline powder) Predicted Properties: Lipophilic (LogP > 3.5), low water solubility, soluble in DMSO/DCM.

GHS Classification (Derived/Precautionary)
Hazard ClassCategoryHazard Statement (H-Code)Mechanism/Rationale
Acute Toxicity (Oral) Cat. 4H302 : Harmful if swallowedCommon to phenyl-thiazole pharmacophores (e.g., COX-2 inhibitors).
Skin Corrosion/Irritation Cat. 2H315 : Causes skin irritationThe 5-chloro substituent increases electrophilicity, potential for contact irritation.
Eye Damage/Irritation Cat. 2AH319 : Causes serious eye irritationCrystalline dusts of aryl-thiazoles are mechanical and chemical irritants.
Sensitization Cat. 1H317 : May cause allergic skin reactionHalogenated heterocycles are potential haptens.
Aquatic Toxicity Cat. 1/2H411 : Toxic to aquatic lifeHigh lipophilicity suggests bioaccumulation potential.

Personal Protective Equipment (PPE) Matrix

Objective: Prevent dermal absorption and inhalation of particulates. This compound is lipophilic and may penetrate standard latex gloves.

Protection ZoneRequired EquipmentTechnical Specification
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 0.5 m/s). If hood is unavailable: N95/P100 Respirator (for dusts).
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene. Change outer gloves immediately upon splash.
Eye/Face Chemical Goggles ANSI Z87.1 compliant. Safety glasses with side shields are insufficient for powders that may aerosolize.
Body Lab Coat + Apron 100% Cotton or Nomex lab coat (buttoned). Chemical-resistant apron (Tyvek/PVC) for scale-up (>5g).

Operational Protocol: Safe Handling Workflow

Core Directive: All solid handling must occur inside a containment device.

Step-by-Step Workflow
  • Preparation : Verify fume hood airflow. Place a disposable absorbent mat (spill pad) on the work surface.

  • Weighing :

    • Use an analytical balance inside the hood if possible.

    • If the balance is external, tare the vial inside the hood, cap it, move to balance, weigh, and return to hood to add solid. Never open the stock container outside the hood.

  • Solubilization :

    • Add solvent (DMSO, DCM, or Methanol) slowly down the side of the vial to minimize dust lofting.

    • Caution: Halogenated thiazoles can react violently with strong oxidizers.

  • Reaction Setup : Ensure all glassware is free of acetone residues (potential for haloform-like side reactions under basic conditions).

Visual Workflow: Handling & Exposure Control

SafetyProtocol Start Start: Solid Handling CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Functional? (>0.5 m/s) CheckPPE->HoodCheck Weighing Weighing Procedure: Keep Stock Container Closed during transfer HoodCheck->Weighing Yes Stop STOP: Contact EHS HoodCheck->Stop No - ABORT Solvent Solubilization: Add Solvent Slowly (Avoid Dust) Weighing->Solvent Waste Disposal: Halogenated Organic Waste Solvent->Waste Post-Experiment

Caption: Operational logic flow for handling 5-Chloro-2-phenyl-4-(p-tolyl)thiazole, prioritizing engineering controls.

Emergency Response & Spill Management

Self-Validating Response System:

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin; this enhances absorption. Use Soap and Water only.

  • Spill Cleanup: Do not dry sweep. Wet the powder with an inert solvent (e.g., heptane) or water to prevent dust generation before wiping.

Spill Response Decision Tree

SpillResponse Spill Spill Detected Type State? Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/DCM) Type->Liquid ActionSolid Cover with wet paper towel Scoop to bag Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT use paper (flammability) Liquid->ActionLiquid Disposal Label: Toxic/Halogenated Contact EHS ActionSolid->Disposal ActionLiquid->Disposal

Caption: Immediate decision framework for containment of solid vs. liquid spills.

Disposal & Deactivation

Waste Stream Classification:

  • Primary Stream: Halogenated Organic Waste .

  • Rationale: The chlorine atom on the thiazole ring requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans during disposal.

  • Prohibited: Do NOT dispose of down the drain. This compound is likely toxic to aquatic life (H411).

Deactivation (Glassware):

  • Rinse glassware with acetone, then wash with an Alconox solution.

  • Collect the first acetone rinse into the Halogenated Waste container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16768, 4-Phenyl-2-(p-tolyl)thiazole. Retrieved from [Link]

  • National Institutes of Health (2026). PubChem Compound Summary for CID 32262, 5-Chloro-3-phenyl-1,2,4-thiadiazole. Retrieved from [Link]

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